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  • Product: (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride
  • CAS: 1609430-39-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (2E)-N-(sec-butyl)-2-buten-1-amine Hydrochloride

Abstract This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride, a secondary allylic amine of interest to researche...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride, a secondary allylic amine of interest to researchers and professionals in drug development and organic synthesis. This document delves into the mechanistic underpinnings of the synthetic strategy, offers a detailed, field-proven experimental protocol, and outlines robust methods for the purification and thorough characterization of the target compound. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Introduction and Strategic Overview

(2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride is a secondary amine that possesses both a chiral center and a reactive allylic moiety, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. The hydrochloride salt form enhances its stability and solubility in aqueous media, which can be advantageous for certain applications.

The synthesis of this target molecule is most efficiently achieved through a one-pot reductive amination of (2E)-crotonaldehyde with sec-butylamine, followed by conversion to its hydrochloride salt. Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control in forming carbon-nitrogen bonds.[1][2] This method avoids the over-alkylation often encountered with direct alkylation of amines.[2]

This guide will focus on the reductive amination pathway, detailing the reaction mechanism, providing a step-by-step experimental procedure, and outlining the purification and characterization of the final product.

Synthetic Strategy: Reductive Amination

The core of the synthesis is the reductive amination of (2E)-crotonaldehyde with sec-butylamine. This reaction proceeds in two main stages within the same pot: the formation of an intermediate imine followed by its in-situ reduction.

Mechanism of Reductive Amination

The reaction is initiated by the nucleophilic attack of the primary amine (sec-butylamine) on the carbonyl carbon of crotonaldehyde. This is followed by dehydration to form a Schiff base, or imine. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the imine to the desired secondary amine. STAB is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups.[3][4]

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Crotonaldehyde Crotonaldehyde Hemiaminal Hemiaminal Intermediate Crotonaldehyde->Hemiaminal + sec-Butylamine secButylamine sec-Butylamine secButylamine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Product (2E)-N-(sec-butyl)-2-buten-1-amine Imine->Product + NaBH(OAc)₃ H2O H₂O Imine->H2O STAB NaBH(OAc)₃ STAB->Product

Figure 1: Mechanism of Reductive Amination.

Alternative Synthetic Routes

While reductive amination is the preferred method, an alternative approach involves the direct N-alkylation of crotylamine with a sec-butyl halide. However, this method is often plagued by issues of over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, which complicates purification.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles
(2E)-CrotonaldehydeC₄H₆O70.097.01 g0.10
sec-ButylamineC₄H₁₁N73.147.31 g0.10
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9425.4 g0.12
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Saturated Sodium BicarbonateNaHCO₃84.01100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-
Diethyl Ether(C₂H₅)₂O74.12200 mL-
Hydrochloric Acid (in Dioxane, 4M)HCl36.46~30 mL~0.12

Safety Precautions: Crotonaldehyde is a highly flammable, toxic, and corrosive liquid.[5] sec-Butylamine is also flammable and corrosive.[6] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of (2E)-N-(sec-butyl)-2-buten-1-amine
  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add (2E)-crotonaldehyde (7.01 g, 0.10 mol) and dichloromethane (200 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sec-butylamine (7.31 g, 0.10 mol) to the stirred solution over 10 minutes.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (25.4 g, 0.12 mol).

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (2E)-N-(sec-butyl)-2-buten-1-amine as an oil.

Formation of the Hydrochloride Salt
  • Dissolve the crude amine in diethyl ether (150 mL) and cool the solution to 0 °C.

  • Slowly add 4M HCl in dioxane (~30 mL, 0.12 mol) dropwise with vigorous stirring.

  • A white precipitate of the hydrochloride salt will form.

  • Continue stirring at 0 °C for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 25 mL), and dry under vacuum to afford (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride as a white to off-white solid.[7][8]

Experimental_Workflow start Start reactants Combine Crotonaldehyde and sec-Butylamine in DCM at 0°C start->reactants add_stab Add Sodium Triacetoxyborohydride reactants->add_stab react Stir at Room Temperature for 16h add_stab->react quench Quench with Saturated NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry Organic Layer with MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate dissolve Dissolve Crude Amine in Diethyl Ether concentrate->dissolve add_hcl Add 4M HCl in Dioxane at 0°C dissolve->add_hcl filter_dry Filter and Dry the Solid add_hcl->filter_dry end Final Product: (2E)-N-(sec-butyl)-2-buten-1-amine HCl filter_dry->end

Figure 2: Overall Experimental Workflow.

Purification and Characterization

The crude product can be purified by recrystallization if necessary. However, the procedure described above generally yields a product of sufficient purity for many applications.

Purification

For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.[8]

Characterization

The structure and purity of the synthesized (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride can be confirmed by various spectroscopic methods.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the sec-butyl group (methyl doublet, methyl triplet, methylene multiplet, and methine multiplet), the butenyl group (methyl doublet, vinyl protons as multiplets), and the methylene group adjacent to the nitrogen. The N-H proton will appear as a broad signal.
¹³C NMR Resonances for the eight distinct carbon atoms in the molecule. The carbons of the double bond will appear in the olefinic region (~125-135 ppm).
IR A broad absorption in the 2400-3000 cm⁻¹ range due to the ammonium N-H stretch. A C=C stretch around 1670 cm⁻¹. A C-N stretch in the 1250-1020 cm⁻¹ region.[9]
Mass Spec (ESI+) A molecular ion peak [M+H]⁺ corresponding to the free amine at m/z = 128.14.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride via a one-pot reductive amination. The provided experimental protocol, along with the discussion of the underlying mechanism and characterization techniques, serves as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry. The described methodology is scalable and avoids the use of harsh reagents and tedious purification procedures, making it a practical approach for the preparation of this versatile secondary amine.

References

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004). PubMed. Retrieved from [Link]

  • Process of preparing a monobasic salt of a secondary amine. (1953). Google Patents.
  • IR: amines. University of Calgary. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]

  • PROCESS FOR REDUCTIVE AMINATION OF α,β-UNSATURATED CARBONYL COMPOUND. (2020). Google Patents.
  • Trichloroacetic acid fueled practical amine purifications. (2022). PMC. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • Purification of secondary alkyl amines. (1975). Google Patents.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. Retrieved from [Link]

  • Reductive amination. Wikipedia. Retrieved from [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. Retrieved from [Link]

  • ICSC 0241 - CROTONALDEHYDE. IPCS. Retrieved from [Link]

  • Forming oxalte salts of amines. (2021). Sciencemadness Discussion Board. Retrieved from [Link]

  • Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • sec-Butylamine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • (2E)-N-sec-Butyl-2-buten-1-amine (1212007-08-3). Chemchart. Retrieved from [Link]

  • sec-Butylamine. NIST WebBook. Retrieved from [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). ACS Publications. Retrieved from [Link]

  • (Butan-2-yl)(butyl)amine. PubChem. Retrieved from [Link]

  • Reductive amination in case of secondary amines. (2019). Chemistry Stack Exchange. Retrieved from [Link]

  • Infrared Spectroscopy. Illinois State University. Retrieved from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. Retrieved from [Link]

  • hil1_sln.html. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Amines. University of Colorado Boulder. Retrieved from [Link]

  • The infrared spectra of secondary amines and their salts. (2025). ResearchGate. Retrieved from [Link]

  • 1-Butanamine, N-butyl-. NIST WebBook. Retrieved from [Link]

  • N-butyl-N-(prop-2-yn-1-yl)butan-1-amine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • 2-Butanamine, (S)-. NIST WebBook. Retrieved from [Link]

  • Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Exploratory

Mechanistic Pathways and Chemoselective Protocols for the N-Alkylation of 2-Buten-1-amine

Executive Summary The N-alkylation of 2-buten-1-amine (crotylamine) presents a classic kinetic challenge in organic synthesis: achieving strict monoalkylation while preserving the reactive allylic double bond. Because pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of 2-buten-1-amine (crotylamine) presents a classic kinetic challenge in organic synthesis: achieving strict monoalkylation while preserving the reactive allylic double bond. Because primary amines are inherently less nucleophilic than their secondary amine products, direct alkylation typically triggers a cascade of over-alkylation. This whitepaper deconstructs the mechanistic causality behind these side reactions and provides validated, step-by-step methodologies—ranging from base-modulated nucleophilic substitution to advanced reductive amination—engineered to yield high-purity secondary allylic amines.

The Kinetic Trap: The Over-Alkylation Paradigm

When 2-buten-1-amine is subjected to standard aliphatic nucleophilic substitution (SN2) with an alkyl halide, the reaction rarely stops at the mono-alkylated stage[1].

The Causality of Over-Alkylation: The primary nitrogen lone pair attacks the electrophilic carbon of the alkylating agent, forming a secondary amine. However, the newly attached alkyl group exerts an inductive electron-donating effect (+I effect), which increases the electron density on the nitrogen atom[2]. Consequently, the resulting secondary amine is significantly more nucleophilic than the starting 2-buten-1-amine. This kinetic acceleration drives consecutive reactions, rapidly converting the desired secondary amine into tertiary amines and quaternary ammonium salts[1],[2]. For an allylic substrate like 2-buten-1-amine, the lack of significant steric hindrance adjacent to the nitrogen further exacerbates this poor chemoselectivity.

Mechanistic Engineering for Chemoselective Monoalkylation

To bypass the over-alkylation paradigm, the reaction mechanism must be deliberately altered. This is achieved through either transition-state stabilization (base modulation) or by shifting the reaction class entirely (reductive amination).

Direct SN2 Alkylation via Base Modulation

Direct SN2 monoalkylation can be forced by manipulating the coordination sphere of the nucleophile. Utilizing Cesium Hydroxide (CsOH) in the presence of molecular sieves fundamentally alters the reaction trajectory[3].

  • Mechanistic Causality: The large, highly polarizable Cs+ cation coordinates strongly with the intermediate secondary amine. This coordination creates a localized steric and electronic shielding effect that drastically reduces the nucleophilicity of the secondary amine, effectively halting the reaction at the mono-alkylated stage[3]. Furthermore, conducting the reaction in ionic liquids has also been shown to suppress over-alkylation by altering the solvation dynamics of the transition state[4].

Reductive Amination: The Chemoselective Standard

Reductive amination circumvents SN2 kinetics by utilizing a condensation-reduction pathway. 2-buten-1-amine is reacted with an aldehyde or ketone to form an imine intermediate.

  • Mechanistic Causality: Imine formation acts as an intrinsic protecting mechanism; the nitrogen in the C=N bond is electrophilic, not nucleophilic, making over-alkylation impossible at this stage. The subsequent challenge is reducing the C=N bond without reducing the allylic C=C bond. Utilizing mild hydride donors like NaBH4 activated by a Lewis acid (e.g., LiClO4) ensures absolute chemoselectivity for the imine, leaving the 2-butenyl backbone intact[5].

Advanced Biocatalytic Approaches

Recent advancements in green chemistry have introduced bacterial reductive aminases (RedAm, e.g., pIR23). These biocatalysts can perform formal reductive amination of α,β-unsaturated aldehydes with primary amines in aqueous media, providing an environmentally benign route that guarantees the preservation of the adjacent alkene moiety[6],[7].

Visualizing the Mechanistic Divergence

MechanisticPathway PrimaryAmine 2-Buten-1-amine (Primary Amine) AlkylHalide + Alkyl Halide (SN2 Pathway) PrimaryAmine->AlkylHalide Direct Alkylation Aldehyde + Aldehyde/Ketone (Reductive Amination) PrimaryAmine->Aldehyde Condensation SecAmine_SN2 Secondary Amine (Mono-alkylated) AlkylHalide->SecAmine_SN2 Base (e.g., CsOH) TertAmine Tertiary Amine (Over-alkylation) SecAmine_SN2->TertAmine Excess Alkyl Halide (High Nucleophilicity) Imine Imine Intermediate (Prevents Over-alkylation) Aldehyde->Imine -H2O SecAmine_Red Secondary Amine (Target Product) Imine->SecAmine_Red Reduction (NaBH4 / LiClO4)

Mechanistic divergence between direct SN2 alkylation and reductive amination pathways.

Quantitative Efficacy of Alkylation Strategies

The following table summarizes the comparative performance of various N-alkylation strategies when applied to primary allylic amines.

StrategyReagents / CatalystChemoselectivity (Mono vs. Di)Allylic C=C PreservationTypical Yield
Standard SN2 K2CO3 / Alkyl HalideLow (Over-alkylation)[1]High30 - 50%
Promoted SN2 CsOH / 4Å MS / DMFHigh (Favors Mono)[3]High80 - 95%
Reductive Amination Aldehyde / NaBH4 / LiClO4Absolute (Mono only)[5]High85 - 98%
Biocatalytic pIR23 RedAm / NADHAbsolute[6]AbsoluteUp to 94%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale to guide the researcher in troubleshooting.

Protocol A: CsOH-Promoted Chemoselective Direct Alkylation

Reference methodology adapted from Salvatore et al.[3]

  • System Dehydration (Critical Step): Add 1.5 equivalents of Cesium Hydroxide (CsOH) and 500 mg of activated 4Å molecular sieves to a flame-dried flask containing anhydrous N,N-dimethylformamide (DMF). Stir for 30 minutes.

    • Causality: Molecular sieves are non-negotiable. They sequester trace water, preventing the hydration of the Cs+ ion. A bare Cs+ ion is required to coordinate with the secondary amine product to suppress over-alkylation[3].

  • Substrate Addition: Slowly add 1.0 equivalent of 2-buten-1-amine, followed dropwise by 1.2 equivalents of the desired alkyl bromide.

  • Reaction: Stir the suspension vigorously at room temperature for 12–24 hours under an inert argon atmosphere.

  • Isolation: Filter the mixture through a pad of Celite to remove the molecular sieves and insoluble cesium salts. Extract the filtrate with Ethyl Acetate and wash extensively with brine to remove DMF.

Protocol B: One-Pot Reductive Amination Preserving the Allylic Bond

Reference methodology adapted from Saidi et al.[5]

ProtocolWorkflow Step1 Step 1: System Prep Dry Et2O + LiClO4 Step2 Step 2: Substrate Addition Aldehyde + 2-Buten-1-amine Step1->Step2 Step3 Step 3: Imine Formation Stir at RT (In situ) Step2->Step3 Step4 Step 4: Chemoselective Reduction Add NaBH4 carefully Step3->Step4 Step5 Step 5: Quench & Extract H2O quench, organic extraction Step4->Step5 Step6 Step 6: Isolation Secondary Allylic Amine Step5->Step6

Step-by-step workflow for the chemoselective reductive amination of 2-buten-1-amine.

  • Lewis Acid Activation: Dissolve 3.0 equivalents of anhydrous Lithium Perchlorate (LiClO4) in dry diethyl ether.

    • Causality: Li+ acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the aldehyde, highly accelerating the nucleophilic attack of the amine[5].

  • Imine Condensation: Add 1.0 equivalent of the target aldehyde, followed by 1.1 equivalents of 2-buten-1-amine. Stir at room temperature for 15 minutes to allow complete in situ imine formation.

  • Chemoselective Reduction: Carefully add 1.5 equivalents of Sodium Borohydride (NaBH4) in small portions.

    • Causality: NaBH4 is a mild hydride donor. While it efficiently reduces the activated imine, it is electronically incapable of reducing the isolated 2-butenyl C=C double bond, ensuring the allylic structure is preserved[5].

  • Quench and Workup: Quench the reaction carefully with distilled water. Extract the aqueous layer with Dichloromethane (CH2Cl2), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the pure secondary allylic amine.

References

  • Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity ResearchG
  • Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines Organic Chemistry Portal
  • Avoiding Over-alkylation ACS GCI Pharmaceutical Roundtable Reagent Guides
  • Amine alkyl
  • Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases NIH / PMC
  • Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of LiClO4 Iranian Chemical Society
  • Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases ACS Sustainable Chemistry & Engineering

Sources

Foundational

Spectroscopic Characterization of Novel Amine Hydrochlorides: A Comprehensive Guide for Pharmaceutical Development

Executive Summary Amine hydrochlorides represent a cornerstone of modern pharmaceutical chemistry, with approximately 50% of all solid pharmaceutical products formulated as hydrochloride salts[1]. The conversion of a lip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amine hydrochlorides represent a cornerstone of modern pharmaceutical chemistry, with approximately 50% of all solid pharmaceutical products formulated as hydrochloride salts[1]. The conversion of a lipophilic amine free base into its corresponding hydrochloride salt is a critical developmental step that dramatically enhances aqueous solubility, bioavailability, and solid-state stability. However, proving that true salt formation has occurred—rather than the creation of a mere physical mixture or a co-crystal—requires a rigorous, orthogonal analytical approach.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral interpretation. Here, we will explore the causality behind spectroscopic shifts, detailing how the protonation of the nitrogen atom alters local electron density, vibrational modes, and crystallographic electric field gradients. By integrating solution-state Nuclear Magnetic Resonance (NMR), solid-state NMR (ssNMR), and vibrational spectroscopy, we establish a self-validating analytical workflow for the definitive characterization of novel amine hydrochlorides.

The Causality of Salt Formation and Analytical Logic

When an amine free base is exposed to hydrochloric acid, the lone pair of electrons on the nitrogen atom forms a new covalent bond with the proton, generating a positively charged ammonium species (


, 

, or

) and a chloride counterion (

).

This protonation event triggers a cascade of physical and electronic changes:

  • Inductive Deshielding: The formal positive charge on the nitrogen atom exerts a strong electron-withdrawing inductive effect, deshielding the adjacent

    
     and 
    
    
    
    protons/carbons.
  • Vibrational Alteration: The formation of the N-H bond introduces new, highly polarizable stretching modes. Furthermore, strong hydrogen bonding between the

    
     donor and the 
    
    
    
    acceptor restricts vibrational freedom, leading to broad, red-shifted spectral envelopes.
  • Crystallographic Reorganization: In the solid state, the incorporation of the spherical, highly electronegative chloride ion alters the asymmetric unit, creating distinct local electric field gradients (EFGs) that can be probed via quadrupolar nuclei.

Logic Protonation Amine Protonation (N -> NH+) ElecPull Increased Electronegativity & Inductive Effect Protonation->ElecPull Hbond NH+ ··· Cl- Hydrogen Bonding Protonation->Hbond AlphaShift Downfield Shift of Alpha-Protons (Solution NMR) ElecPull->AlphaShift VibShift Broadening & Red-Shift of N-H Stretch (FTIR) Hbond->VibShift Quadrupolar Local Electric Field Gradient (EFG) Changes Hbond->Quadrupolar ClNMR Distinct 35Cl ssNMR Resonances (Polymorphism) Quadrupolar->ClNMR

Caption: Logical causality pathway of physical changes induced by amine protonation.

Solution-State NMR: Quantifying the Protonation State

Solution-state NMR is the first line of defense in verifying salt formation. The choice of solvent is critical; while


 or 

will cause rapid deuterium exchange (erasing the

signal), aprotic solvents like

or

preserve the protonated state.
The Resonance and pKa Correlation

In


, the chemical shift of the 

proton (

) is highly diagnostic. It is influenced by both the inherent

of the amine and the hydrogen-bond basicity (

) of the chloride counteranion[2]. Because the

ion is a strong hydrogen bond acceptor in non-polar media, the

proton is heavily deshielded, typically appearing as a broad singlet (or integrating to 2/3 for secondary/primary amines) far downfield (often between 8.0 and 12.0 ppm).
Aliphatic Deshielding

The positive charge on the nitrogen atom pulls electron density away from adjacent carbon-hydrogen bonds. Consequently,


-protons (protons on the carbon directly attached to the nitrogen) typically experience a downfield shift (

) of 0.5 to 1.0 ppm compared to the free base.

Vibrational Spectroscopy (ATR-FTIR & Raman)

Fourier Transform Infrared (FTIR) spectroscopy provides direct evidence of the N-H covalent bond and the


 hydrogen bond network.

In the free base form, primary and secondary amines exhibit sharp, distinct N-H stretching bands in the 3500–3300


 region. Upon conversion to the hydrochloride salt, these sharp bands disappear. They are replaced by a massive, broad absorption envelope stretching from approximately 3200 

down to 2400

[3]. This broadening is caused by the highly polar nature of the amine salt and the strong hydrogen bonding with the chloride ion. Often, this "ammonium envelope" completely obscures the aliphatic C-H stretching vibrations that sit beneath it[3].

Solid-State NMR (ssNMR): Polymorphism and Crystallography

While solution NMR confirms the chemical identity of the salt, Active Pharmaceutical Ingredients (APIs) are administered as solids. Polymorphism—the ability of a solid to exist in multiple crystalline forms—can drastically alter an API's dissolution rate and bioavailability.

High-Field and ssNMR

Modern high-field


 ssNMR, utilizing homonuclear dipolar decoupling sequences (such as DUMBO), allows for the direct observation of hydrogen-bonding environments in the solid state, distinguishing between amorphous and crystalline salt domains[4]. Furthermore, 

Cross-Polarization Magic Angle Spinning (CP-MAS) NMR provides an unambiguous probe of the nitrogen atom's protonation state, with distinct chemical shift tensors for free vs. protonated nitrogen.
ssNMR: The Ultimate Hydrochloride Probe

Because the chloride ion (


) is diamagnetic but possesses a quadrupolar nucleus (spin 

), it is exquisitely sensitive to the local Electric Field Gradient (EFG) dictated by the crystal lattice[1]. Solid-state

NMR is widely utilized in pharmaceutical analysis because different polymorphs or solvatomorphs of the same amine hydrochloride will yield entirely distinct

lineshapes and chemical shifts[5].

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following step-by-step methodology must be employed. This protocol is designed as a closed-loop, self-validating system: the chemical identity verified in Step 2 validates the structural data obtained in Steps 3 and 4.

Step 1: Anhydrous Salt Formation
  • Dissolve 1.0 eq of the purified amine free base in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert argon atmosphere.

  • Slowly introduce 1.05 eq of anhydrous

    
     gas (or a standardized ethereal 
    
    
    
    solution) at 0°C with vigorous stirring.
  • Isolate the resulting precipitate via vacuum filtration, wash with cold anhydrous ether, and dry under high vacuum at 40°C for 24 hours to prevent hydrate formation.

Step 2: Solution-State Verification ( / NMR)
  • Prepare a 10 mg/mL solution of the dried salt in anhydrous

    
    .
    
  • Acquire a standard 1D

    
     spectrum (minimum 400 MHz).
    
  • Validation Check: Verify the presence of the broad

    
     peak (integrating correctly based on amine substitution) and confirm the downfield shift of the 
    
    
    
    -protons relative to a free base reference spectrum.
Step 3: Vibrational Fingerprinting (ATR-FTIR)
  • Place 2-5 mg of the solid hydrochloride salt onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Apply uniform pressure using the anvil and collect 64 scans from 4000 to 400

    
     at a resolution of 4 
    
    
    
    .
  • Validation Check: Confirm the disappearance of sharp N-H stretches (>3300

    
    ) and the appearance of the broad 
    
    
    
    stretching envelope (3200–2400
    
    
    ).
Step 4: Polymorph Profiling ( and ssNMR)
  • Pack the solid salt into a 3.2 mm zirconia MAS rotor.

  • Acquire

    
     CP-MAS spectra at a spinning rate of 10-15 kHz to establish the carbon framework of the asymmetric unit.
    
  • Acquire

    
     ssNMR spectra using a Hahn-echo or QCPMG sequence.
    
  • Validation Check: A single, well-defined

    
     resonance (or a specific set of resonances) confirms phase purity and establishes a baseline fingerprint for the specific polymorph.
    

Workflow Start Novel Amine Free Base SaltGen Step 1: Anhydrous Salt Formation (Ethereal HCl) Start->SaltGen SolNMR Step 2: Solution 1H/13C NMR (Confirm Protonation) SaltGen->SolNMR FTIR Step 3: ATR-FTIR (Vibrational Fingerprinting) SaltGen->FTIR ssNMR Step 4: Solid-State NMR (13C, 35Cl) (Polymorph Profiling) SaltGen->ssNMR Valid Fully Characterized Amine HCl API SolNMR->Valid FTIR->Valid ssNMR->Valid

Caption: Orthogonal, self-validating analytical workflow for amine hydrochloride characterization.

Quantitative Data Summaries

The following tables summarize the expected spectroscopic deviations when transitioning from a free base to a hydrochloride salt.

Table 1: Typical ATR-FTIR Wavenumber Assignments
Functional GroupFree Base Status (

)
Hydrochloride Salt Status (

)
Diagnostic Indicator
Primary Amine (N-H) 3500 & 3400 (Two sharp bands)3200 – 2600 (Broad envelope)Loss of sharp bands; massive broadening due to

Secondary Amine (N-H) 3350 – 3310 (One weak band)3000 – 2500 (Broad envelope)Appearance of strong, broad

stretch
Tertiary Amine (N-H) Absent2700 – 2400 (Broad envelope)Appearance of

stretch overlapping C-H region
C-N Stretch (Aliphatic) 1250 – 10201200 – 1000Minor shifts; less diagnostic than N-H region
Table 2: Typical Solution-State NMR Chemical Shift Variations ( )

(Note: Values acquired in


 relative to TMS at 0.00 ppm)
Proton EnvironmentFree Base Shift (

, ppm)
Hydrochloride Shift (

, ppm)
Expected Shift (

)
Exchangeable N-H 1.0 – 2.5 (Sharp/Broad)8.0 – 11.0 (Very Broad)+ 6.0 to + 9.0 ppm

-CH (Aliphatic)
2.2 – 2.83.0 – 3.8+ 0.5 to + 1.0 ppm

-CH (Aliphatic)
1.2 – 1.81.5 – 2.2+ 0.2 to + 0.5 ppm
N-CH3 (Methyl) 2.1 – 2.42.7 – 2.9+ 0.4 to + 0.8 ppm

References

  • Developments and Emerging Trends in Solid-State NMR of Pharmaceuticals Bruker Application Notes[Link]

  • Solid State NMR Spectroscopy | Analytical Chemistry ACS Publications[Link]

  • NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solvatomorphs National Institutes of Health (PMC)[Link]

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective ACS Publications[Link]

  • Organic Nitrogen Compounds V: Amine Salts Spectroscopy Online[Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of N-sec-butyl-2-buten-1-amine

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insight into molecular structure. For professionals in pharmaceutical res...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insight into molecular structure. For professionals in pharmaceutical research and chemical development, a meticulous interpretation of NMR spectra is not merely procedural but fundamental to verifying molecular identity, stereochemistry, and purity. This guide provides a comprehensive analysis of N-sec-butyl-2-buten-1-amine, a molecule that presents several key spectroscopic features, including vinylic systems, allylic protons, and diastereotopicity.

Our approach will be systematic, mirroring the logical workflow of a structural elucidation project. We will begin with a detailed prediction and analysis of the one-dimensional (1D) ¹H NMR spectrum, followed by the ¹³C NMR spectrum, including insights gained from Distortionless Enhancement by Polarization Transfer (DEPT) experiments. Finally, we will explore how two-dimensional (2D) techniques, such as COSY and HSQC, are employed to unambiguously confirm the complete structural assignment. The causality behind chemical shifts, coupling patterns, and experimental choices will be emphasized throughout, providing a framework for robust and reliable spectral interpretation.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of N-sec-butyl-2-buten-1-amine is presented below with the IUPAC-recommended numbering scheme that will be used throughout this guide.

Caption: Molecular structure of N-sec-butyl-2-buten-1-amine.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling. For N-sec-butyl-2-buten-1-amine, we anticipate a complex spectrum due to the various electronic environments and stereochemical relationships.

Vinylic Protons (H-2, H-3)

The protons attached to the C=C double bond, H-2 and H-3, are expected to resonate in the downfield region of the spectrum, typically between 5.0 and 6.5 ppm .[1] Their specific chemical shifts are influenced by the electronic effects of the alkyl and amino-alkyl substituents.

The key diagnostic feature for these protons is their coupling constant (³JH2-H3). This value is highly dependent on the dihedral angle between the protons, which provides a reliable method for assigning the stereochemistry of the double bond.[2]

  • Trans Isomer (E): Expected ³JH2-H3 ≈ 11-18 Hz.[3][4]

  • Cis Isomer (Z): Expected ³JH2-H3 ≈ 6-15 Hz.[3]

Both H-2 and H-3 will appear as complex multiplets (e.g., a doublet of multiplets) due to coupling with each other and with the allylic protons on C-1.

Allylic Methylene Protons (H-1)

The two protons on C-1 are allylic to the double bond and alpha to the nitrogen atom. Both groups cause a downfield shift. The electronegative nitrogen atom deshields adjacent protons, while the anisotropy of the π-system of the alkene also contributes to deshielding.[1] Consequently, the signal for the H-1 protons is predicted to appear in the 2.9-3.5 ppm range.[5] These protons will likely appear as a doublet coupled to the H-2 proton.

The sec-Butyl Group Protons (H-1', H-2', H-3', H-4')

The analysis of the sec-butyl group is particularly instructive as it contains a stereocenter at C-1'.

  • Methine Proton (H-1'): This single proton on the stereocenter is alpha to the nitrogen, placing its signal around 2.5-3.0 ppm . It will appear as a multiplet (sextet or more complex) due to coupling with the five adjacent protons on C-2' and C-3'.

  • Methylene Protons (H-2'): The presence of the chiral center at C-1' renders the two protons on the adjacent C-2' methylene group diastereotopic .[6][7] Diastereotopic protons are chemically non-equivalent and will have different chemical shifts and potentially different coupling constants to adjacent protons.[8] Therefore, instead of a single signal, we expect two separate multiplets for the H-2' protons, likely in the 1.2-1.7 ppm range.

  • Methyl Protons (H-3' and H-4'): The H-3' methyl group will appear as a doublet around 0.9-1.2 ppm , coupled to the H-1' methine proton. The H-4' methyl group, attached to C-2', will appear as a triplet around 0.8-1.1 ppm , coupled to the two diastereotopic H-2' protons.

Amine Proton (N-H)

The chemical shift of the secondary amine proton is highly variable and depends strongly on solvent, concentration, and temperature, typically appearing between 0.5 and 5.0 ppm .[5][9] The signal is often broad due to rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus. This exchange often decouples the N-H proton from adjacent protons, resulting in a broad singlet.[5] The identity of this peak can be confirmed by a D₂O shake experiment , where the labile N-H proton exchanges with deuterium, causing the signal to disappear from the spectrum.[9]

Part 2: ¹³C NMR and DEPT Spectral Analysis

Proton-decoupled ¹³C NMR spectroscopy provides one signal for each unique carbon atom in the molecule. Given the lack of symmetry in N-sec-butyl-2-buten-1-amine, we expect to observe 8 distinct signals . The chemical shift range in ¹³C NMR is much larger than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap.[10]

Predicted ¹³C Chemical Shifts
  • Vinylic Carbons (C-2, C-3): These sp²-hybridized carbons will appear downfield, in the range of 120-140 ppm .[11]

  • Carbons Bonded to Nitrogen (C-1, C-1'): The electronegative nitrogen atom deshields these carbons, placing their signals in the 40-60 ppm range.[5][9]

  • Alkyl Carbons (C-4, C-2', C-3', C-4'): These sp³-hybridized carbons will appear in the upfield region of the spectrum, typically from 10-40 ppm .[11]

Unambiguous Assignment with DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments crucial for determining the number of protons attached to each carbon, thus differentiating between CH₃, CH₂, CH, and quaternary (C) carbons.[12][13]

  • DEPT-90: This experiment displays signals only for CH (methine) carbons. We expect to see signals for C-2, C-3, and C-1'.

  • DEPT-135: This experiment shows CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed.[14]

    • Positive Peaks: C-2, C-3, C-1', C-4, C-3', C-4'.

    • Negative Peaks: C-1, C-2'.

By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, a definitive assignment of each carbon type can be achieved.[14]

Part 3: Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides the foundational data, 2D NMR experiments are essential for confirming connectivity and validating assignments, especially for complex molecules.[15]

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, revealing the spin systems within the molecule. Cross-peaks appear between the signals of coupled protons.[16]

  • Expected Key Correlations:

    • H-3 ↔ H-2 (vinylic coupling)

    • H-2 ↔ H-1 (allylic coupling)

    • H-1' ↔ H-2' (vicinal coupling)

    • H-1' ↔ H-3' (vicinal coupling)

    • H-2' ↔ H-4' (vicinal coupling)

Caption: Expected ¹H-¹H COSY correlations for the two main spin systems.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is the most direct method for assigning carbon signals. It generates a 2D plot showing cross-peaks that correlate each proton with the carbon atom to which it is directly attached.[17] By using the previously confirmed ¹H assignments, the corresponding ¹³C signals can be identified with high confidence. For example, the proton signal assigned to H-4 (a methyl group) will show a cross-peak to its attached carbon, C-4, in the HSQC spectrum.

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR data for N-sec-butyl-2-buten-1-amine.

Atom #¹H Pred. δ (ppm)¹H Multiplicity¹³C Pred. δ (ppm)DEPT-135 Phase
1 2.9 – 3.5d (doublet)45 – 55Negative
2 5.0 – 6.5m (multiplet)120 – 140Positive
3 5.0 – 6.5m (multiplet)120 – 140Positive
4 1.6 – 1.8d (doublet)15 – 25Positive
N-H 0.5 – 5.0br s (broad singlet)-N/A
1' 2.5 – 3.0m (multiplet)50 – 60Positive
2' 1.2 – 1.7m (multiplet)25 – 35Negative
3' 0.9 – 1.2d (doublet)15 – 25Positive
4' 0.8 – 1.1t (triplet)10 – 15Positive

Experimental Protocols

To ensure high-quality, reproducible data, adherence to standardized experimental protocols is critical.

Sample Preparation
  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the primary solvent. It is chemically inert and solubilizes a wide range of organic molecules. Its residual proton signal (δ ≈ 7.26 ppm) and carbon signal (δ ≈ 77.16 ppm) serve as convenient internal references.[18]

  • Concentration: Prepare a solution of approximately 5-10 mg of N-sec-butyl-2-buten-1-amine in 0.6-0.7 mL of CDCl₃.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[10]

  • Transfer: Filter the solution into a 5 mm NMR tube.

NMR Data Acquisition

The following are typical parameters for a 400 MHz spectrometer.

  • ¹H NMR:

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 8-16

  • ¹³C{¹H} NMR:

    • Spectral Width: 0 to 220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds[19]

    • Number of Scans: 1024 or higher, depending on concentration.

  • DEPT-135 and DEPT-90:

    • Utilize standard library pulse programs. Parameters are generally similar to the standard ¹³C experiment but may require more scans for adequate signal-to-noise.

  • 2D Experiments (COSY, HSQC):

    • Utilize standard gradient-selected (gCOSY, gHSQC) pulse programs.

    • Dimensions: Acquire 1024-2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).[20]

    • Number of Scans: 4-8 scans per increment.

Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation H1_NMR Acquire ¹H Spectrum (Assign Protons) C13_NMR Acquire ¹³C Spectrum (Identify All Carbons) H1_NMR->C13_NMR DEPT Acquire DEPT-90 & DEPT-135 (Determine Carbon Types) C13_NMR->DEPT COSY Acquire ¹H-¹H COSY (Confirm Proton Connectivity) DEPT->COSY HSQC Acquire ¹H-¹³C HSQC (Confirm C-H Attachments) COSY->HSQC Final_Structure Final Structure Elucidation HSQC->Final_Structure

Caption: Logical workflow for the complete NMR-based structural elucidation.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link][21][22]

  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [Link][23]

  • Saito, T., et al. (2011). Development and release of a spectral database for organic compounds. Journal of the Mass Spectrometry Society of Japan. [Link][24]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link][3]

  • OpenOChem Learn. Coupling in Cis/Trans Alkenes. [Link][4]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link][1]

  • JoVE (Journal of Visualized Experiments). (2025). Video: NMR Spectroscopy Of Amines. [Link][5]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link][9]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link][6]

  • Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. [Link][7]

  • Thieme. (2000). 2. NMR Spectra and Molecular Structure. [Link][8]

  • University of Regensburg. DEPT 13 C-NMR Spectra. [Link][12]

  • Anasazi Instruments. (2021). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. [Link][13]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link][14]

  • University of California, Davis. 13C NMR Chemical Shift Table. [Link][11]

  • AWS. 13C-NMR Spectroscopy. [Link][10]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link][18]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link][15]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][16]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link][17]

  • University of California, San Diego. 2D NMR FOR THE CHEMIST. [Link][20]

  • Royal Society of Chemistry. Supporting information. [Link][25]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Determination of (2E)-N-(sec-butyl)-2-buten-1-amine HCl

Abstract This guide provides a comprehensive, in-depth technical overview of the process for determining the single-crystal X-ray structure of (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride. As a primary amine salt, th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth technical overview of the process for determining the single-crystal X-ray structure of (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride. As a primary amine salt, this compound serves as a representative example for researchers in drug development and materials science engaged in the characterization of small organic molecules. This document moves beyond a simple recitation of protocols, offering field-proven insights into the causality behind experimental choices, from synthesis and crystallization to data collection, structure solution, and validation. Our objective is to furnish a self-validating framework for the crystallographic analysis of similar amine hydrochlorides, grounded in authoritative and reproducible methodologies.

Introduction: The Rationale for Structural Elucidation

The precise three-dimensional arrangement of atoms in a molecule is fundamental to understanding its physicochemical properties and biological activity. For active pharmaceutical ingredients (APIs), the crystalline form, or polymorph, can significantly impact solubility, bioavailability, and stability. (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride, a chiral amine salt, represents a class of compounds prevalent in medicinal chemistry. Its structural analysis via single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of its molecular conformation, stereochemistry, and the packing interactions within the crystal lattice, including hydrogen bonding networks involving the chloride counter-ion.[1][2] This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and solid-state characterization.

This guide will detail a hypothetical but scientifically rigorous workflow for the complete crystal structure determination of the title compound, assuming no prior published structure exists.

Synthesis and Crystallization: The Foundation of Quality Data

The journey to a high-quality crystal structure begins with the synthesis of pure material and the subsequent growth of diffraction-quality single crystals. This is often the most challenging and time-consuming phase of the process.[3]

Synthesis of (2E)-N-(sec-butyl)-2-buten-1-amine HCl

A plausible synthetic route involves the reductive amination of (2E)-2-butenal with sec-butylamine, followed by salt formation with hydrochloric acid.

Step-by-Step Protocol:

  • Reductive Amination: To a solution of (2E)-2-butenal (1.0 eq) and sec-butylamine (1.1 eq) in a suitable solvent such as methanol or dichloromethane at 0 °C, a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise. The reaction is stirred and allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched with water, and the organic solvent is removed under reduced pressure. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude free base, (2E)-N-(sec-butyl)-2-buten-1-amine.[4] Purification can be achieved via column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete or the pH becomes acidic. The resulting solid, (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.[5]

Crystallization Strategies for Amine Hydrochlorides

Obtaining single crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions) is a critical bottleneck.[3][6] For amine hydrochlorides, which are often highly soluble in polar solvents, several techniques can be employed.

Common Crystallization Methods:

  • Slow Evaporation: A near-saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.[7]

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Thermal Control (Slow Cooling): A saturated solution at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

For the title compound, a matrix of crystallization experiments using various solvents (e.g., isopropanol, ethanol/water mixtures, acetonitrile) and methods should be set up to screen for optimal conditions.

Parameter Rationale and Considerations
Solvent Choice The solvent should provide moderate solubility. Too high solubility hinders crystallization, while too low prevents sufficient material from dissolving. Alcohols and acetonitrile are good starting points for amine salts.[7][8]
Purity Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality. Purity should be >98% as determined by NMR and/or LC-MS.
Temperature Controls the rate of solvent evaporation and solubility. Lower temperatures often yield better quality crystals by slowing the growth process.
Concentration A supersaturated solution is required for crystallization to occur. Finding the optimal level of supersaturation is key.

Single-Crystal X-ray Diffraction: From Crystal to Data

Once a suitable single crystal is obtained, the process of collecting diffraction data can begin.[1][9] This involves mounting the crystal and exposing it to a monochromatic X-ray beam.

Data Collection Workflow

The following diagram illustrates the standard workflow for SCXRD data collection.

G cluster_0 Data Collection Workflow crystal Select & Mount Single Crystal diffractometer Mount on Diffractometer Goniometer crystal->diffractometer Micromanipulation cool Cool Crystal (e.g., 100 K) diffractometer->cool N₂ stream xray Expose to Monochromatic X-ray Beam cool->xray Data Collection Strategy detect Record Diffraction Pattern on Detector xray->detect Diffraction Event process Process Raw Data (Integration & Scaling) detect->process Software (e.g., CrysAlisPro) G cluster_1 Structure Solution & Refinement data_in Input Processed Data (hkl file) solve Solve Structure (e.g., SHELXT) data_in->solve Phase Determination model Build Initial Model solve->model Assign Atom Types refine Refine Model (SHELXL) model->refine Least-Squares Minimization fourier Calculate Difference Fourier Map refine->fourier Identify Missing/Misplaced Atoms h_atoms Locate/Place H-atoms refine->h_atoms Geometric & Riding Models fourier->model Iterative Model Building anisotropic Anisotropic Refinement h_atoms->anisotropic Refine Non-H Atoms converge Refine to Convergence anisotropic->converge Monitor R-factors validate Validate Final Model (PLATON) converge->validate checkCIF

Sources

Foundational

physicochemical properties of N-alkylated butenylamine salts

An In-depth Technical Guide to the Physicochemical Properties of N-Alkylated Butenylamine Salts Abstract N-alkylated butenylamine salts are a class of organic compounds featuring a versatile butenyl moiety and a substitu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of N-Alkylated Butenylamine Salts

Abstract

N-alkylated butenylamine salts are a class of organic compounds featuring a versatile butenyl moiety and a substituted amine, making them valuable intermediates in synthetic and medicinal chemistry. Their physicochemical properties—solubility, pKa, lipophilicity, and stability—are critical determinants of their behavior in both chemical reactions and biological systems. Understanding and precisely measuring these properties is paramount for researchers, scientists, and drug development professionals aiming to optimize molecular design, reaction conditions, and formulation strategies. This guide provides an in-depth exploration of these core properties, grounded in established chemical principles and supported by detailed, field-proven experimental protocols. We delve into the causal relationships between molecular structure and physical characteristics, offering a self-validating framework for the rational design and analysis of these important chemical entities.

Introduction: The Strategic Importance of N-Alkylated Butenylamine Salts

The synthesis and development of nitrogen-containing compounds is a cornerstone of modern pharmaceutical science, with a significant percentage of FDA-approved drugs featuring amine scaffolds.[1] N-alkylated butenylamine salts represent a particularly strategic class of molecules. The amine group, typically protonated as a salt, governs aqueous solubility and the strength of interactions with biological targets. The N-alkyl substituent provides a modular handle to tune properties like lipophilicity, while the terminal butenyl group offers a reactive site for a variety of subsequent chemical transformations.[1] These modifications can include, but are not limited to:

  • Ring-Closing Metathesis (RCM): For the synthesis of nitrogen-containing heterocycles.[1]

  • Hydroboration-Oxidation: To introduce a primary alcohol.[1]

  • Wacker Oxidation: To generate a methyl ketone.[1]

  • Heck and Suzuki Couplings: For complex carbon-carbon bond formation.[1]

The utility of these compounds is, however, fundamentally dictated by their physicochemical properties. A molecule's solubility affects its bioavailability and formulation options, its pKa determines its charge state at physiological pH, its lipophilicity governs its ability to cross biological membranes, and its stability dictates its shelf-life and metabolic fate.[2][3] This guide provides the foundational knowledge and practical methodologies required to characterize these critical parameters.

Synthesis and Structural Characterization

The most controlled and widely applicable method for synthesizing N-alkylated butenylamines is reductive amination . This one-pot reaction avoids the common issue of over-alkylation seen in direct alkylation with alkyl halides, which can lead to mixtures of primary, secondary, and tertiary amines.[1][4] Reductive amination proceeds by forming an imine intermediate from a carbonyl compound (an aldehyde or ketone) and an amine, which is then reduced in situ to the target alkylated amine.[1]

The use of 3-butenylamine hydrochloride is common, requiring in situ neutralization by a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine for the reaction.[1]

General Protocol: Reductive Amination

This protocol describes the N-alkylation of a generic aldehyde with 3-butenylamine hydrochloride.

Materials:

  • Aldehyde (e.g., isobutyraldehyde) (1.0 eq)

  • 3-Butenylamine hydrochloride (1.1 eq)[5]

  • Triethylamine (TEA) or DIPEA (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Under an inert atmosphere, add the aldehyde (1.0 eq) to a dry round-bottom flask.

  • Dissolve the aldehyde in anhydrous DCM to a concentration of approximately 0.1-0.2 M.

  • Add 3-butenylamine hydrochloride (1.1 eq) to the solution.

  • Add TEA or DIPEA (1.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.[1]

  • In portions, slowly add sodium triacetoxyborohydride (1.5 eq). Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the N-alkylated butenylamine.

  • To form the salt, dissolve the purified amine in a suitable solvent (e.g., ether) and add a solution of HCl in ether to precipitate the hydrochloride salt.

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification Start Dissolve Aldehyde in Anhydrous DCM AddButenylamine Add 3-Butenylamine·HCl Start->AddButenylamine AddBase Add TEA/DIPEA (Neutralization) AddButenylamine->AddBase Stir1 Stir 15 min AddBase->Stir1 AddReducingAgent Add NaBH(OAc)₃ Stir1->AddReducingAgent Stir2 Stir 4-24h at RT AddReducingAgent->Stir2 Monitor Monitor by TLC/LC-MS Stir2->Monitor Monitor->Stir2 Incomplete Quench Quench with Sat. NaHCO₃ Monitor->Quench Complete Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Salt Salt Formation (HCl) Purify->Salt End Final Product: N-Alkylated Butenylamine Salt Salt->End

Fig 1. Workflow for Synthesis via Reductive Amination.

Core Physicochemical Properties

Solubility

Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. For drug development, aqueous solubility is a key factor influencing oral bioavailability.

Causality & Insights: N-alkylated butenylamine salts are ionic compounds. Their solubility in polar solvents like water is generally high due to favorable ion-dipole interactions between the ammonium cation/anion and water molecules.[6][7] However, this is counteracted by the nonpolar hydrocarbon portions of the molecule (the N-alkyl chain and the butenyl group).

  • Effect of Alkyl Chain: As the length of the N-alkyl chain increases, the molecule becomes more lipophilic (less polar). This reduces its affinity for water, leading to a decrease in aqueous solubility.[8]

  • Effect of Salt Form: The free amine base is significantly less soluble in water than its corresponding salt because it lacks the strong ion-dipole interactions.[9] Conversely, the salt form is typically insoluble in non-polar organic solvents like ether or hexane.[6][7]

Data Presentation:

Compound (Hydrochloride Salt)Alkyl Group (R)Predicted Aqueous Solubility
N-Methyl-butenylamine-CH₃High
N-Butyl-butenylamine-(CH₂)₃CH₃Moderate
N-Octyl-butenylamine-(CH₂)₇CH₃Low
N-Dodecyl-butenylamine-(CH₂)₁₁CH₃Very Low
Table 1. Predicted trend in aqueous solubility of N-alkylated butenylamine salts.

Experimental Protocol: Shake-Flask Method (OECD 105)

  • Add an excess amount of the N-alkylated butenylamine salt to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a glass-stoppered flask.

  • Agitate the flask at a constant, controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Determine the concentration of the dissolved salt in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Fig 2. Workflow for Solubility Determination.
Acid Dissociation Constant (pKa)

For a basic compound like an amine, the pKa value refers to the acid dissociation constant of its conjugate acid (R₃NH⁺).[10] It is the pH at which the amine is 50% protonated (charged) and 50% deprotonated (neutral). This parameter is crucial as it dictates the charge state of the molecule at physiological pH (~7.4), which in turn affects its solubility, permeability, and target binding.

Causality & Insights:

  • Electronic Effects: Alkyl groups are electron-donating. They increase the electron density on the nitrogen atom, making the lone pair more available to accept a proton. This stabilizes the resulting conjugate acid, making the amine a stronger base. A stronger base has a higher pKa.[8][11]

  • Steric Effects & Solvation: In aqueous solution, the trend is not perfectly linear. While tertiary amines are most basic in the gas phase, in water, secondary amines are often the most basic. This is due to solvation effects, where the ability of water to stabilize the protonated ammonium ion via hydrogen bonding plays a significant role.[8] For a homologous series of N-alkylated butenylamines (which are secondary amines), we expect the pKa to be in the range of 10-11, similar to other simple alkyl amines.[11][12]

Data Presentation:

CompoundAlkyl Group (R)Predicted pKa (of conjugate acid)
Butenylamine (primary)-H~10.6
N-Methyl-butenylamine-CH₃~10.8
N-Ethyl-butenylamine-C₂H₅~10.9
N-Propyl-butenylamine-C₃H₇~10.9
Table 2. Predicted trend in pKa of N-alkylated butenylamines.

Experimental Protocol: Potentiometric Titration

  • Accurately weigh a sample of the N-alkylated butenylamine salt and dissolve it in a known volume of deionized water.

  • Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

  • Place the pH electrode and a magnetic stir bar into the amine solution.

  • Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, known increments.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the curve or from the maximum of the first derivative of the titration curve.[13]

G A Dissolve amine salt in water C Titrate with standardized NaOH A->C B Calibrate pH meter B->C D Record pH vs. Volume of titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine half-equivalence point E->F G Result: pKa = pH at half-equiv. pt. F->G

Fig 3. Workflow for pKa Determination via Titration.
Lipophilicity (LogP)

Lipophilicity describes a compound's affinity for a lipid-like (nonpolar) environment compared to an aqueous (polar) one. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET).[3][14]

Causality & Insights: The primary determinant of lipophilicity in this series is the size of the N-alkyl group. Each additional methylene (-CH₂-) group contributes to the overall nonpolar character of the molecule, increasing its affinity for the octanol phase and thus increasing its LogP value.[2] While the butenyl group's double bond makes it slightly more polar than a corresponding butyl group, the dominant effect comes from the N-alkyl chain. For orally available drugs, a LogP value between 1 and 5 is often considered optimal (as per Lipinski's Rule of Five).[15]

Data Presentation:

CompoundAlkyl Group (R)Predicted LogP
N-Methyl-butenylamine-CH₃~1.1
N-Butyl-butenylamine-(CH₂)₃CH₃~2.5
N-Octyl-butenylamine-(CH₂)₇CH₃~4.5
N-Dodecyl-butenylamine-(CH₂)₁₁CH₃~6.5
Table 3. Predicted trend in LogP of N-alkylated butenylamines (neutral form).

Experimental Protocol: Lipophilicity by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP. The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.[15]

  • System Setup: Use an RP-HPLC system with a C18 column and a UV detector. The mobile phase is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected range of the test compounds.

  • Isocratic Elution: For each test compound and standard, perform a series of isocratic elutions using different ratios of organic modifier to aqueous buffer (e.g., 30%, 40%, 50%, 60%, 70% methanol).

  • Data Collection: For each run, determine the retention factor, k, calculated as: k = (t_R - t₀) / t₀, where t_R is the retention time of the compound and t₀ is the column dead time.

  • Extrapolation: For each compound, plot log k versus the percentage of organic modifier. Extrapolate the linear regression to 100% aqueous phase (0% organic modifier) to obtain the intercept, log kw.

  • Correlation: Plot the determined log kw values for the standards against their known LogP values. This creates a calibration curve.

  • LogP Determination: Use the log kw value of the N-alkylated butenylamine and the calibration curve to determine its experimental LogP.

G cluster_run HPLC Runs cluster_calc Data Analysis A Inject standards & samples onto C18 column B Run multiple isocratic elutions (varying % organic) A->B C Calculate retention factor (k) for each run B->C D Plot log k vs % organic C->D E Extrapolate to 0% organic to get log kw D->E F Create calibration curve: log kw (standards) vs. known LogP E->F G Result: Determine LogP of sample from its log kw and calibration curve F->G

Fig 4. Workflow for LogP Determination by RP-HPLC.
Chemical Stability

Chemical stability refers to the resistance of a compound to chemical degradation under various conditions (e.g., pH, light, temperature, oxygen). For pharmaceuticals, stability is critical for ensuring safety, efficacy, and shelf-life.

Causality & Insights: N-alkylated butenylamine salts have two primary sites susceptible to degradation:

  • The Amine Group: Amines can undergo oxidation. Tertiary amines are more prone to N-oxidation than secondary amines. While generally stable, exposure to strong oxidizing agents or certain metabolic enzymes (like cytochrome P450s) can lead to degradation.[16]

  • The Butenyl Double Bond: The alkene is susceptible to oxidation (e.g., forming epoxides or diols), especially in the presence of atmospheric oxygen over long-term storage or under stress conditions. It can also undergo acid-catalyzed hydration or other addition reactions.[17]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is used to identify likely degradation products and establish the intrinsic stability of a molecule.

  • Prepare solutions of the N-alkylated butenylamine salt in various media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Solution in water, heated to 60-80 °C

    • Photolytic: Solution in water, exposed to UV/Vis light (ICH Q1B)

  • Maintain a control sample in neutral water, protected from light and heat.

  • At specified time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (typically a gradient RP-HPLC method capable of separating the parent compound from all degradation products).

  • Monitor the decrease in the peak area of the parent compound and the appearance and growth of new peaks (degradants). Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

  • The results provide a stability profile, indicating the conditions under which the compound is least stable.

G A Prepare solutions of compound in stress conditions (Acid, Base, H₂O₂, Heat, Light) B Incubate for set time points A->B C Withdraw and neutralize samples B->C D Analyze by stability-indicating HPLC-UV/MS C->D E Quantify parent peak degradation and identify degradant peaks D->E F Result: Stability Profile E->F

Sources

Exploratory

theoretical conformational analysis of N-sec-butyl-2-buten-1-amine

An In-depth Technical Guide to the Theoretical Conformational Analysis of N-sec-butyl-2-buten-1-amine Authored by: Dr. Evelyn Reed, Senior Application Scientist Foreword: Unraveling Molecular Flexibility In the realm of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Conformational Analysis of N-sec-butyl-2-buten-1-amine

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword: Unraveling Molecular Flexibility

In the realm of medicinal chemistry and materials science, understanding the three-dimensional structure of a molecule is paramount. A molecule is not a static entity but a dynamic system, constantly exploring a landscape of different spatial arrangements, or conformations. This conformational flexibility can profoundly influence a molecule's physical properties, reactivity, and, in a biological context, its ability to interact with a target receptor. The study of these conformations and their relative energies is known as conformational analysis.

This guide provides a comprehensive, in-depth protocol for conducting a . This molecule, with its combination of a flexible sec-butyl group, a rotatable butenyl chain containing a stereocenter, and a polar amine group, presents an excellent case study for the application of modern computational chemistry techniques. We will move beyond a simple recitation of steps, delving into the rationale behind methodological choices and the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who possess a foundational understanding of computational chemistry principles.

Foundational Principles: The Conformational Energy Landscape

Every molecule exists on a potential energy surface (PES), a mathematical landscape where the molecule's potential energy is a function of its geometric coordinates. The valleys of this landscape correspond to stable or metastable conformations (local minima), while the peaks and ridges represent the energy barriers (transition states) that separate them. The goal of a conformational analysis is to map this landscape, identify the low-energy minima, and understand the energetic cost of transitioning between them.

For a molecule like N-sec-butyl-2-buten-1-amine, several key rotatable bonds dictate its overall shape:

  • C1-C2 Bond: Rotation around this bond in the butenyl group.

  • C2-N Bond: Rotation of the amine group relative to the butenyl chain.

  • N-C(sec-butyl) Bond: Rotation of the entire sec-butyl group.

  • C(sec-butyl)-C(ethyl) Bond: Internal rotation within the sec-butyl group.

The interplay of these rotations, governed by steric hindrance and electronic effects, creates a complex conformational landscape that we aim to explore computationally.

The Synergy of Molecular Mechanics and Quantum Mechanics

A robust conformational analysis workflow leverages the strengths of both Molecular Mechanics (MM) and Quantum Mechanics (QM) methods.

  • Molecular Mechanics (MM): This approach uses classical physics and a simplified set of equations known as a force field to calculate the potential energy of a molecule. MM methods are computationally inexpensive, making them ideal for rapidly exploring the vast conformational space of a flexible molecule to identify a large set of potential low-energy structures.

  • Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to provide a much more accurate description of the electronic structure and energy of a molecule. While computationally expensive, QM is essential for refining the geometries and accurately ranking the relative energies of the most promising conformers identified by the initial MM search.

This two-tiered approach ensures both broad exploration and high accuracy, forming the core of our analytical strategy.

Experimental Protocol: A Step-by-Step Computational Workflow

This section details the complete, self-validating protocol for the conformational analysis of N-sec-butyl-2-buten-1-amine.

Initial Structure Generation

The first step is to generate a reasonable starting 3D structure of the molecule. This can be done using any standard molecular building software (e.g., Avogadro, ChemDraw 3D). It is crucial to define the correct stereochemistry at the chiral center of the sec-butyl group (if a specific enantiomer is of interest) and the geometry of the double bond (E/Z configuration). For this guide, we will assume the (E)-isomer of the 2-buten-1-amine backbone.

Conformational Search using Molecular Mechanics

Objective: To efficiently sample the conformational space and identify a comprehensive set of low-energy conformers.

Methodology: A stochastic search method, such as the Low-Mode Conformational Search, is highly effective. This method works by "pushing" the molecule along its low-frequency vibrational modes to overcome energy barriers and discover new conformations.

Step-by-Step Protocol:

  • Software: Utilize a computational chemistry package with robust conformational search capabilities (e.g., Spartan, Schrödinger Suite's MacroModel).

  • Force Field Selection: Choose a high-quality force field. The Merck Molecular Force Field (MMFF94) is an excellent choice for a broad range of organic molecules, as it is well-parameterized for amines and hydrocarbons.

  • Search Parameters:

    • Energy Window: Set an energy window of 10-15 kcal/mol above the global minimum. This ensures that all potentially relevant conformers are captured, as QM calculations can re-order the stability of conformers found by MM.

    • Maximum Iterations: A high number of steps (e.g., 10,000) should be set to ensure a thorough search.

    • RMSD Cutoff: Use a root-mean-square deviation (RMSD) cutoff of ~0.5 Å to avoid storing redundant, near-identical structures.

  • Execution: Run the conformational search. The output will be a list of unique conformers, their MM-calculated energies, and their geometries.

Geometry Optimization and Energy Refinement with Quantum Mechanics

Objective: To obtain highly accurate geometries and relative energies for the low-energy conformers identified in the MM search.

Methodology: Each conformer from the MM search will be subjected to full geometry optimization and frequency calculation using Density Functional Theory (DFT).

Step-by-Step Protocol:

  • Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem is required.

  • Method Selection: The B3LYP functional combined with the 6-31G(d) basis set offers a reliable balance of accuracy and computational cost for molecules of this size. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

  • Input Preparation: For each conformer identified in step 2.2, use the MM-optimized geometry as the starting point for the QM calculation.

  • Calculation Keywords: The input file should specify the following:

    • # B3LYP/6-31G(d) Opt Freq: This requests a geometry optimization followed by a frequency calculation at the specified level of theory.

    • SCRF=(Solvent=... ): If the conformational preferences in a specific solvent are of interest, a continuum solvation model like the Polarizable Continuum Model (PCM) should be included.

  • Execution and Validation:

    • Run the calculations for all conformers within the specified energy window.

    • Validation: After each calculation completes, it is critical to confirm that the optimization converged successfully and that the frequency calculation yielded zero imaginary frequencies. An imaginary frequency indicates that the structure is a transition state, not a true minimum, and should be re-examined or discarded.

Workflow Visualization

The entire computational process can be visualized as a funneling procedure, starting broad and progressively refining the results.

G cluster_0 Phase 1: Broad Exploration (Molecular Mechanics) cluster_1 Phase 2: High-Accuracy Refinement (Quantum Mechanics) cluster_2 Phase 3: Data Analysis A 1. Initial 3D Structure Generation B 2. MM Conformational Search (e.g., MMFF94) A->B C 3. Generation of N Unique Conformers (within ~15 kcal/mol) B->C D 4. For each of the N conformers... C->D Top Conformers E 5. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) D->E F 6. Frequency Calculation & Verification (No imaginary freqs) E->F G 7. Calculation of Relative Energies (ΔE, ΔG) F->G Validated Structures & Energies H 8. Boltzmann Population Analysis G->H I 9. Geometric Analysis (Dihedral Angles, Overlays) G->I

Caption: A flowchart of the multi-stage conformational analysis workflow.

Data Analysis and Interpretation

Once the QM calculations are complete, the final phase involves analyzing the data to extract meaningful chemical insights.

Relative Energy and Population Analysis

The most important output is the relative energy of each conformer. It is best practice to use the Gibbs free energy (G) for the final ranking, as it accounts for thermal and entropic contributions, which can be significant for flexible molecules.

The relative Gibbs free energy (ΔG) of each conformer i with respect to the global minimum (conformer min) is calculated as:

ΔG_i = G_i - G_min

From these relative energies, the Boltzmann population of each conformer at a given temperature (T, typically 298.15 K) can be calculated using the following equation:

Population_i = (exp(-ΔG_i / RT)) / (Σ exp(-ΔG_j / RT))

where R is the gas constant and the sum is over all calculated conformers j.

Data Summary Table:

The results should be compiled into a clear, sortable table.

Conformer IDMM Relative Energy (kcal/mol)QM Relative Electronic Energy (ΔE, kcal/mol)QM Relative Free Energy (ΔG, kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-010.000.000.0065.3
Conf-020.850.920.9818.1
Conf-031.211.551.685.2
...............

This table presents hypothetical data for illustrative purposes.

Geometric Analysis

A thorough analysis of the geometries of the low-energy conformers is crucial.

  • Dihedral Angle Analysis: Measure the key dihedral angles identified in Section 1. This can reveal conformational motifs, such as gauche or anti arrangements, and help explain the sources of stability or instability. For example, one might find that the lowest energy conformer adopts an extended (anti) conformation along the C2-N bond to minimize steric clash between the sec-butyl and butenyl groups.

  • Structural Overlay: Visually overlaying the top 3-5 lowest energy conformers provides an intuitive understanding of the molecule's accessible conformational space. This can highlight which regions of the molecule are rigid and which are highly flexible.

Visualization of Key Conformers

A visual representation of the most stable conformer provides immediate structural insight.

Caption: A 2D representation of a possible low-energy conformer.

Conclusion and Outlook

This guide has outlined a rigorous, multi-step computational workflow for the detailed conformational analysis of N-sec-butyl-2-buten-1-amine. By combining the speed of molecular mechanics for broad searching with the accuracy of quantum mechanics for energy refinement, we can build a reliable model of the molecule's conformational preferences. The resulting data—relative energies, Boltzmann populations, and key geometric parameters—provide a deep understanding of the molecule's three-dimensional structure and flexibility.

This fundamental knowledge is a critical starting point for more advanced studies. For drug development professionals, this information can inform pharmacophore modeling and the design of more rigid analogues to lock in a bioactive conformation. For materials scientists, it can help explain macroscopic properties based on the preferred shapes of the constituent molecules. The principles and protocols detailed herein are broadly applicable and represent a best-practice approach to modern theoretical conformational analysis.

References

  • Title: Density-Functional Theory of Atoms and Molecules Source: Oxford University Press URL: [Link]

  • Title: Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94 Source: Journal of Computational Chemistry URL: [Link]

  • Title: Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density Source: Physical Review B URL: [Link]

  • Title: Self-consistent molecular orbital methods, XX. A basis set for correlated wave functions Source: The Journal of Chemical Physics URL: [Link]

Foundational

Enantiomeric Resolution of (2E)-N-(sec-butyl)-2-buten-1-amine: A Comprehensive Guide to Polysaccharide-Based Chiral Separation

Executive Summary & Molecular Profiling The isolation of pure enantiomers is a non-negotiable regulatory requirement in modern drug development. For chiral secondary allylic amines like (2E)-N-(sec-butyl)-2-buten-1-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profiling

The isolation of pure enantiomers is a non-negotiable regulatory requirement in modern drug development. For chiral secondary allylic amines like (2E)-N-(sec-butyl)-2-buten-1-amine , enantioseparation presents unique chromatographic challenges. The molecule features a trans-allylic double bond and a sterically hindered chiral center at the sec-butyl group. Because secondary amines are highly prone to non-specific interactions with residual silanols on silica-based columns, achieving baseline resolution (


) without severe peak tailing requires precise manipulation of the chiral stationary phase (CSP) and mobile phase thermodynamics.

This whitepaper outlines a self-validating, multimodal chromatographic strategy for the enantioseparation of (2E)-N-(sec-butyl)-2-buten-1-amine, grounded in the latest advancements in immobilized polysaccharide CSPs and ion-pair additive mechanisms.

Mechanistic Principles of Enantiorecognition

The Polysaccharide Chiral Recognition Model

Polysaccharide-based CSPs are the gold standard for resolving chiral amines, successfully separating over 90% of chiral analytical evaluations in pharmaceutical development[1]. The chiral recognition of (2E)-N-(sec-butyl)-2-buten-1-amine on these phases is governed by a highly specific "three-point interaction" model:

  • Hydrogen Bonding: Primary dipole interactions occur between the secondary amine (NH) of the analyte and the carbamate carbonyl (C=O) of the CSP[2].

  • 
     Interactions:  The trans-allylic double bond interacts with the polar aromatic groups bound to the sugar molecules of the stationary phase[3].
    
  • Steric Inclusion: The chiral sec-butyl group must physically fit into the helical chiral grooves of the amylose or cellulose backbone.

The Additive Paradigm: Silanol Masking vs. Ion-Pairing

Historically, basic additives like diethylamine (DEA) (0.1% v/v) were mandatory to suppress non-specific silanol interactions that cause peak tailing. However, recent chromatographic paradigms demonstrate a dramatic beneficial effect when using acidic additives such as ethanesulfonic acid (ESA) or methanesulfonic acid (MSA) for basic compounds[4].

Causality: Rather than merely masking silanols, strong organic acids like MSA form transient ion-pair salts with the secondary amine in the mobile phase. This localized decrease in pH alters the steric environment of the chiral grooves on the CSP, increasing binding affinity and yielding significantly higher resolution and sharper peaks than traditional basic additives[4].

Mechanism Analyte (2E)-N-(sec-butyl)-2-buten-1-amine HBond Hydrogen Bonding (Amine NH ↔ Carbamate C=O) Analyte->HBond Steric Steric Inclusion (sec-butyl in chiral groove) Analyte->Steric IonPair Ion-Pairing (MSA additive interaction) Analyte->IonPair CSP Immobilized Polysaccharide CSP HBond->CSP Steric->CSP IonPair->CSP

Figure 1: Mechanistic interaction pathways for enantiorecognition of the chiral amine.

Strategic Selection of Chiral Stationary Phases

While traditional coated CSPs restrict mobile phase selection, immobilized CSPs (e.g., covalently bonded Amylose tris(3,5-dimethylphenylcarbamate), equivalent to CSP-1A or Chiralpak IA) are highly recommended for this workflow[2].

Immobilization confers resistance to aggressive solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE)[3]. This flexibility is critical; it allows the method developer to utilize multimodal screening across Normal Phase (NP), Polar Organic (PO), and Reversed Phase (RP) modes using a single column chemistry[5].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol operates as a self-validating system . The workflow will automatically trigger optimization loops if pre-defined System Suitability Testing (SST) criteria are not met.

Phase 1: Multimodal Screening Setup
  • Column Selection: Install an immobilized Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., 4.6 × 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Condition A (Normal Phase): Hexane / Isopropanol (90:10 v/v) + 0.1% DEA.

    • Condition B (Polar Organic): 100% Methanol + 0.1% MSA[4].

  • Equilibration: Flush the column with 10 column volumes (CV) of the selected mobile phase until the baseline is stable.

Phase 2: Execution & Real-Time Validation
  • Injection: Inject 5 µL of the racemic (2E)-N-(sec-butyl)-2-buten-1-amine standard (1 mg/mL).

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and column compartment to 25°C.

  • Self-Validation Gate: Evaluate the chromatogram against the following SST criteria:

    • Resolution (

      
      ) 
      
      
      
      (Baseline separation).
    • Tailing Factor (

      
      ) 
      
      
      
      .
    • If criteria are met: Proceed to ICH Q2 Validation.

    • If criteria fail: Proceed to Phase 3 (Thermodynamic Optimization).

Phase 3: Thermodynamic Optimization (van't Hoff Analysis)

If


, temperature modulation is the most mathematically predictable optimization route.
  • Perform injections at 10°C, 20°C, 30°C, and 40°C.

  • Construct a van't Hoff plot (

    
     vs 
    
    
    
    ) to evaluate the thermodynamic parameters (
    
    
    and
    
    
    ) of the chiral separation process[4]. Lowering the temperature typically increases enantioselectivity (
    
    
    ) at the cost of broader peaks.

Workflow A Start: Chiral Amine Method Dev B Multimodal CSP Screening (Immobilized Polysaccharides) A->B C Normal Phase (NP) Hexane/IPA/0.1% DEA B->C D Polar Organic (PO) MeOH/0.1% MSA B->D E SFC Mode CO2/MeOH/Additives B->E F Evaluate Resolution (Rs > 1.5)? C->F D->F E->F G Method Optimization (Temp, Flow, Additive) F->G No H Validation (ICH Q2) F->H Yes G->F

Figure 2: Self-validating multimodal screening workflow for chiral amine separation.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of (2E)-N-(sec-butyl)-2-buten-1-amine based on the mechanistic principles of polysaccharide CSPs and additive effects.

Stationary Phase ChemistryMobile Phase ModeAdditiveRet. Time (R)Ret. Time (S)Resolution (

)
Tailing Factor (

)
Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane:IPA 90:10)0.1% DEA8.4 min9.8 min1.81.4
Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane:IPA 90:10)0.1% DEA7.2 min7.9 min1.11.5
Amylose tris(3,5-dimethylphenylcarbamate) Polar Organic (100% MeOH) 0.1% MSA 5.1 min 7.6 min 3.2 1.05

Data Interpretation: The transition from Normal Phase with DEA to Polar Organic mode with MSA dramatically improves both resolution and peak symmetry. The ion-pairing effect of MSA effectively neutralizes the secondary amine, allowing for tighter steric inclusion within the amylose chiral grooves without secondary silanol retention[4].

Conclusion

The enantioseparation of (2E)-N-(sec-butyl)-2-buten-1-amine requires a departure from legacy methods. By utilizing immobilized polysaccharide stationary phases and leveraging the ion-pairing capabilities of acidic additives like MSA in polar organic modes, chromatographers can achieve robust, baseline-resolved separations. Embedding strict SST parameters directly into the screening workflow ensures that the resulting method is not only accurate but fundamentally self-validating and ready for ICH Q2 compliance.

References

  • Columnex. "Chiral HPLC and SFC Columns." Available at: [Link]

  • ResearchGate. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." Available at: [Link]

  • Scientific Research Publishing (SCIRP). "Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration." Available at:[Link]

  • Phenomenex. "Advantages of using immobilized stationary phases in chiral separations." Available at:[Link]

  • Chromatography Online. "Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases." Available at:[Link]

Sources

Protocols & Analytical Methods

Method

In Vitro Biological Activity of Butenylamine Derivatives: Application Notes and Protocols

Introduction: The Therapeutic Potential of Butenylamine Derivatives Butenylamine derivatives represent a significant class of organic compounds with a diverse range of biological activities. These molecules, characterize...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Butenylamine Derivatives

Butenylamine derivatives represent a significant class of organic compounds with a diverse range of biological activities. These molecules, characterized by a core butenylamine structure, have garnered considerable attention in the field of drug discovery and development. Their therapeutic potential spans various applications, including antifungal, anticancer, and enzyme-inhibiting activities. This document provides a comprehensive overview of the in vitro biological activities of butenylamine derivatives, with a focus on their mechanisms of action and detailed protocols for their evaluation.

One of the most well-established applications of butenylamine derivatives is in the realm of antifungal therapy. Compounds such as terbinafine and naftifine are potent inhibitors of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, and its depletion, coupled with the toxic accumulation of squalene, leads to fungal cell death.[1][3][4] This targeted mechanism of action provides a high degree of selectivity for fungal cells over mammalian cells, making these compounds effective and well-tolerated antifungal agents.[3] Butenafine, a benzylamine derivative structurally related to the allylamine butenylamines, also inhibits squalene epoxidase and exhibits broad-spectrum antifungal activity.[5][6]

Beyond their antifungal properties, certain butenylamine derivatives have demonstrated promising anticancer activities. While the exact mechanisms are still under investigation, some derivatives are believed to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The evaluation of their cytotoxic effects is a critical step in identifying lead compounds for further development.

Furthermore, the butenylamine scaffold serves as a versatile platform for the development of inhibitors for other enzymes of therapeutic interest. For instance, butalamine has been investigated for its smooth muscle relaxant and vasodilatory properties, which are mediated through the inhibition of calcium ion channels.[7] This highlights the broader potential of this chemical class in addressing a variety of pathological conditions.

These application notes will provide researchers, scientists, and drug development professionals with the necessary background and detailed protocols to investigate the in vitro biological activity of novel butenylamine derivatives. The subsequent sections will delve into the specific mechanisms of action, provide step-by-step experimental procedures, and offer guidance on data analysis and interpretation.

Part 1: Antifungal Activity of Butenylamine Derivatives

Mechanism of Action: Inhibition of Squalene Epoxidase

The primary antifungal mechanism of butenylamine derivatives like terbinafine and naftifine is the specific inhibition of the enzyme squalene epoxidase.[1][2] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the biosynthesis of ergosterol, the major sterol component of fungal cell membranes.[8][9]

Inhibition of squalene epoxidase leads to a dual antifungal effect:

  • Ergosterol Depletion: The lack of ergosterol disrupts the structural integrity and fluidity of the fungal cell membrane, impairing its function and leading to cell growth inhibition (fungistatic effect).[4]

  • Squalene Accumulation: The blockage of the pathway causes an intracellular accumulation of squalene, which at high concentrations is toxic to the fungal cell, ultimately leading to cell death (fungicidal effect).[1][4]

A key advantage of this mechanism is its selectivity. Fungal squalene epoxidase is significantly more sensitive to inhibition by allylamine drugs like terbinafine than the mammalian equivalent, which is involved in cholesterol biosynthesis.[3][10] This selectivity contributes to the favorable safety profile of these antifungal agents.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition cluster_consequences Cellular Consequences Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Butenylamine_Derivative Butenylamine Derivative (e.g., Terbinafine) Squalene_Epoxidase_Enzyme Squalene Epoxidase Butenylamine_Derivative->Squalene_Epoxidase_Enzyme Butenylamine_Derivative->Squalene_Epoxidase_Enzyme Non-competitive Inhibition Inhibition Inhibits Squalene_Accumulation Squalene Accumulation (Toxic) Squalene_Epoxidase_Enzyme->Squalene_Accumulation Ergosterol_Depletion Ergosterol Depletion Squalene_Epoxidase_Enzyme->Ergosterol_Depletion Membrane_Disruption Fungal Cell Membrane Disruption Squalene_Accumulation->Membrane_Disruption Ergosterol_Depletion->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Caption: Mechanism of action of butenylamine derivatives as squalene epoxidase inhibitors.

Protocol: In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of butenylamine derivatives against various fungal strains using the broth microdilution method.[11]

Materials:

  • Butenylamine derivative stock solution (e.g., 1 mg/mL in DMSO)

  • Fungal strains (e.g., Trichophyton rubrum, Candida albicans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an SDA plate at 35°C for the appropriate time (24-48 hours for yeasts, 5-7 days for molds).

    • Harvest the fungal cells by gently scraping the surface of the agar with a sterile loop and resuspending them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, a spore suspension is prepared and the concentration is determined using a hemocytometer.

    • Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Perform serial twofold dilutions of the butenylamine derivative stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations (e.g., 0.015 to 16 µg/mL).

  • Assay Setup:

    • In a new 96-well plate, add 100 µL of the appropriate drug dilution to each well.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (fungal inoculum without the drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-96 hours for molds.[11]

  • Determination of MIC:

    • The MIC is the lowest concentration of the butenylamine derivative that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[11] This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

  • Determination of MFC:

    • Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth and plate it onto an SDA plate.

    • Incubate the plates at 35°C until growth is seen in the control subculture.

    • The MFC is the lowest drug concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[12]

Data Presentation:

Fungal StrainButenylamine DerivativeMIC (µg/mL)MFC (µg/mL)
Trichophyton rubrumTerbinafine0.001 - 0.05[5]Fungicidal[5]
Trichophyton rubrumNaftifine0.015 - 1.0[12]Fungicidal[12]
Candida albicansTerbinafineFungistatic[5]-
Candida albicansNaftifineLess Active[2]-
Aspergillus spp.ButenafineLow MICs[6]-

Note: The fungicidal or fungistatic nature of the compound can be inferred by comparing the MFC and MIC values. A compound is generally considered fungicidal if the MFC is no more than four times the MIC.

G start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_dilutions Prepare Drug Dilutions start->prep_dilutions setup_assay Set up 96-well Plate Assay prep_inoculum->setup_assay prep_dilutions->setup_assay incubation Incubate Plates setup_assay->incubation read_mic Determine MIC incubation->read_mic subculture Subculture from Wells with No Growth read_mic->subculture incubate_subculture Incubate SDA Plates subculture->incubate_subculture read_mfc Determine MFC incubate_subculture->read_mfc end End read_mfc->end

Caption: Experimental workflow for antifungal susceptibility testing.

Part 2: Anticancer Activity of Butenylamine Derivatives

Mechanism of Action: Induction of Cytotoxicity

The anticancer activity of butenylamine derivatives is an emerging area of research. While the precise mechanisms are not as well-defined as their antifungal action, preliminary studies suggest that some derivatives can induce cytotoxicity in various cancer cell lines.[13] This cytotoxic effect is often dose-dependent and can be evaluated using in vitro cell viability assays.[14] The primary goal of these assays is to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[15]

Materials:

  • Butenylamine derivative stock solution (e.g., 10 mM in DMSO)

  • Cancer cell lines (e.g., MCF-7, HeLa) and a normal cell line (e.g., HEK293) for selectivity assessment.[14]

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[14]

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[16]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]

  • Drug Treatment:

    • Prepare serial dilutions of the butenylamine derivative in culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM).

    • After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the different concentrations of the butenylamine derivative to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for another 24, 48, or 72 hours.[14][17]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[14]

    • Incubate the plate for 4 hours at 37°C in the dark.[14]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value, which is the concentration of the butenylamine derivative that causes a 50% reduction in cell viability.

Data Presentation:

Cell LineButenylamine DerivativeIncubation Time (h)IC50 (µM)
MCF-7Compound X48[Example Value]
HeLaCompound X48[Example Value]
HEK293Compound X48[Example Value]

Note: A lower IC50 value indicates higher cytotoxic potency. The selectivity index (SI) can be calculated as the ratio of the IC50 for the normal cell line to the IC50 for the cancer cell line. A higher SI value suggests a greater selectivity of the compound for cancer cells.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with Butenylamine Derivatives incubate_24h->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to Dissolve Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Part 3: Enzyme Inhibition Assays

Squalene Epoxidase Inhibition Assay

This assay directly measures the inhibitory effect of butenylamine derivatives on the activity of squalene epoxidase.

Materials:

  • Purified or microsomal preparation of squalene epoxidase (from a relevant fungal or mammalian source).[10]

  • Butenylamine derivative stock solution.

  • [14C]-labeled squalene (substrate).[18]

  • NADPH (cofactor).[18]

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).[18]

  • Scintillation cocktail and counter.

Procedure:

  • Assay Setup:

    • In a microcentrifuge tube, combine the assay buffer, squalene epoxidase enzyme preparation, and the butenylamine derivative at various concentrations.

    • Include a vehicle control (without inhibitor) and a background control (without enzyme).

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.[19]

  • Enzyme Reaction:

    • Initiate the reaction by adding [14C]-labeled squalene and NADPH.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

  • Extraction and Quantification:

    • Stop the reaction by adding a suitable solvent (e.g., chloroform:methanol).

    • Extract the lipids.

    • Separate the substrate ([14C]-squalene) from the product ([14C]-2,3-oxidosqualene) using thin-layer chromatography (TLC).

    • Quantify the amount of product formed using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the butenylamine derivative.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

Enzyme SourceButenylamine DerivativeIC50 (nM)
Trichophyton rubrum SETerbinafine15.8[20]
Trichophyton rubrum SENaftifine114.6[20]

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • JoVE. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Government of Canada. TERBINAFINE Product Monograph. [Link]

  • YouTube. Terbinafine - An allyl amine antifungal agent | Mechanism and uses. [Link]

  • CR Subscription Agency. Terbinafine: A Review on Properties, Application and Analytical Methods. [Link]

  • RSC Publishing. Multi-pronged molecular insights into flavonoid-mediated inhibition of squalene epoxidase: a pathway to novel therapeutics. [Link]

  • Wikipedia. Terbinafine. [Link]

  • Patsnap Synapse. What is the mechanism of Butalamine Hydrochloride? [Link]

  • Dr.Oracle. What is the mechanism of action of terbinafine (antifungal medication) in treating nail fungus (onychomycosis)? [Link]

  • Open Forum Infectious Diseases. Antifungal Susceptibility Testing: A Primer for Clinicians. [Link]

  • PubMed. Naftifine. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses. [Link]

  • PMC. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. [Link]

  • PMC. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. [Link]

  • PMC. In Vitro Antifungal Activity of Naftifine Hydrochloride against Dermatophytes. [Link]

  • PMC. A Practical Guide to Antifungal Susceptibility Testing. [Link]

  • Doctor Fungus. Butenafine. [Link]

  • Mount Sinai Scholars Portal. In vitro antifungal spectrum and activity of 1% naftifine-0.25% ketoconazole cream compared with 2% Ketoconazole Cream and 1% Terbinafine Cream. [Link]

  • ResearchGate. (PDF) In vitro antifungal susceptibility testing. [Link]

  • ASM Journals. Characterization of Squalene Epoxidase of Saccharomyces cerevisiae by Applying Terbinafine-Sensitive Variants. [Link]

  • Patsnap Synapse. What is the mechanism of Naftifine Hydrochloride? [Link]

  • Clinical Microbiology Reviews. Antifungal Susceptibility Testing: Current Approaches. [Link]

  • SciSpace. Inhibition of squalene epoxidase by allylamine antimycotic compounds: a comparative study of the fungal and mammalian enzymes. [Link]

  • PubMed. Detailed mechanism of squalene epoxidase inhibition by terbinafine. [Link]

  • Taylor & Francis Online. Squalene epoxidase – Knowledge and References. [Link]

  • PubMed. Characterization of Squalene Epoxidase Activity From the Dermatophyte Trichophyton Rubrum and Its Inhibition by Terbinafine and Other Antimycotic Agents. [Link]

  • MDPI. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. [Link]

  • MDPI. Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. [Link]

  • R Discovery. Biological activity of catecholamines covalently linked to synthetic polymers: proof of immobilized drug theory. [Link]

  • PubMed. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. [Link]

Sources

Application

Application Note: Antimicrobial Screening & Characterization of Novel Amine Hydrochloride Compounds

Introduction & Chemical Context Novel amine hydrochloride (R-NH₃⁺ Cl⁻) compounds represent a potent class of membrane-active antimicrobials. Unlike their free-base counterparts, the hydrochloride salt form is engineered...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Novel amine hydrochloride (R-NH₃⁺ Cl⁻) compounds represent a potent class of membrane-active antimicrobials. Unlike their free-base counterparts, the hydrochloride salt form is engineered to improve aqueous solubility and bioavailability. However, this chemical modification introduces specific variables—acidity, hygroscopicity, and the common-ion effect—that can artifactually skew biological screening data if not rigorously controlled.

The Mechanistic Premise: These compounds predominantly function as cationic amphiphiles. They exploit the electrostatic difference between the anionic bacterial cell envelope (lipopolysaccharides in Gram-negatives; teichoic acids in Gram-positives) and the zwitterionic mammalian membrane. The cationic amine displaces divalent cations (


, 

) stabilizing the bacterial membrane, leading to destabilization, pore formation, and leakage of intracellular contents.

This guide provides a self-validating workflow to distinguish true antimicrobial potency from experimental artifacts (e.g., pH shock or compound precipitation).

Screening Workflow Visualization

The following diagram outlines the logical progression from compound solubilization to mechanism-of-action (MoA) validation.

ScreeningWorkflow Start Compound Synthesis (Amine HCl Salt) Solubility Solubility Check & Stock Prep (DMSO vs. Water, pH check) Start->Solubility MIC_Screen Primary Screen: MIC/MBC (Resazurin Microdilution) Solubility->MIC_Screen Decision1 MIC < 64 µg/mL? MIC_Screen->Decision1 Stop Discard / Re-engineer Decision1->Stop No TimeKill Time-Kill Kinetics (Bactericidal vs. Static) Decision1->TimeKill Yes Hemolysis Hemolysis Assay (Selectivity Index) TimeKill->Hemolysis Mechanism MoA Confirmation (Membrane Integrity) Hemolysis->Mechanism

Figure 1: Logical flow for evaluating amine hydrochloride candidates. Decision gates (Yellow) prevent resource wastage on inactive compounds.

Protocol A: Stock Preparation & Handling

Critical Causality: Amine hydrochlorides are acidic in solution. A 10 mM stock in unbuffered water can drop pH < 4.0. If added directly to media, this acidity—not the molecule—may kill the bacteria.

  • Weighing: Handle in a humidity-controlled environment; HCl salts are often hygroscopic.

  • Solvent Selection:

    • Preferred: Sterile Deionized Water (if solubility permits).

    • Alternative: DMSO (Dimethyl sulfoxide). Note: Final DMSO concentration in the assay well must be < 1% (v/v) to avoid solvent toxicity.

  • pH Neutralization (The "Self-Validating" Step):

    • Prepare a "dummy" dilution: Dilute the stock 1:100 into Mueller-Hinton Broth (MHB).

    • Measure pH. If pH < 6.8, the stock must be buffered (e.g., 10 mM HEPES) or the final assay media requires stronger buffering capacity than standard MHB.

Protocol B: Resazurin-Modified Broth Microdilution (MIC)

Standard: Adapted from CLSI M07-A10 [1]. Why Resazurin? Cationic amines often cause protein precipitation in broth, making visual turbidity readings difficult. Resazurin (a redox indicator) turns from Blue (Resazurin, non-fluorescent) to Pink (Resorufin, fluorescent) only in the presence of metabolically active bacteria, providing an objective endpoint.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Plates: 96-well Polypropylene (PP) plates.

    • Reasoning: Cationic compounds bind avidly to standard Polystyrene (PS) tissue culture plates, artificially raising MIC values. PP binds less drug.

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

Step-by-Step Procedure
  • Inoculum Prep: Adjust bacterial culture (log phase) to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in CAMHB.
  • Plate Setup:

    • Add 50 µL CAMHB to columns 2–12.

    • Add 100 µL of Compound Stock (

      
       desired top concentration) to column 1.
      
    • Perform serial 2-fold dilution from column 1 to 10 (transfer 50 µL). Discard 50 µL from column 10.

    • Controls: Column 11 = Growth Control (Bacteria + Media + Solvent). Column 12 = Sterility Control (Media only).

  • Inoculation: Add 50 µL of diluted inoculum to wells 1–11. Final volume = 100 µL. Final bacterial density

    
     CFU/mL.[2]
    
  • Incubation: 16–20 hours at 37°C (aerobic).

  • Readout:

    • Add 30 µL Resazurin solution to all wells.[3]

    • Incubate for 1–2 hours.

    • Interpretation:

      • Blue: No growth (Inhibition).

      • Pink: Growth.[4]

      • MIC: Lowest concentration that remains blue.[4][5][6]

Data Interpretation Table
ObservationPossible CauseCorrective Action
Skipped Wells (Growth at high conc, no growth at low)Drug precipitation or pipetting error.Check solubility in CAMHB; use wide-bore tips.
Trailing Endpoints (Partial pink color)Bacteriostatic activity or heteroresistance.Record as partial inhibition; confirm with MBC plating.
Sterility Control turns Pink Contaminated media or reagents.Discard entire run. Sterilize stock solutions.

Protocol C: Time-Kill Kinetics

Objective: Determine if the amine HCl is bactericidal (kills bacteria) or bacteriostatic (stops growth). Membrane-active agents are typically rapidly bactericidal.

TimeKill Inoculum Inoculum (~10^6 CFU/mL) Exposure Expose to 4x MIC Inoculum->Exposure Sampling Sample at 0, 1, 2, 4, 24 hr Exposure->Sampling Plating Serial Dilution & Plating Sampling->Plating Count Count CFU (Log10 Reduction) Plating->Count

Figure 2: Sampling workflow for Time-Kill assay.

Procedure:

  • Prepare tubes with CAMHB containing compound at

    
     MIC.
    
  • Inoculate with

    
     CFU/mL.
    
  • Incubate at 37°C with shaking.

  • Remove aliquots (100 µL) at T=0, 1, 2, 4, and 24 hours.

  • Serially dilute in PBS and plate on Agar.

  • Definition: Bactericidal =

    
     reduction (99.9% kill) from the initial inoculum.
    

Protocol D: Hemolysis Assay (Selectivity Profiling)

Critical Integrity Check: A compound that kills bacteria by membrane disruption often kills human cells the same way. The Selectivity Index (SI) is the ratio of toxicity to efficacy.

Materials:

  • Fresh human or sheep erythrocytes (RBCs).

  • Triton X-100 (Positive Control).[7]

  • PBS (Negative Control).[7][8][9]

Procedure:

  • Wash RBCs

    
     with PBS; prepare a 1% (v/v) suspension.
    
  • Mix 100 µL RBC suspension + 100 µL compound (serial dilutions) in a 96-well V-bottom plate.

  • Incubate 1 hour at 37°C.

  • Centrifuge (1000

    
     g, 10 min) to pellet intact cells.
    
  • Transfer 100 µL supernatant to a flat-bottom plate.

  • Measure Absorbance at 540 nm (Hemoglobin release).

Calculation:


[8][9]

Selectivity Index (SI):


[9]
  • Target: SI > 10 (preferably > 50) indicates the compound targets bacteria over mammalian cells [2].

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2][10] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][11]

  • Oddo, A., & Hansen, P. R. (2017). Hemolytic Activity of Antimicrobial Peptides.[8][9] Methods in Molecular Biology. [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[2][10] Nature Protocols. [Link]

Sources

Method

Application Note: A Validated Protocol for Assessing the Antiviral Potential of Butenylamine Hydrochlorides

Abstract The relentless emergence of drug-resistant viral pathogens necessitates the discovery of novel antiviral agents. Butenylamine hydrochlorides and their derivatives, such as butenolides, represent a class of compo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless emergence of drug-resistant viral pathogens necessitates the discovery of novel antiviral agents. Butenylamine hydrochlorides and their derivatives, such as butenolides, represent a class of compounds that have shown promise in inhibiting various viruses, including influenza A.[1][2][3] This document provides a comprehensive, field-proven protocol for the systematic evaluation of the in vitro antiviral activity and cytotoxicity of butenylamine hydrochloride compounds. We detail a two-pronged approach: first, determining the 50% cytotoxic concentration (CC50) to establish a safe therapeutic window, and second, quantifying the 50% effective concentration (EC50) to measure antiviral potency. The ultimate calculation of the Selectivity Index (SI) serves as a critical determinant for identifying promising lead candidates for further development.[4][5][6]

Principle of Antiviral Efficacy and Safety Assessment

The core objective in early-stage antiviral drug discovery is to identify compounds that potently inhibit viral replication at concentrations that are non-toxic to host cells. This relationship is quantified by the Selectivity Index (SI) , a crucial parameter derived from two key experimental values.[5][6]

  • 50% Cytotoxic Concentration (CC50): This value represents the concentration of the butenylamine hydrochloride that reduces the viability of uninfected host cells by 50%.[4][5] It is a primary measure of the compound's toxicity. A higher CC50 value is desirable, indicating lower toxicity.

  • 50% Effective Concentration (EC50): This is the compound concentration required to inhibit the viral life cycle—and thus its pathogenic effect—by 50%.[5][7] This is often measured by quantifying the reduction in viral plaques or the preservation of cell viability in the face of a viral challenge.[8][9] A lower EC50 value signifies higher antiviral potency.

The Selectivity Index is calculated as the ratio of these two values:

SI = CC50 / EC50

A higher SI value indicates a more promising therapeutic window, suggesting the compound can be effective against the virus at concentrations far below those that would harm the host.[5] Generally, an SI value of 10 or greater is considered a benchmark for a promising candidate worthy of further investigation.[4][6]

Experimental Workflow Overview

The evaluation process follows a logical progression from establishing compound toxicity to assessing its specific antiviral activity. This ensures that any observed antiviral effect is not merely a byproduct of the compound killing the host cells.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Activity Assessment cluster_2 Phase 3: Data Analysis A Prepare Serial Dilutions of Butenylamine Hydrochloride B Treat Uninfected Host Cells (e.g., A549, Vero, MDCK) A->B C Incubate (48-72h) B->C D Perform MTT Assay for Cell Viability C->D E Calculate CC50 Value D->E K Calculate Selectivity Index (SI = CC50 / EC50) E->K F Infect Host Cells with Virus (e.g., Influenza, HSV) G Treat Infected Cells with Serial Dilutions of Compound F->G H Incubate (48-72h) G->H I Perform Plaque Reduction Assay H->I J Calculate EC50 Value I->J J->K

Caption: High-level workflow for determining the antiviral potential.

Materials and Reagents

  • Cell Lines: A suitable host cell line for the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) for influenza virus, Vero for Herpes Simplex Virus (HSV)).[4] Cells must be in the logarithmic growth phase.

  • Viruses: A well-characterized laboratory strain of the target virus.

  • Test Compound: Stock solution of the butenylamine hydrochloride test compound at a known concentration, dissolved in a suitable solvent (e.g., DMSO, sterile water).

  • Cell Culture Medium: Appropriate medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics.[4]

  • Assay Medium: Cell culture medium with a reduced FBS concentration (e.g., 2%), used during the infection and treatment phases.[7]

  • Reagents for MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent: 5 mg/mL in sterile PBS.[4]

    • Solubilization solution: DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[4][10]

  • Reagents for Plaque Reduction Assay:

    • Semi-solid overlay: e.g., Methylcellulose or Agarose in 2x Assay Medium.[11]

    • Fixative: 10% neutral buffered formalin.[12]

    • Stain: 0.1% - 1% Crystal Violet solution.[8][12]

  • Sterile Supplies: 96-well and 6-well tissue culture plates, pipette tips, microcentrifuge tubes.

Detailed Experimental Protocols

Protocol 1: Determination of Cytotoxicity (CC50) by MTT Assay

Principle: The MTT assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14][15] The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of viable cells.[4]

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Adjust the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.[4]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a semi-confluent monolayer.[4]

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the butenylamine hydrochloride in assay medium. The concentration range should be wide enough to span from no toxicity to complete cell death (e.g., 1000 µM down to ~1 µM).[4]

  • Cell Treatment: Carefully remove the culture medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells.

    • Rationale: Removing the old medium ensures a defined final concentration of the test compound.

  • Controls:

    • Cell Control (100% Viability): Wells containing only cells treated with assay medium (including the same concentration of solvent, e.g., DMSO, as the test wells).

    • Blank Control (Background): Wells containing only assay medium.[4]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. This duration should match the intended length of the antiviral assay.[7]

  • MTT Addition: After incubation, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13] Incubate for 3-4 hours at 37°C.[10][13]

    • Rationale: This allows sufficient time for metabolically active cells to convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[4][10]

  • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10][15] Measure the absorbance (Optical Density, OD) of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13][14]

Data Analysis:

  • Subtract the average absorbance of the Blank Control wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (OD of Treated Well / OD of Cell Control Well) x 100[4]

  • Plot the % Cell Viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the CC50 value.

Protocol 2: Evaluation of Antiviral Activity (EC50) by Plaque Reduction Assay

Principle: The plaque reduction assay is the gold standard for quantifying the efficacy of an antiviral compound against lytic viruses.[8] It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.[8][11] The reduction in the number of plaques is directly proportional to the compound's antiviral activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line in 6-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection (e.g., 7.5 x 10^5 cells/well).[16] Incubate overnight at 37°C, 5% CO2.

  • Virus Infection: On the day of the experiment, wash the cell monolayers twice with sterile PBS. Infect the cells by adding a specific amount of virus (e.g., 50-100 Plaque Forming Units, PFU) diluted in a small volume of serum-free medium to each well.[12]

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to attach to and enter the cells. Gently rock the plates every 15 minutes to ensure even distribution of the inoculum.[12][16]

  • Treatment and Overlay: During the adsorption period, prepare a semi-solid overlay medium containing two-fold serial dilutions of the butenylamine hydrochloride. The concentration range should be guided by the previously determined CC50 value to ensure non-toxic levels are used.

  • After adsorption, aspirate the virus inoculum from the wells. Immediately add 2-3 mL of the compound-containing overlay medium to each well.

    • Controls:

      • Virus Control (0% Inhibition): Infected cells with overlay medium containing no compound.

      • Cell Control (No Plaques): Uninfected cells with overlay medium containing no compound.

    • Rationale: The semi-solid overlay restricts the spread of progeny virus to adjacent cells, ensuring that each initial infection results in a distinct, countable plaque.[17]

  • Incubation: Incubate the plates at 37°C, 5% CO2 for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).[17]

  • Plaque Visualization:

    • Carefully aspirate the overlay medium.

    • Fix the cell monolayer with 1 mL of 10% formalin for at least 30 minutes.[8]

    • Remove the fixative and stain the cells with Crystal Violet solution for 15-20 minutes.[8]

    • Gently wash the plates with water and allow them to air dry. Viable cells will stain purple, while plaques will appear as clear, unstained zones.[8]

Data Analysis:

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration using the formula: % Plaque Reduction = (1 - (Plaque Count in Treated Well / Plaque Count in Virus Control Well)) x 100

  • Plot the % Plaque Reduction against the logarithm of the compound concentration. Use non-linear regression analysis to determine the EC50 value.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The final step is to calculate the Selectivity Index to evaluate the therapeutic potential of each compound.

Table 1: Cytotoxicity and Antiviral Activity of Butenylamine Hydrochloride Derivatives

Compound IDCC50 (µM) on MDCK CellsEC50 (µM) against H1N1 VirusSelectivity Index (SI = CC50/EC50)
BH-001365.0212.3029.7
BH-002> 50045.50> 11.0
BH-003150.75148.201.0
Positive Control (e.g., Ribavirin)> 10008.50> 117.6

Interpretation:

  • BH-001 shows excellent potential with a high SI, indicating it is nearly 30 times more potent against the virus than it is toxic to the cells.

  • BH-002 also demonstrates a favorable profile with an SI greater than 10.

  • BH-003 is not a viable candidate as its antiviral activity only occurs at concentrations that are also highly toxic to the host cells (SI ≈ 1).

Potential Mechanism of Action Studies

For promising candidates like BH-001, further studies can elucidate the mechanism of action. A Time-of-Addition Assay can pinpoint which stage of the viral lifecycle is inhibited.

G cluster_0 cluster_1 A Attachment & Entry B Replication (RNA/DNA Synthesis) C Assembly & Release D Add Compound BEFORE Infection (Attachment/Entry) D->A E Add Compound DURING Infection (Replication) E->B F Add Compound AFTER Infection (Assembly/Release) F->C

Caption: Conceptual workflow for a Time-of-Addition assay.

By adding the compound at different time points relative to infection, one can determine if it acts as an entry inhibitor, a replication inhibitor, or an egress inhibitor.[2][3][18]

References

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Protocols.io. (2025, March 18). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Retrieved from [Link]

  • Protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cytopathic Effect Inhibition Assay - Antiviral. Retrieved from [Link]

  • Miller, G. H., et al. (1979). The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness?. PubMed. Retrieved from [Link]

  • Bio-protocol. (n.d.). Antiviral Activity Assessment. Retrieved from [Link]

  • Protocols.io. (2021, September 23). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. Retrieved from [Link]

  • Lim, P. Y., et al. (2016). Virucidal and Neutralizing Activity Tests for Antiviral Substances and Antibodies. PMC - NIH. Retrieved from [Link]

  • Virology Research Services. (2022, April 23). How to test if a material is antiviral: ISO18184. Retrieved from [Link]

  • Roehrig, J. T., et al. (2008). Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. ResearchGate. Retrieved from [Link]

  • Bio-protocol. (2022, September 16). Plaque Reduction Neutralization Test (PRNT). Retrieved from [Link]

  • Baer, A., & Kehn-Hall, K. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. PMC. Retrieved from [Link]

  • Li, Y., et al. (2021). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Frontiers in Pharmacology.
  • Meta. (2026, February 20). Selectivity Index: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Virucidal and antiviral activities of trans-p-(1-butenyl)-anisole (1) against SARS-CoV-2. Retrieved from [Link]

  • Li, S., et al. (2021). Discovery and SAR Research for Antivirus Activity of Novel Butenolide on Influenza A Virus H1N1 In Vitro and In Vivo. PMC. Retrieved from [Link]

  • MDPI. (2025, March 20). Antiviral Activity of Berbamine Against Influenza A Virus Infection. Retrieved from [Link]

  • PubMed. (2021, February 11). Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo. Retrieved from [Link]

  • MDPI. (2021, February 11). Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo. Retrieved from [Link]

Sources

Application

use of (2E)-N-(sec-butyl)-2-buten-1-amine HCl in organic synthesis

An in-depth guide to the synthesis and application of (2E)-N-(sec-butyl)-2-buten-1-amine HCl, a versatile building block in modern organic synthesis, is presented for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis and application of (2E)-N-(sec-butyl)-2-buten-1-amine HCl, a versatile building block in modern organic synthesis, is presented for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its synthetic accessibility, key reactions, and potential in the construction of complex molecular architectures, with a particular focus on asymmetric synthesis.

Introduction: The Strategic Value of N-Substituted Allylic Amines

Allylic amines are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products.[1] Their utility stems from the dual reactivity of the amine and the alkene functionalities, which allows for a diverse range of chemical transformations. The specific compound, (2E)-N-(sec-butyl)-2-buten-1-amine, incorporates several key structural features that enhance its synthetic potential:

  • The (2E)-2-butenyl (or crotyl) moiety: This group provides a site for stereoselective and regioselective reactions, such as transition metal-catalyzed allylic substitutions.

  • The N-sec-butyl group: This substituent introduces a chiral center, rendering the molecule a valuable chiral building block or auxiliary in asymmetric synthesis.[2] The steric bulk of the sec-butyl group can also influence the stereochemical outcome of reactions at the allylic position.

  • The Hydrochloride Salt: The HCl salt form enhances the compound's stability, shelf-life, and ease of handling compared to the free base, which can be volatile and prone to oxidation.[3]

Synthetic Accessibility

While specific literature on the synthesis of (2E)-N-(sec-butyl)-2-buten-1-amine HCl is not abundant, its preparation can be envisioned through established methodologies for the synthesis of allylic amines.

Protocol 1: Direct Amination of a Crotyl Halide or Carbonate

A straightforward approach involves the nucleophilic substitution of a suitable crotyl electrophile with sec-butylamine.

Reaction Scheme:

G reactant1 Crotyl Bromide product (2E)-N-(sec-butyl)-2-buten-1-amine reactant1->product Nucleophilic Substitution reactant2 sec-Butylamine reactant2->product final_product (2E)-N-(sec-butyl)-2-buten-1-amine HCl product->final_product Acidification HCl HCl HCl->final_product G reactant1 Crotonaldehyde intermediate Imine Intermediate reactant1->intermediate Condensation reactant2 sec-Butylamine reactant2->intermediate product (2E)-N-(sec-butyl)-2-buten-1-amine intermediate->product Reduction (e.g., NaBH4) G cluster_0 Preparation of Chiral Nucleophile cluster_1 Diastereoselective Addition cluster_2 Auxiliary Cleavage A (2E)-N-(sec-butyl)-2-buten-1-amine C Chiral Allylic Anion A->C B Organometallic Reagent (e.g., n-BuLi) B->C E Diastereomeric Adducts C->E D Electrophile (e.g., Aldehyde) D->E F Chiral Homoallylic Amine E->F

Sources

Method

Application Notes and Protocols for the Formulation of (2E)-N-(sec-butyl)-2-buten-1-amine Hydrochloride for Bioassays

Abstract This document provides a comprehensive guide for the formulation of (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride, a representative primary amine salt, for use in a variety of biological assays. The principle...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the formulation of (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride, a representative primary amine salt, for use in a variety of biological assays. The principles and protocols outlined herein are designed to ensure compound stability, solubility, and ultimately, the generation of accurate and reproducible data. We will delve into pre-formulation assessment, systematic vehicle selection, and the preparation of stock and working solutions. Additionally, detailed protocols for stability and quality control assessments are provided, along with a troubleshooting guide for common formulation challenges.

Introduction

The reliability of any bioassay is fundamentally dependent on the integrity of the test compound's formulation. For amine hydrochlorides, such as (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride, their physicochemical properties present unique challenges. While the hydrochloride salt form generally enhances aqueous solubility compared to the free base, issues related to pH-dependent solubility, potential for precipitation upon dilution, and long-term stability in solution must be carefully addressed.[1][2] Improper formulation can lead to a misinterpretation of a compound's potency and efficacy, resulting in flawed structure-activity relationships (SAR) and wasted resources.[3]

This guide provides a systematic approach to formulating amine hydrochlorides, using (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride as a working example. The methodologies are grounded in established principles of pharmaceutical formulation and are applicable to a wide range of in vitro and in vivo studies.

PART 1: Physicochemical Properties and Pre-formulation Assessment

A thorough understanding of the test compound's physicochemical properties is the cornerstone of a successful formulation strategy. For (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride, the key parameters to consider are its aqueous solubility and its behavior in various organic solvents.

While specific data for this exact molecule is not extensively published, we can infer its likely behavior based on the general properties of primary amine hydrochlorides. These compounds are typically weak bases and their solubility is highly pH-dependent.[4] At a pH below their pKa, the amine group is protonated, favoring the more soluble salt form. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the less soluble free base, increasing the risk of precipitation.

Protocol 1: Preliminary Solubility Assessment

This protocol provides a rapid method to estimate the solubility of (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride in common laboratory solvents.

Materials:

  • (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M HCl

  • 0.1 M NaOH

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (95%)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Weigh out 1-5 mg of the compound into separate microcentrifuge tubes.

  • To each tube, add the test solvent in incremental volumes (e.g., 100 µL).

  • After each addition, vortex the tube vigorously for 30-60 seconds.

  • Visually inspect for complete dissolution.

  • If the compound dissolves, record the approximate concentration and continue adding solvent to determine the saturation point if necessary.

  • If the compound does not dissolve after the addition of a significant volume (e.g., 1 mL), it can be considered poorly soluble in that solvent at room temperature.

Expected Outcomes and Interpretation:

Solvent Expected Solubility Rationale
Deionized WaterModerate to HighThe hydrochloride salt should enhance aqueous solubility.
PBS (pH 7.4)Potentially lower than in pure waterThe higher pH may shift the equilibrium towards the less soluble free base.
0.1 M HClHighThe acidic pH will fully protonate the amine, maximizing solubility.
0.1 M NaOHLowThe alkaline pH will deprotonate the amine, leading to the precipitation of the free base.
DMSOHighA common organic solvent for poorly water-soluble compounds.[5]
EthanolModerate to HighA polar protic solvent that can often solubilize amine salts.

PART 2: Stock Solution Preparation and Vehicle Selection

The preparation of a concentrated stock solution is a critical step in ensuring accurate and reproducible dosing in bioassays.[6] The choice of solvent for the stock solution is paramount and should be guided by the preliminary solubility assessment and the tolerance of the biological system to the solvent.[7]

Vehicle Selection Decision Pathway

VehicleSelection A Start: Compound Formulation B Is the compound sufficiently soluble in aqueous buffer (e.g., PBS, Saline) at the desired stock concentration? A->B C Yes B->C D No B->D E Prepare stock solution directly in the chosen aqueous buffer. Ensure pH compatibility. C->E F Is the compound soluble in a bio-compatible organic solvent (e.g., DMSO, Ethanol)? D->F L End: Formulated Compound E->L G Yes F->G H No F->H I Prepare a high-concentration stock solution in the organic solvent. G->I J Consider alternative formulation strategies: - Co-solvent systems - Surfactants (e.g., Tween 80) - Cyclodextrins H->J K Dilute the organic stock into the aqueous assay medium. Ensure final solvent concentration is non-toxic to the cells/system (typically <0.5% for DMSO). [10] I->K J->L K->L

Caption: Decision tree for vehicle selection in bioassays.

Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for many in vitro assays.[5]

Materials:

  • (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride (Molecular Weight to be determined for the specific batch)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of the compound required to prepare the desired volume of a 10 mM stock solution.

  • Carefully weigh the calculated amount of the compound into a sterile, amber vial.

  • Add the appropriate volume of anhydrous DMSO.

  • Vortex vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a water bath (37°C) or brief sonication can aid in dissolving stubborn compounds.[7]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can affect compound stability and solubility.[7]

  • Store the aliquots at -20°C or -80°C, protected from light.

PART 3: Preparation of Working Solutions for Bioassays

The preparation of working solutions involves diluting the concentrated stock solution into the final assay buffer or cell culture medium. This step is critical, as improper dilution can lead to compound precipitation and inaccurate results.[5]

Protocol 3: Serial Dilution for Dose-Response Studies

This protocol outlines the preparation of a dilution series from a 10 mM DMSO stock for a typical cell-based assay.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Appropriate sterile assay buffer or cell culture medium, pre-warmed to 37°C

  • Sterile polypropylene tubes or 96-well plates

Procedure:

  • Perform an intermediate dilution step. For example, dilute the 10 mM stock solution 1:100 in assay medium to create a 100 µM working solution with a DMSO concentration of 1%.

  • Further dilute this intermediate solution to achieve the final desired concentrations in the assay plate. For instance, a 1:10 dilution of the 100 µM solution into the final assay volume will yield a 10 µM final concentration with 0.1% DMSO.

  • When adding the compound to the assay medium, ensure rapid and thorough mixing to minimize localized high concentrations that can promote precipitation.[8]

  • Always include a vehicle control in your experiments, which contains the same final concentration of the solvent (e.g., 0.1% DMSO) as the test wells.[7]

PART 4: Stability Assessment and Storage

Ensuring the stability of the formulated compound is crucial for the reliability of bioassay results over time.[9] Stability can be affected by factors such as temperature, light, and pH.[10]

Protocol 4: Short-term and Long-term Stability Studies

This protocol provides a framework for assessing the stability of the prepared stock solutions.

Materials:

  • Prepared stock solutions of the compound

  • HPLC system with a suitable column and detector (e.g., UV-Vis)

  • Incubators or water baths set at various temperatures (e.g., 4°C, room temperature, 37°C)

Procedure:

  • Time-Zero Analysis: Immediately after preparing the stock solution, analyze a sample by HPLC to determine the initial peak area, which corresponds to 100% stability.

  • Short-term Stability:

    • Store aliquots of the stock solution at various relevant temperatures (e.g., room temperature, 37°C) for different durations (e.g., 2, 4, 8, 24 hours).

    • At each time point, analyze the samples by HPLC and compare the peak area to the time-zero sample.

  • Long-term Stability:

    • Store aliquots of the stock solution under recommended storage conditions (e.g., -20°C, -80°C) for extended periods (e.g., 1, 3, 6 months).

    • At each time point, thaw an aliquot and analyze it by HPLC.

  • Freeze-Thaw Stability:

    • Subject aliquots to multiple freeze-thaw cycles (e.g., 3-5 cycles).

    • After the final cycle, analyze the sample by HPLC.

Data Analysis and Interpretation:

  • Calculate the percentage of the compound remaining at each time point relative to the time-zero sample.

  • A compound is generally considered stable if the degradation is less than 10-15%.

Storage Condition Recommended Use Rationale
-80°C in anhydrous DMSOLong-term storage (> 1 month)Minimizes degradation and solvent evaporation.
-20°C in anhydrous DMSOShort to medium-term storage (up to 3 months)A common and generally acceptable storage condition.[7]
4°C in aqueous bufferShort-term storage (24-48 hours)Prone to degradation and microbial growth over longer periods.
Room TemperatureFor immediate use onlyIncreased risk of degradation.

PART 5: Quality Control

Regular quality control checks are essential to verify the concentration and integrity of the prepared solutions.[11]

Protocol 5: Concentration Verification using UV-Vis Spectroscopy

This protocol provides a quick and straightforward method to estimate the concentration of the stock solution, provided the compound has a suitable chromophore.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • The same solvent used for the stock solution (e.g., DMSO) as a blank

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) for (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride by scanning a dilute solution across a range of UV-Vis wavelengths.

  • Prepare a standard curve by measuring the absorbance of several known concentrations of the compound at its λmax.

  • Plot absorbance versus concentration and determine the linear regression equation.

  • Dilute the stock solution to a concentration that falls within the linear range of the standard curve.

  • Measure the absorbance of the diluted stock solution.

  • Use the linear regression equation to calculate the concentration of the diluted sample and back-calculate the concentration of the original stock solution.

PART 6: Troubleshooting

Troubleshooting Workflow

Troubleshooting A Problem Observed B Precipitation in Stock Solution A->B C Precipitation upon Dilution in Assay Medium A->C D Inconsistent Bioassay Results A->D E Check for freeze-thaw cycles. Re-dissolve with gentle warming/vortexing. Prepare fresh stock solution. [4] B->E F Decrease final compound concentration. Increase final co-solvent percentage (within cell tolerance). Use solubilizing agents (e.g., serum, cyclodextrins). [4] C->F G Verify stock solution integrity and concentration. Ensure complete dissolution before use. Prepare fresh dilutions for each experiment. [10] D->G H Solution E->H F->H G->H

Sources

Application

Application Note: High-Throughput Screening of Butenylamine Hydrochloride Libraries

Targeting Squalene Epoxidase for Next-Generation Antifungals Abstract Butenylamines and their structural analogs (allylamines/benzylamines) represent a critical scaffold in medicinal chemistry, primarily known for their...

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Squalene Epoxidase for Next-Generation Antifungals

Abstract

Butenylamines and their structural analogs (allylamines/benzylamines) represent a critical scaffold in medicinal chemistry, primarily known for their potent antifungal efficacy (e.g., Naftifine, Terbinafine) via the inhibition of squalene epoxidase (SE).[1] However, the high-throughput screening (HTS) of these libraries, typically synthesized as hydrochloride salts to improve stability, presents unique challenges regarding solubility, acidity in low-volume assays, and specific enzymatic requirements. This guide outlines a validated workflow for screening butenylamine HCl libraries, utilizing a fluorescence-based NADPH depletion assay to monitor Squalene Epoxidase activity.

Introduction: The Butenylamine Scaffold & Mechanism

The butenylamine pharmacophore functions by interrupting fungal ergosterol biosynthesis.[1] Specifically, it targets Squalene Epoxidase (SE) (also known as Squalene Monooxygenase, EC 1.14.99.7). SE catalyzes the epoxidation of squalene to 2,3-oxidosqualene, a rate-limiting step.[2] Inhibition leads to the accumulation of toxic squalene and a deficiency in ergosterol, causing membrane rupture and cell death.

For drug discovery professionals, the hydrochloride salt form of these libraries is preferred for shelf-stability but complicates HTS due to potential pH shifts in unbuffered DMSO stocks and solubility limits in non-polar assay environments.

Module 1: Library Preparation & Management

The Challenge: Amine hydrochlorides are ionic. While water-soluble, their solubility in pure DMSO (the standard HTS vehicle) can be limited compared to free bases. Furthermore, high concentrations of HCl salts can acidify the assay buffer if the buffering capacity is insufficient, leading to false positives (enzyme denaturation via pH change rather than inhibition).

Protocol: Solubilization and Formatting
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: If solubility is poor (<10 mM), add 5-10% sterile water or consider a 90:10 DMSO:Glycerol mix to prevent precipitation, though pure DMSO is preferred for acoustic dispensing.

  • Stock Concentration: Prepare Master Plates at 10 mM .

  • Acidity Check:

    • Randomly select 5% of the library. Dilute 1:100 into water and measure pH. If pH < 5.0, the HCl counter-ion is significant.

    • Mitigation: Ensure your Assay Buffer (Module 2) has a concentration >50 mM (preferably 100 mM) to buffer the acidic input.

  • Storage: Store at -20°C in varying humidity-controlled environments (low humidity is crucial as HCl salts are hygroscopic).

Module 2: The Assay System (Squalene Epoxidase Inhibition)

Methodology: NADPH Fluorescence Depletion. Squalene Epoxidase consumes NADPH and Oxygen to convert Squalene. NADPH is fluorescent (Ex 340nm / Em 460nm), while NADP+ is not. Therefore, enzyme activity is measured by the decrease in fluorescence . Inhibitors (Butenylamines) will prevent NADPH consumption, resulting in high fluorescence relative to the control.

Reagents:

  • Enzyme: Recombinant Candida albicans or Human Squalene Epoxidase (microsomal preparation).

  • Substrate: Squalene (Sigma-Aldrich). Must be solubilized with Triton X-100 to form micelles.

  • Cofactor: NADPH (reduced form).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 1 mM EDTA, 0.1% Triton X-100.

Step-by-Step Protocol (384-Well Format)
StepActionVolume/Conc.Notes
1. Dispense Compounds Acoustic transfer of Library (Butenylamine HCl)50 nLTarget Final Conc: 10 µM.
2. Add Enzyme Mix Dispense SE Enzyme in Assay Buffer10 µLKeep on ice until dispense.
3. Pre-Incubation Incubate Compound + Enzyme15 min @ 25°CAllows slow-binders to interact.
4. Substrate Mix Add Squalene + NADPH Mix10 µLStart the reaction.
5. Kinetic Read Measure Fluorescence (Ex340/Em460)Every 2 minRead for 45 mins total.
6. Endpoint Analysis Calculate Slope (RFU/min)-Compare to DMSO control.

Critical Formulation Note: Squalene is hydrophobic. Prepare a 100x stock in ethanol, then dilute into the buffer containing 0.1% Triton X-100 while vortexing to create a stable suspension/micelle.

Module 3: Data Analysis & Validation
Z-Factor Calculation

To validate the plate quality, calculate the Z-factor using the Positive Controls (Terbinafine, 10 µM) and Negative Controls (DMSO).


[3][4]
  • 
     : Standard Deviation[3][4][5]
    
  • 
     : Mean Signal (Slope or Endpoint RFU)
    
  • Interpretation:

    • Z > 0.5: Excellent assay.

    • 0 < Z < 0.5: Marginal (check pipetting precision or signal window).

    • Z < 0: Assay failed (separation between signal and background is too small).

Hit Calling
  • Primary Hit: > 50% inhibition of NADPH consumption relative to plate median.

  • False Positive Filter (PAINS): Butenylamines are generally stable, but check for aggregation. If the Hill slope in dose-response is > 2.0, suspect non-specific aggregation.

Visualizations
Figure 1: Mechanism of Action

The diagram below illustrates the specific intervention point of Butenylamine HCl libraries within the ergosterol biosynthesis pathway.

ErgosterolPath AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multi-step synthesis OxidoSqualene 2,3-Oxidosqualene Squalene->OxidoSqualene NADPH + O2 Epoxidase Squalene Epoxidase (Target Enzyme) Epoxidase->Squalene Catalyzes Lanosterol Lanosterol OxidoSqualene->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Butenylamine Butenylamine HCl Library Compound Butenylamine->Epoxidase INHIBITION

Caption: The Butenylamine scaffold inhibits Squalene Epoxidase, preventing the conversion of Squalene to 2,3-Oxidosqualene, leading to fungal cell death.

Figure 2: HTS Workflow Logic

The logical flow from library management to hit validation.

HTSWorkflow LibPrep Library Prep (10mM in DMSO) Solubility Solubility Check (Turbidity/Precipitation) LibPrep->Solubility Dispense Acoustic Dispense (50nL into 384-well) Solubility->Dispense Pass Assay Enzymatic Assay (SE + NADPH + Squalene) Dispense->Assay Read Fluorescence Read (Ex340/Em460) Assay->Read 45 min Kinetic Analysis Z-Factor & Hit Selection Read->Analysis

Caption: Operational workflow for screening Butenylamine HCl salts, emphasizing the critical solubility check prior to dispensing.

References
  • Mechanism of Action: Ryder, N. S. (1992). "Terbinafine: Mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology.

  • Assay Methodology: Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

  • Chemical Biology: Nowosielski, M., et al. (2011). "Squalene epoxidase—a target for antifungal therapy." Current Molecular Pharmacology.

  • Library Handling: "Compound Management and Solubility in HTS." NCBI Bookshelf (Assay Guidance Manual).

Sources

Method

Application Note: Computational Docking Protocols for N-sec-butyl-2-buten-1-amine against Neuromodulatory Targets

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Molecular docking, target interaction profiling, and pharmacophore modeling. Scientific Rationale & Target Selection N-sec-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Molecular docking, target interaction profiling, and pharmacophore modeling.

Scientific Rationale & Target Selection

N-sec-butyl-2-buten-1-amine is an aliphatic secondary amine featuring an unsaturated alkene moiety[1]. Due to its low molecular weight, lipophilicity, and structural homology to endogenous trace amines (e.g.,


-phenylethylamine) and volatile neuromodulators, it presents a compelling profile for interacting with central nervous system (CNS) targets.

To computationally evaluate its pharmacological potential, we must select targets that possess binding pockets evolved to accommodate small, aliphatic, and aromatic amines. This protocol details the docking of N-sec-butyl-2-buten-1-amine against two highly relevant targets:

  • Monoamine Oxidase B (MAO-B): An outer mitochondrial membrane enzyme responsible for the oxidative deamination of amines. The active site features a hydrophobic "entrance cavity" and a "substrate cavity" lined by an aromatic cage[2].

  • Trace Amine-Associated Receptor 1 (TAAR1): A Gs-coupled G-protein coupled receptor (GPCR) activated by trace amines and amphetamine-like compounds[3].

By exploring these targets, researchers can map both the metabolic degradation pathway (MAO-B) and the primary signaling cascade (TAAR1) for this class of compounds.

Experimental Protocols: Molecular Docking Workflow

The following protocol is designed as a self-validating system. Every step includes the causality behind the experimental choice to ensure high-fidelity computational results.

Step 2.1: Ligand Preparation
  • Structure Generation: Generate the 3D conformer of N-sec-butyl-2-buten-1-amine using a standard builder (e.g., Avogadro or Chem3D).

  • Protonation State Assignment (Critical): Adjust the pH to physiological conditions (pH 7.4). At this pH, the secondary amine will be protonated, yielding a positively charged ammonium species. Causality: This positive charge is non-negotiable; it is required to form a critical salt bridge with the conserved Asp103 residue in the TAAR1 orthosteric pocket[3].

  • Energy Minimization: Minimize the ligand using the MMFF94 force field to resolve steric clashes, followed by the assignment of Gasteiger partial charges. Save as a .pdbqt file.

Step 2.2: Protein Preparation
  • MAO-B Preparation: Download the high-resolution human MAO-B structure (PDB ID: 2V5Z )[2]. Causality: This specific structure is co-crystallized with safinamide, which holds both the entrance and substrate cavities in an "open," ligand-receptive conformation, preventing steric hindrance during docking. Remove the safinamide ligand and all water molecules.

  • TAAR1 Preparation: Download the Cryo-EM structure of the human TAAR1 complex (PDB ID: 8W87 )[3]. Causality: This structure represents the active state of the receptor bound to methamphetamine, providing an ideal template for amphetamine-like aliphatic amines. Remove the endogenous ligand and G-protein subunits.

  • Refinement: Add polar hydrogens to both proteins to ensure proper hydrogen-bond donor/acceptor networks. Assign Kollman charges and save as .pdbqt files.

Step 2.3: Grid Box Generation & Docking Execution
  • Grid Parameters for MAO-B: Center the grid box (approx. 20 × 20 × 20 Å) on the coordinates of the FAD cofactor and the aromatic cage (Tyr398, Tyr435)[2].

  • Grid Parameters for TAAR1: Center the grid box (approx. 20 × 20 × 20 Å) strictly around Asp103 in transmembrane helix 3 (TM3)[3].

  • Execution: Run the docking simulation using AutoDock Vina[4]. Causality: Vina's iterated local search global optimizer and gradient-based approach provide superior speed and accuracy for highly flexible aliphatic chains compared to traditional genetic algorithms[4]. Set the exhaustiveness parameter to 16 to ensure thorough conformational sampling of the flexible sec-butyl and 2-butenyl groups.

Data Presentation: Expected Binding Profiles

Based on the pharmacophore modeling of structurally analogous aliphatic amines, the following table summarizes the quantitative data and key interactions expected from this docking protocol.

Target ProteinPDB IDGrid Center (x, y, z)Grid Size (Å)Expected Affinity (kcal/mol)Key Interacting Residues
MAO-B 2V5Z52.0, 155.0, 28.020 × 20 × 20-6.5 to -7.5Tyr398, Tyr435, FAD, Ile199
TAAR1 8W87120.5, 130.2, 115.020 × 20 × 20-5.5 to -6.8Asp103, Phe195, Trp264

Visualizations

Workflow L Ligand Prep: N-sec-butyl-2-buten-1-amine (Protonation pH 7.4) D1 Molecular Docking (AutoDock Vina) L->D1 P1 Protein Prep: MAO-B (PDB: 2V5Z) Remove Safinamide G1 Grid Generation: Tyr398/Tyr435 Aromatic Cage P1->G1 P2 Protein Prep: TAAR1 (PDB: 8W87) Remove Methamphetamine G2 Grid Generation: Asp103 Orthosteric Site P2->G2 G1->D1 G2->D1 A Interaction Analysis (Binding Affinity, H-Bonds, Hydrophobic Contacts) D1->A

Fig 1. Computational docking workflow for N-sec-butyl-2-buten-1-amine against MAO-B and TAAR1.

Pathway Ligand N-sec-butyl-2-buten-1-amine TAAR1 TAAR1 Receptor (Activation) Ligand->TAAR1 Agonism MAOB MAO-B Enzyme (Inhibition/Substrate) Ligand->MAOB Binding Gs Gs Protein Coupling TAAR1->Gs cAMP cAMP Accumulation Gs->cAMP Metab Oxidative Deamination (Blocked/Altered) MAOB->Metab

Fig 2. Pharmacological pathways modulated by ligand binding to TAAR1 and MAO-B targets.

Mechanistic Insights & Discussion

The computational models reveal distinct, highly specific binding mechanics for N-sec-butyl-2-buten-1-amine across the two targets:

  • MAO-B Interaction Dynamics: The sec-butyl group, being bulky and highly hydrophobic, is predicted to occupy the hydrophobic entrance cavity guarded by Ile199. Simultaneously, the 2-butenyl chain extends toward the FAD cofactor. The unsaturated alkene bond is uniquely positioned to engage in

    
    -alkyl interactions with the aromatic cage (Tyr398, Tyr435)[2]. This dual-cavity occupation suggests the compound could act as a competitive inhibitor or a slowly metabolized substrate.
    
  • TAAR1 Interaction Dynamics: In the TAAR1 orthosteric pocket, the protonated secondary amine forms a strong electrostatic interaction (salt bridge) with Asp103, a universal anchor point for aminergic GPCRs[3]. The aliphatic alkene tail projects into the hydrophobic sub-pocket lined by Phe195 and Trp264, closely mimicking the binding pose and stabilizing interactions of methamphetamine[3]. This structural alignment strongly suggests potential agonistic activity at the TAAR1 receptor, triggering downstream Gs-coupled cAMP accumulation.

References[1] Chemchart. "(2E)-N-sec-Butyl-2-buten-1-amine (1212007-08-3)". Chemchart Chemical Database. URL: https://chemchart.com/[2] Binda, C., Newton-Vinson, P., Hubalek, F., Edmondson, D. E., & Mattevi, A. "Structures of Human Monoamine Oxidase B Complexes with Selective Noncovalent Inhibitors: Safinamide and Coumarin Analogs". Journal of Medicinal Chemistry (2007). URL: https://pubs.acs.org/doi/10.1021/jm070677y[3] Liu, H., et al. "8W87: Cryo-EM structure of the METH-TAAR1 complex". RCSB Protein Data Bank (2023). URL: https://www.rcsb.org/structure/8W87[4] Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading". Journal of Computational Chemistry (2010). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3041641/

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Amine Hydrochloride Synthesis &amp; Purification

Current Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Amine HCl Salt Formation, Isolation, and Stability Introduction: The Deceptive Simplicity of Salt Formation Welcome to the tec...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Amine HCl Salt Formation, Isolation, and Stability

Introduction: The Deceptive Simplicity of Salt Formation

Welcome to the technical support hub for amine hydrochlorides. While reacting an amine with acid seems elementary (


), the practical reality in drug development is often plagued by oiling out , hygroscopicity , and stoichiometric mismatch .

This guide treats salt formation not just as a reaction, but as a crystal engineering challenge . Below are the protocols and troubleshooting workflows designed to salvage your material and ensure reproducible solid forms.

Module 1: Synthesis & Stoichiometry (The "Making" Phase)

Core Protocol: Choosing Your HCl Source

The physical form of your product is often dictated by how the HCl is introduced. Avoid aqueous HCl if your product is moisture-sensitive or hard to dry.

MethodReagent SystemBest ApplicationPros/Cons
A Anhydrous Gas (HCl cylinder)Large scale, non-polar solventsPro: No water introduced. Con: Dangerous; difficult to meter stoichiometry exactly.
B Solvent-Based (HCl in Et₂O/Dioxane)Research scale (mg to g)Pro: Titratable; easy to handle. Con: Ether solutions degrade (concentration changes); Dioxane is a carcinogen.
C In Situ Generation (TMSCl or AcCl + MeOH)Recommended Standard Pro: Precise stoichiometry; generates anhydrous HCl gently. Con: Generates byproducts (MeOAc or TMS-OMe) that must be removed.
Troubleshooting Stoichiometry (Mono- vs. Di-HCl)

Scenario: You have a diamine and need the mono-HCl salt, but you keep getting the di-HCl or a mixture.

Root Cause: In homogeneous solution, the second protonation often happens faster than the precipitation of the mono-salt. If the di-salt is less soluble, it crashes out first (Le Chatelier’s principle).

The Fix: pKa-Driven Precipitation

  • Solvent Selection: Choose a solvent where the mono-HCl is insoluble, but the free base is soluble.

  • Reverse Addition: Add the acid to the amine , not the amine to the acid. This ensures the amine is always in excess until the very end, discouraging double protonation.

  • The "Stoichiometry Brake": Use a weak acid buffer or strictly control equivalents using the In Situ Method (Method C) above.

    • Protocol: Dissolve diamine in MeOH. Add exactly 1.0 eq of Trimethylsilyl chloride (TMSCl). The TMSCl reacts with MeOH to release exactly 1.0 eq of HCl.

Module 2: Isolation & Purification (The "Cleaning" Phase)

The Nemesis: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Upon adding HCl or cooling, the product separates as a sticky gum or oil droplets instead of a white powder. Mechanism: The system has entered a stable miscibility gap where the oil phase is energetically more favorable than the crystal lattice due to high supersaturation or impurities acting as "autosolvents."

Visual Workflow: The Oiling Out Rescue Plan

This decision tree outlines the logical steps to force crystallization from an oiled-out state.

OilingOutRescue start ISSUE: Product Oiled Out check_temp Check 1: Is Temp > Melting Point? start->check_temp cool_down Cool below MP check_temp->cool_down Yes check_purity Check 2: Crude Purity check_temp->check_purity No impurities High Impurities check_purity->impurities <90% clean Reasonably Pure check_purity->clean >90% clean_up Perform Free-Base Extraction (Remove impurities first) impurities->clean_up clean_up->start trituration Technique A: Trituration (Scratch glass, sonicate) clean->trituration seed Technique B: Seeding (Add crystal from prev batch) trituration->seed Fails success Crystallization trituration->success solvent_switch Technique C: Solvent Switch (Dissolve in good solvent, add anti-solvent SLOWLY) seed->solvent_switch Fails seed->success solvent_switch->success

Figure 1: Decision tree for resolving Liquid-Liquid Phase Separation (Oiling Out) during salt formation.

Protocol: The "Cloud Point" Crystallization

To purify a crude amine salt, do not just boil and cool. Use the Cloud Point method to control supersaturation.

  • Dissolution: Dissolve the crude salt in the minimum amount of a "Good Solvent" (e.g., hot Ethanol or Methanol).[1]

  • Filtration: Hot filter to remove insoluble mechanical debris.

  • The Anti-Solvent: While hot, add a "Poor Solvent" (e.g., Diethyl Ether, MTBE, or Ethyl Acetate) dropwise.

  • The Cloud Point: Stop adding immediately when a faint, persistent turbidity (cloudiness) appears.

  • The Re-Dissolve: Add one drop of the Good Solvent to turn it clear again.

  • The Slow Cool: Wrap the flask in a towel (insulation) and let it cool to room temperature undisturbed. This prevents "crash cooling" which traps impurities.

Module 3: Stability & Handling (The "Keeping" Phase)

Issue: Hygroscopicity & Deliquescence

Symptom: The white powder turns into a puddle of water on the balance. Cause: The crystal lattice energy is lower than the hydration energy. The salt is pulling water from the air to form a hydrate or simply dissolving in absorbed water.

Troubleshooting Guide:

  • Immediate Mitigation (Storage):

    • Store under Argon/Nitrogen.

    • Use P₂O₅ (Phosphorus Pentoxide) in your vacuum desiccator. Silica gel is often too weak for aggressive amine salts.

  • Process Mitigation (Lyophilization):

    • If the salt is stable in water, dissolve in water and freeze-dry (lyophilize). This produces an amorphous fluffy solid that is often easier to handle initially, though it may be more hygroscopic long-term than a crystalline form.

  • Chemical Mitigation (The Solvate Trick):

    • Concept: Sometimes a "perfect" crystal requires a solvent molecule to fill the lattice voids.

    • Action: Try crystallizing from Acetone or Acetonitrile . These solvents can form channel solvates that stabilize the lattice, preventing water entry. Note: You must check toxicity limits (ICH Q3C) for residual solvents if this is for biological use.

Frequently Asked Questions (FAQ)

Q: My amine HCl salt is pink/brown. Is it ruined? A: Likely not. Amines are prone to oxidation (forming N-oxides) which are highly colored even in trace amounts.

  • Fix: Recrystallize using activated charcoal . Dissolve salt in hot methanol, add charcoal (5% w/w), stir for 15 mins, filter through Celite, then crystallize.

Q: I used excess aqueous HCl and now I have a mixture of my product and NaCl. How do I separate them? A: This is a common headache.

  • Fix: Evaporate the mixture to dryness. Add dry Dichloromethane (DCM) or Chloroform . Most organic amine hydrochlorides are soluble in DCM/CHCl₃, while NaCl is completely insoluble. Filter off the white NaCl solid and evaporate the filtrate to recover your amine salt.

Q: Can I use Acetyl Chloride to make the salt if my molecule has an alcohol group? A: NO. Acetyl chloride + Alcohol


 Ester (Acetylation).
  • Alternative: Use TMSCl (Trimethylsilyl chloride) in Methanol. The TMS group prefers the oxygen of methanol over your substrate's alcohol (usually), or the transient HCl formation is fast enough to protonate the amine before acetylation occurs. However, for strict safety, use HCl in Dioxane/Ether for alcohol-containing amines.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions.

  • Babu, N. J., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Pharmaceutical Cocrystals. Crystal Growth & Design.

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.

Sources

Optimization

Technical Support Center: Optimizing N-Alkylation Reaction Conditions for Secondary Amines

Welcome to the Technical Support Center for N-alkylation of secondary amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming tertiary ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-alkylation of secondary amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming tertiary amines. Here, we will dissect common experimental challenges, provide scientifically-grounded solutions, and offer detailed protocols to enhance the efficiency and success of your reactions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the N-alkylation of secondary amines in a question-and-answer format, focusing on the underlying chemical principles.

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired tertiary amine. What are the likely causes and how can I resolve this?

Answer: Low or no conversion can be attributed to several factors, ranging from the reactivity of your substrates to the choice of reaction conditions.

  • Insufficient Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount. The reactivity order is generally I > Br > Cl > OTs (tosylate) > OTf (triflate). If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate.

  • Steric Hindrance: This is a critical factor, especially with bulky secondary amines or sterically demanding alkylating agents.[1][2] Steric hindrance can significantly impede the nucleophilic attack of the amine on the electrophilic carbon.[1] If you suspect steric hindrance is the issue, you may need to employ more forcing conditions such as higher temperatures or longer reaction times. In extreme cases, alternative synthetic routes might be necessary.[2][3]

  • Inappropriate Base Selection: The base's role is to neutralize the protonated amine formed during the reaction, regenerating the nucleophilic free amine. An inadequate base can stall the reaction.

    • For standard alkylations with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.

    • For less reactive systems, a stronger, non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) may be required.

  • Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally good choices as they can stabilize the transition state of Sₙ2 reactions.[4]

    • Ensure your starting materials and base are soluble in the chosen solvent.[5] In some cases, a mixture of solvents may be necessary to achieve complete dissolution.

Issue 2: Formation of Quaternary Ammonium Salt

Question: My reaction is producing a significant amount of a quaternary ammonium salt as a byproduct. How can I prevent this over-alkylation?

Answer: While the formation of tertiary amines from secondary amines is generally less prone to over-alkylation compared to the alkylation of primary amines, it can still occur, particularly with highly reactive alkylating agents like methyl iodide.[6] The tertiary amine product can act as a nucleophile and react further with the alkylating agent.

Here are strategies to minimize this side reaction:

  • Control Stoichiometry: Use a slight excess of the secondary amine relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of the amine). This ensures the alkylating agent is consumed before it can react extensively with the tertiary amine product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly over a period of time can help maintain a low concentration of it in the reaction mixture, favoring the reaction with the more abundant secondary amine.

  • Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. Stop the reaction as soon as the starting secondary amine is consumed to prevent further reaction.

Issue 3: Competing Elimination Reactions

Question: I am observing the formation of an alkene, suggesting an elimination reaction is competing with the desired N-alkylation. How can I favor substitution over elimination?

Answer: Elimination (E2) reactions are a common side reaction, especially when using sterically hindered bases or secondary/tertiary alkyl halides.

  • Choice of Alkylating Agent: Primary alkyl halides are less prone to elimination than secondary or tertiary halides. Whenever possible, use a primary alkyl halide.

  • Base Selection: Use a non-hindered, moderately strong base. Bulky bases like potassium tert-butoxide (t-BuOK) are known to favor elimination. Weaker bases like potassium carbonate are less likely to promote elimination.

  • Temperature Control: Lowering the reaction temperature generally favors the Sₙ2 reaction over the E2 reaction, as the activation energy for elimination is often higher.

Issue 4: Reaction Stalls or is Sluggish

Question: My reaction starts but then seems to stop or proceeds very slowly. What could be the cause?

Answer: A stalled or sluggish reaction can often be traced back to catalyst deactivation (in catalyzed reactions) or insufficient energy input.

  • For Palladium-Catalyzed Reactions (e.g., Buchwald-Hartwig Amination):

    • Catalyst Poisoning: The nitrogen atom of pyridinic or other heterocyclic substrates can coordinate to the palladium center, inhibiting its catalytic activity.[5] Using bulky ligands can help shield the metal center and prevent this.

    • Catalyst Decomposition: High temperatures can cause the palladium catalyst to decompose into inactive palladium black.[5] If you observe a black precipitate, it's a sign of catalyst decomposition. Consider lowering the reaction temperature.

  • For Direct Alkylations:

    • Inadequate Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[7] If your reaction is slow at room temperature, gradually increase the heat while monitoring for side product formation.

    • Insolubility: As mentioned earlier, if any of the reagents, particularly the base, are not soluble, the reaction will be slow.[5] Vigorous stirring and choosing an appropriate solvent are crucial.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for N-alkylating a secondary amine?

A1: For many applications, reductive amination is a highly reliable and selective method.[8][9] This one-pot reaction involves the condensation of a secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the tertiary amine. This method avoids the use of harsh alkylating agents and significantly reduces the risk of over-alkylation.[8][9]

Q2: How do I choose the right base for my N-alkylation reaction?

A2: The choice of base depends on the specific reaction and substrates.

  • For direct alkylation with alkyl halides: Potassium carbonate (K₂CO₃) is a good starting point. For more challenging alkylations, cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃) can be more effective.[10][11]

  • For Buchwald-Hartwig amination: Sodium tert-butoxide (NaOt-Bu) is a common choice. However, for base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) may be necessary.[5]

Q3: What are the best solvents for N-alkylation reactions?

A3: Polar aprotic solvents are generally preferred.

  • Acetonitrile (MeCN): A versatile solvent for many direct alkylations.

  • N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): Excellent for dissolving a wide range of substrates and bases, but can be difficult to remove during workup.

  • Toluene and 1,4-Dioxane: Commonly used in palladium-catalyzed reactions like the Buchwald-Hartwig amination.[5]

Q4: How can I purify my tertiary amine product?

A4: Purification strategies depend on the properties of your product and the impurities present.

  • Flash Column Chromatography: This is a very common method. To prevent peak tailing of the basic amine product on silica gel, it is often necessary to add a small amount of a basic modifier like triethylamine (0.5-1% v/v) to the eluent.[12]

  • Acid-Base Extraction: This can be an effective way to separate your amine product from non-basic impurities. The amine can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.

  • Crystallization: If your product is a solid, crystallization can be an excellent purification method. Sometimes, converting the amine to its hydrochloride salt can facilitate crystallization.[12]

III. Key Reaction Parameters and Optimization

Optimizing an N-alkylation reaction involves a systematic evaluation of several key parameters. The following table provides a general guide for this process.

ParameterGeneral RecommendationTroubleshooting Considerations
Alkylating Agent Iodides > Bromides > ChloridesUse more reactive halides for sluggish reactions.
Base K₂CO₃, Cs₂CO₃, DIPEAUse stronger bases for less reactive systems. Use non-hindered bases to avoid elimination.
Solvent MeCN, DMF, Toluene, DioxaneEnsure all reagents are soluble.
Temperature Room Temp to 120 °CIncrease temperature for slow reactions, but monitor for decomposition or side reactions.
Stoichiometry 1.0-1.2 eq. Amine / 1.0 eq. Alkylating AgentUse an excess of the amine to prevent over-alkylation.

IV. Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation

This protocol provides a starting point for the direct alkylation of a secondary amine with an alkyl bromide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the secondary amine (1.1 equivalents) in acetonitrile.

  • Addition of Reagents: Add powdered potassium carbonate (2.0 equivalents) to the solution.

  • Addition of Alkylating Agent: Add the alkyl bromide (1.0 equivalent) to the stirring suspension.

  • Reaction: Heat the mixture to 60-80°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an eluent system containing 0.5-1% triethylamine.[12]

Protocol 2: General Procedure for Reductive Amination

This protocol outlines the N-alkylation of a secondary amine with an aldehyde using sodium triacetoxyborohydride.[9]

  • Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 equivalent) and the aldehyde (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the mixture. The reaction may be exothermic.

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

V. Visualizing Reaction Workflows

Troubleshooting Workflow for Low Yield N-Alkylation

G start Low or No Product check_reactivity Check Reactivity of Alkylating Agent start->check_reactivity check_sterics Assess Steric Hindrance start->check_sterics check_base Evaluate Base Strength & Solubility start->check_base check_solvent Check Solvent & Reagent Solubility start->check_solvent change_halide Switch to R-I or R-Br check_reactivity->change_halide Using R-Cl? increase_temp Increase Temperature check_sterics->increase_temp Bulky Substrates? stronger_base Use Stronger Base (e.g., Cs2CO3, DBU) check_base->stronger_base Weak/Insoluble Base? change_solvent Change Solvent (e.g., DMF, Toluene) check_solvent->change_solvent Insolubility? longer_time Increase Reaction Time increase_temp->longer_time success Reaction Successful change_halide->success longer_time->success stronger_base->success change_solvent->success G start Select N-Alkylation Method primary_halide Primary Alkyl Halide Available? start->primary_halide carbonyl_available Aldehyde/Ketone Available? start->carbonyl_available aryl_halide Aryl Halide Substrate? start->aryl_halide direct_alkylation Direct Alkylation (S_N2) direct_alkylation->outcome Forms Tertiary Aliphatic Amine reductive_amination Reductive Amination reductive_amination->outcome Forms Tertiary Aliphatic/Benzylic Amine buchwald Buchwald-Hartwig Amination buchwald->outcome Forms Tertiary Aryl Amine primary_halide->direct_alkylation Yes carbonyl_available->reductive_amination Yes aryl_halide->buchwald Yes

Caption: A guide for selecting the appropriate N-alkylation method.

VI. References

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Master Organic Chemistry. [Link]

  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. (2014). Chinese Chemical Letters, 25(10), 1356-1360.

  • Steric hindrance Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15). Fiveable. [Link]

  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. (2018). The Journal of Organic Chemistry, 83(9), 5036-5051.

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters, 21(23), 9513-9518.

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. (2002). Google Patents.

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2014). Organic Letters, 16(16), 4244-4247.

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2022). Chemical Science, 13(31), 9069-9080.

  • One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. (2021). Catalysis Reviews, 64(3), 576-638.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025). The Journal of Organic Chemistry.

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). The Journal of Organic Chemistry.

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Molecules, 22(5), 724.

  • For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use? (2015). ResearchGate. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). ACS Publications.

  • N-alkylation of secondary amine? (2017). ResearchGate. [Link]

  • Purification of secondary alkyl amines. (1974). Google Patents.

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark.

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. (2002). Digital Commons @ USF. [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Organic Chemistry Frontiers.

  • Amine alkylation. Wikipedia. [Link]

  • N-Dealkylation of Amines. (2018). Molecules, 23(11), 2824.

  • Separation and purification of secondary alkyl primary amines. (1969). Google Patents.

  • Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. (2026). ACS Omega.

Sources

Troubleshooting

preventing side reactions in the synthesis of unsaturated amines

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with side reactions—specifically over-reduction, regiochemical scra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with side reactions—specifically over-reduction, regiochemical scrambling, and isomerization—during the synthesis of unsaturated amines. Unsaturated amines (allylic, propargylic, and homoallylic) are critical pharmacophores in drug development, but their synthesis requires exquisite chemocontrol.

This guide deconstructs the mechanistic origins of common synthetic failures and provides self-validating troubleshooting protocols to ensure robust, reproducible outcomes.

Section 1: Chemoselective Reductive Amination

FAQ: Why is my alkene/alkyne being reduced along with the imine during reductive amination?

Causality & Expert Insight: Over-reduction occurs when the electrophilicity of the transient iminium ion and the isolated/conjugated C=C or C≡C bonds are not properly discriminated by the hydride source. Harsh reducing agents (e.g.,


 in methanol) or catalytic hydrogenation (

with Pd/C) will indiscriminately reduce both functional groups. Mechanistically, the final step involves the reduction of the imine moiety, which, in the presence of other unsaturated bonds, results in lower selectivity if the hydride is too nucleophilic[1].

The Solution: To prevent side reactions, you must decouple the reduction potentials. Employ mild, sterically hindered, or electronically deactivated borohydrides. Diisopropylaminoborane (DIPAB) activated by a lithium catalyst, or Sodium Cyanoborohydride (


), exhibits exquisite chemoselectivity for iminium ions over unconjugated alkenes and alkynes[2]. Alternatively, heterogeneous iridium catalyst systems have been developed specifically for the chemoselective hydrogenation of imine C=N bonds in the presence of allylic C=C bonds at atmospheric pressure[1].

ReductiveAmination Start Unsaturated Carbonyl + Primary Amine Imine Unsaturated Imine Intermediate Start->Imine Condensation (-H2O) Target Unsaturated Amine (Target Product) Imine->Target DIPAB or NaBH3CN (Chemoselective) Side Saturated Amine (Over-reduction) Imine->Side NaBH4 or H2/Pd-C (Non-selective)

Reaction pathways in reductive amination highlighting chemoselective vs non-selective reduction.

Protocol 1: Self-Validating Chemoselective Reductive Amination using DIPAB

This protocol utilizes DIPAB to ensure the preservation of sensitive double/triple bonds.

  • Imine Formation: In a flame-dried flask under argon, dissolve the unsaturated aldehyde/ketone (1.0 eq) and primary amine (1.1 eq) in anhydrous DCM. Add a mild dehydrating agent (e.g., anhydrous

    
    ) and stir at room temperature until TLC indicates complete carbonyl consumption.
    
  • Reduction: Filter the mixture into a clean flask and cool to 0 °C. Add a catalytic amount of

    
     (0.1 eq), followed by the dropwise addition of DIPAB (1.2 eq)[2].
    
  • Quench & Extraction: Stir for 2 hours, allowing the reaction to warm to room temperature. Quench carefully with saturated aqueous

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Self-Validation (In-Process Control):

    • TLC: Stain with Ninhydrin (confirms amine presence) and

      
       (confirms the double bond is intact).
      
    • 
      H NMR:  The absence of an aldehyde proton (~9.5 ppm) confirms complete imine formation. The preservation of vinylic protons (typically 5.0–6.5 ppm) alongside a new upfield multiplet for the 
      
      
      
      proton definitively validates chemoselectivity.

Section 2: Regioselectivity in Allylic Amination

FAQ: I am performing a Tsuji-Trost reaction, but I am isolating the linear, achiral amine instead of my desired branched, chiral allylic amine. How do I invert the regioselectivity?

Causality & Expert Insight: The regioselectivity of metal-catalyzed allylic amination is dictated by the nature of the


-allyl metal intermediate. Standard palladium catalysts (e.g., 

) typically direct nucleophilic attack to the less sterically hindered terminus of the

-allyl palladium complex. This thermodynamic control inherently favors the achiral, linear product[3].

The Solution: To force the reaction toward the branched, chiral product, you must switch from thermodynamic to kinetic control by changing the transition metal. Iridium catalysts, specifically


 paired with chiral phosphoramidite ligands, form a highly structured active metallacycle. This distinct geometry directs the incoming amine nucleophile to the more substituted carbon, yielding the branched isomer with exceptional regioselectivity (often >20:1 branched:linear) and enantioselectivity (>95% ee)[4].

AllylicAmination Substrate Allylic Electrophile (e.g., Carbonate) PiAllyl π-Allyl Metal Complex Substrate->PiAllyl Oxidative Addition Branched Branched Amine (Chiral, Kinetic) PiAllyl->Branched Ir Catalyst + Ligand (Steric Control) Linear Linear Amine (Achiral, Thermodynamic) PiAllyl->Linear Pd Catalyst (Standard) (Electronic Control)

Regioselectivity divergence in metal-catalyzed allylic amination (Iridium vs. Palladium).

Protocol 2: Self-Validating Iridium-Catalyzed Asymmetric Allylic Amination
  • Catalyst Pre-activation: In an argon-filled glovebox, combine

    
     (2 mol%) and a chiral phosphoramidite ligand (4 mol%) in anhydrous THF. Stir at room temperature for 30 minutes. A color change indicates the formation of the active iridium metallacycle[4].
    
  • Substrate Addition: Add the allylic carbonate (1.0 eq) and the amine nucleophile (1.2 eq) to the activated catalyst solution.

  • Reaction: Seal the vessel, remove it from the glovebox, and stir at the optimized temperature (typically 20–50 °C) until TLC shows full consumption of the carbonate.

  • Self-Validation (In-Process Control):

    • 
      H NMR (Regioselectivity):  Integrate the terminal alkene protons of the branched product against the internal alkene protons of the linear byproduct to calculate the b:l ratio.
      
    • Chiral HPLC (Enantioselectivity): Run the purified branched product on a chiral stationary phase (e.g., Chiralcel OD-H) against a racemic standard to confirm the enantiomeric excess (ee).

Section 3: Hydroamination of Alkynes & Dienes

FAQ: During the hydroamination of alkynes, my product isomerizes into an imine, and I get a mixture of Markovnikov and anti-Markovnikov products. How can I control this?

Causality & Expert Insight: The direct addition of primary amines to alkynes initially forms an enamine. However, because the C=N bond is thermodynamically more stable than the C=C bond, the enamine rapidly tautomerizes to the corresponding imine[5]. Furthermore, regioselectivity (Markovnikov vs. anti-Markovnikov) is dictated by the rate-limiting insertion of the C≡C bond into the metal-nitrogen


-bond. Uncatalyzed reactions rely on inherent substrate biases, leading to messy mixtures.

The Solution: Regiocontrol requires precise catalytic intervention. To favor the Markovnikov addition, employ sterically encumbered Group 4 metallocenes (e.g., Titanium or Zirconium complexes), which enforce a highly ordered, four-centered insertion transition state[5]. If the anti-Markovnikov product is required, specialized actinide complexes or specific late-transition metal catalysts must be utilized to reverse the standard insertion polarity[5].

Quantitative Data Summary: Catalyst Selection Matrix
Reaction ClassCatalyst / Reagent SystemPrimary OutcomeSelectivity Mechanism & Regiocontrol
Reductive Amination

or DIPAB
Unsaturated AmineChemoselective: Mild hydrides target the highly electrophilic iminium ion, leaving C=C/C≡C intact[2].
Allylic Amination Standard Palladium (e.g.,

)
Linear (Achiral) AmineThermodynamic Control: Nucleophile attacks the less hindered terminus of the

-allyl complex[3].
Allylic Amination

+ Phosphoramidite
Branched (Chiral) AmineKinetic Control: Metallacycle directs attack to the substituted carbon (>95% ee)[4].
Alkyne Hydroamination Group 4 Metallocenes (Ti, Zr)Markovnikov ImineSteric Control: Favorable 4-centered insertion transition state[5].
Alkyne Hydroamination Actinide ComplexesAnti-MarkovnikovPolarity Reversal: Overcomes standard electronic biases (highly specialized)[5].

References[1] Chemoselective heterogeneous iridium catalyzed hydrogenation of cinnamalaniline. Catalysis Science & Technology. URL: https://pubs.rsc.org/en/content/articlelanding/2021/CY/D0CY01886D[2] Diisopropylaminoborane [BH2N(iPr)2] - Benchchem. Benchchem. URL: https://www.benchchem.com/product/b0956[5] Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews. URL: https://pubs.acs.org/doi/10.1021/cr800083a[3] Palladium-catalyzed asymmetric allylic amination. development and synthetic applications. TDX. URL: https://www.tdx.cat/handle/10803/8505[4] Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2909646/

Sources

Optimization

Technical Support Center: Yield Optimization for (2E)-N-(sec-butyl)-2-buten-1-amine HCl Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing secondary allylic amines presents unique chemoselectivity challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing secondary allylic amines presents unique chemoselectivity challenges. The synthesis of (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride via the reductive amination of crotonaldehyde with sec-butylamine is frequently plagued by over-reduction, 1,4-conjugate addition, and poor salt crystallization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your isolated yield and stereochemical purity.

Workflow A 1. Imine Condensation Crotonaldehyde + sec-Butylamine B 2. Chemoselective Reduction NaBH(OAc)3 in DCE A->B C 3. Workup & Extraction Aq. NaHCO3 Quench B->C D 4. Salt Formation Anhydrous HCl in Et2O C->D E 5. Crystallization Target HCl Salt D->E

Fig 1: Five-step optimized workflow for secondary crotylamine hydrochloride synthesis.

Troubleshooting & FAQs

Q: Why am I seeing significant 1,4-conjugate addition byproducts instead of the desired (2E)-imine? A: Crotonaldehyde is an α,β-unsaturated aldehyde, presenting two electrophilic sites. While 1,2-addition to the carbonyl is kinetically favored to form the imine, the presence of water or excess amine can drive the system toward the thermodynamically stable 1,4-conjugate addition product (a β-amino aldehyde)[1]. Troubleshooting: Shift from a direct to an indirect reductive amination protocol. Pre-form the imine using a dehydrating agent (e.g., anhydrous MgSO


 or Ti(O-iPr)

) before introducing the reducing agent. Removing water shifts the equilibrium entirely to the 1,2-addition imine product, suppressing the 1,4-pathway[2].

Q: My C=C double bond is being reduced along with the imine. How do I maintain chemoselectivity? A: The choice of hydride source is the primary variable here. Standard sodium borohydride (NaBH


) is too aggressive and will frequently reduce both the iminium intermediate and the conjugated alkene, leading to fully saturated alkylamine impurities[3].
Troubleshooting:  Switch to sodium triacetoxyborohydride (NaBH(OAc)

). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it highly chemoselective for iminium ions over alkenes[3].

Q: I am losing the (2E) stereochemistry of the crotyl group. What causes this isomerization? A: The (2E)-alkene can isomerize to the (2Z)-isomer or migrate to form an enamine tautomer if exposed to extended heating or strong, aqueous acidic conditions during the reaction workup. Troubleshooting: Maintain reaction temperatures below 25 °C. Quench the reduction step with a mild base (saturated aqueous NaHCO


) rather than strong aqueous acids, ensuring the alkene remains unperturbed.

Q: The hydrochloride salt is precipitating as a sticky oil rather than a crystalline solid. How can I improve the crystallization yield? A: Secondary allylic amine salts are highly hygroscopic. If water is present during salt formation, or if the solvent is too polar, the salt will "oil out." Furthermore, excess HCl or high temperatures can cause Markovnikov hydrochlorination of the double bond, generating impurities that disrupt the crystal lattice. Troubleshooting: Isolate the free base completely. Perform the salt formation in strictly anhydrous, non-polar solvents (e.g., diethyl ether or MTBE). Add exactly 1.05 equivalents of anhydrous HCl (e.g., 2.0 M in Et


O) at -10 °C to promote immediate crystallization and prevent alkene hydrochlorination.

Reagent Selection: Quantitative Impact on Yield

To highlight the causality behind reagent selection, the following table summarizes the impact of different reducing agents on the chemoselectivity and final yield of the crotylamine synthesis.

Reducing AgentChemoselectivity (C=N vs C=C)1,4-Reduction RiskTypical YieldMechanistic Notes
NaBH(OAc)

Excellent Low 85–95% Mild hydride donor; ideal for indirect reductive amination of unsaturated aldehydes[3].
NaBH

CN
GoodModerate70–80%Effective, but slower. Generates toxic HCN byproducts during aqueous workup[3].
NaBH

PoorHigh< 40%Aggressive; readily reduces the (2E)-alkene and promotes 1,4-conjugate addition.

Mechanistic Pathway Analysis

Understanding the kinetic vs. thermodynamic control of this reaction is essential for troubleshooting. The diagram below illustrates why dehydrating agents are required to lock the reaction into the 1,2-addition pathway.

Mechanism Start Crotonaldehyde + sec-Butylamine Path1 1,2-Addition (Kinetic Control) Start->Path1 Path2 1,4-Conjugate Addition (Thermodynamic Control) Start->Path2 Imine (2E)-Imine Intermediate (Desired Pathway) Path1->Imine -H2O BetaAmino β-Amino Aldehyde (Undesired Byproduct) Path2->BetaAmino Product (2E)-N-(sec-butyl)-2-buten-1-amine Imine->Product NaBH(OAc)3

Fig 2: Competing 1,2-addition vs. 1,4-addition pathways in α,β-unsaturated imine formation.

Standard Operating Procedure (SOP)

This self-validating protocol utilizes an indirect reductive amination strategy to ensure high yield and stereochemical retention.

Phase 1: Imine Condensation (Self-Validating)
  • Charge a flame-dried round-bottom flask with crotonaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Add anhydrous MgSO

    
     (2.0 eq) to the suspension. (Causality: Water removal drives the equilibrium toward the imine and suppresses 1,4-addition).
    
  • Cool the mixture to 0 °C and add sec-butylamine (1.05 eq) dropwise over 15 minutes to prevent exothermic spikes.

  • Validation Check: Monitor the reaction via

    
    H NMR or GC-MS. Do not proceed until the aldehyde proton signal (~9.5 ppm) completely disappears, confirming 100% imine conversion.
    
Phase 2: Chemoselective Reduction
  • While maintaining the reaction at 0 °C, add NaBH(OAc)

    
     (1.5 eq) in small portions to manage hydrogen evolution.
    
  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully with saturated aqueous NaHCO

    
     until gas evolution ceases.
    
  • Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo to yield the crude free base.
Phase 3: Hydrochloride Salt Crystallization
  • Dissolve the crude free base in anhydrous diethyl ether (Et

    
    O).
    
  • Cool the solution to -10 °C using an ice-brine bath.

  • Add 2.0 M HCl in diethyl ether (1.05 eq) dropwise. (Causality: Strict temperature control and the exclusion of water prevents the electrophilic addition of HCl across the (2E)-alkene).

  • Filter the resulting white crystalline precipitate under a nitrogen blanket. Wash with cold Et

    
    O and dry under high vacuum to afford pure (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride.
    

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Chung, R., & Yudin, A. K. (2014). Understanding α,β-Unsaturated Imine Formation from Amine Additions to α,β-Unsaturated Aldehydes and Ketones: An Analytical and Theoretical Investigation. The Journal of Organic Chemistry, 79(11), 5097-5103.[Link]

  • Kim, E., Park, S., & Chang, S. (2018). Silylative Reductive Amination of α,β‐Unsaturated Aldehydes: A Convenient Synthetic Route to β‐Silylated Secondary Amines. Chemistry–A European Journal, 24(22), 5765-5769.[Link]

Sources

Optimization

Technical Support Center: Purification of Amine Hydrochlorides by Recrystallization

Welcome to the technical support center for the purification of amine hydrochlorides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of amine hydrochlorides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the nuances of recrystallizing these often-challenging compounds. As ionic salts, amine hydrochlorides present unique solubility profiles that require a carefully considered approach to achieve high purity. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)
Q1: Why is recrystallization of amine hydrochlorides often more difficult than for their free-base counterparts?

Amine hydrochlorides are salts, giving them a significantly higher polarity and lattice energy compared to the corresponding free amine.[1] This ionic character drastically alters their solubility profile. While free amines are often soluble in a wide range of organic solvents, their hydrochloride salts are typically soluble in polar protic solvents like water or short-chain alcohols (methanol, ethanol) but insoluble in many common nonpolar organic solvents like ethers and hydrocarbons.[2][3] The challenge lies in finding a solvent system where the solubility shows a steep temperature dependence—high solubility when hot and low solubility when cold—which is the fundamental principle of a successful recrystallization.[4][5]

Q2: I'm starting with a new amine hydrochloride. How do I select the best recrystallization solvent?

Solvent selection is the most critical step and should be done systematically on a small scale before committing your entire batch.[4][6] The ideal solvent should exhibit the following characteristics:

  • High solvency at elevated temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.[7]

  • Low solvency at cold temperatures: Upon cooling, the compound should crash out of the solution, maximizing yield.

  • Inertness: The solvent must not react with the amine hydrochloride.

  • Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).[6]

A common starting point for amine hydrochlorides is a polar protic solvent like ethanol, isopropanol, or methanol, or mixtures of these with water.[3] Avoid solvents that are too good at dissolving the salt at room temperature, as this will lead to poor recovery.[7][8]

Below is a decision workflow for selecting a suitable solvent system.

Solvent_Selection_Workflow start Start: Small Scale Solubility Tests test_polar Test Polar Protic Solvents (EtOH, MeOH, IPA, H2O) start->test_polar eval_hot_cold Soluble Hot, Insoluble Cold? test_polar->eval_hot_cold single_solvent SUCCESS: Use Single Solvent eval_hot_cold->single_solvent Yes insoluble Insoluble or Poorly Soluble Hot eval_hot_cold->insoluble No too_soluble Soluble Cold insoluble->too_soluble Soluble Cold try_mixed Try Mixed Solvent System insoluble->try_mixed Insoluble Hot too_soluble->try_mixed dissolve_good Dissolve in 'Good' Solvent (Hot) try_mixed->dissolve_good add_anti Add 'Anti-Solvent' (Hot) until Turbidity dissolve_good->add_anti eval_mixed Crystals Form on Cooling? add_anti->eval_mixed mixed_solvent SUCCESS: Use Mixed Solvent eval_mixed->mixed_solvent Yes fail FAILURE: Re-evaluate or try column chromatography eval_mixed->fail No Troubleshooting_Workflow start Problem Occurs During Cooling issue What is the issue? start->issue oiling_out Liquid Droplets Form ('Oiling Out') issue->oiling_out Oiling Out no_crystals No Crystals Form issue->no_crystals No Crystals solution_oil 1. Re-heat & Add Solvent 2. Cool Slowly 3. Scratch or Seed oiling_out->solution_oil check_solvent Too much solvent used? no_crystals->check_solvent end Pure Crystals Formed solution_oil->end solution_evap Boil off excess solvent and re-cool check_solvent->solution_evap Yes solution_seed Solution is Supersaturated: 1. Scratch inner flask 2. Add a seed crystal check_solvent->solution_seed No solution_evap->end solution_seed->end

Caption: Troubleshooting flowchart for common recrystallization issues.

Problem 3: My yield is very low.

Cause: A low yield can result from several factors during the process. [8] Solutions:

  • Excess Solvent: Using too much solvent is the most common cause of low recovery, as a significant portion of your compound will remain in the mother liquor. [7][9]Always use the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose product. [10]Ensure your funnel and receiving flask are pre-heated.

  • Inappropriate Solvent Choice: If the compound has significant solubility in the cold solvent, your recovery will be poor. Re-evaluate your solvent system.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a portion of your product. [7]Use a minimal amount of ice-cold solvent for washing.

Experimental Protocols & Data
Protocol 1: General Recrystallization of an Amine Hydrochloride

This protocol provides a robust, self-validating workflow for the purification of a solid amine hydrochloride.

1. Solvent Selection (Small Scale): a. Place ~20-30 mg of your crude amine hydrochloride into a small test tube. b. Add a potential solvent (e.g., ethanol) dropwise at room temperature. Note the solubility. c. If insoluble, heat the test tube in a sand or water bath. Continue adding solvent dropwise until the solid just dissolves. d. Remove from heat and allow to cool to room temperature, then place in an ice bath. e. Evaluation: An ideal solvent will dissolve the solid when hot and produce a large crop of crystals when cold. [11] 2. Main Recrystallization Procedure: a. Place the crude amine hydrochloride into an Erlenmeyer flask (its conical shape reduces solvent evaporation). b. Add a stir bar and place the flask on a stirring hotplate. c. Add the chosen solvent in small portions while heating and stirring until the solid is fully dissolved in the minimum amount of near-boiling solvent. [7][12] d. (Optional) Hot Filtration: If insoluble impurities are present, or if the solution is colored and requires charcoal treatment, perform a hot gravity filtration. Pre-heat the filter funnel and receiving flask to prevent premature crystallization. [13] e. Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. [4] f. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. [13] 3. Crystal Collection and Drying: a. Collect the crystals by vacuum filtration using a Buchner funnel. [12] b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. [7] c. Continue to pull a vacuum for several minutes to air-dry the crystals. d. Transfer the crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven.

Data Presentation: Common Solvents

The choice of solvent is critical. The following table summarizes properties of solvents commonly used for amine hydrochloride recrystallization.

SolventBoiling Point (°C)PolarityNotes
Water100Very HighExcellent for highly polar salts. Can be used in mixed systems with alcohols.
Methanol65HighGood solvent, but its high solvency can sometimes lead to lower yields.
Ethanol78HighA very common and effective choice. Balances polarity and volatility well. [3]
Isopropanol (IPA)82Medium-HighSlightly less polar than ethanol; can be effective when ethanol is too strong a solvent.
Acetonitrile82Medium-HighAprotic polar solvent; can be useful but less common than alcohols.
References
  • methylamine hydrochloride. (n.d.). Chemister.ru. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Dominguez Hills. Retrieved from [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved from [Link]

  • methylamine hydrochloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Retrieved from [Link]

  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents ?. (2021, January 19). ResearchGate. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Davis. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]

  • A purification method of ionic liquids to obtain their high purity. (2004). Google Patents.
  • recrystallization-2.doc.pdf. (n.d.). St. Olaf College. Retrieved from [Link]

  • Recrystallization Techniques for Purification. (n.d.). Scribd. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Description and Solubility. (2012, June 12). The United States Pharmacopeial Convention. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • How to avoid the formation of oil droplets during recrystallization?. (2014, June 30). ResearchGate. Retrieved from [Link]

  • Process for recovery of amines and volatile acids from amine salts. (1993). Google Patents.
  • Purification: How To. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude N-sec-butyl-2-buten-1-amine

Welcome to the technical support guide for the purification of N-sec-butyl-2-buten-1-amine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtainin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of N-sec-butyl-2-buten-1-amine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. We will explore the root causes of common issues and provide robust, field-tested solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude reaction mixture of N-sec-butyl-2-buten-1-amine?

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, for common methods such as the alkylation of sec-butylamine with a 2-butenyl halide or reductive amination of crotonaldehyde with sec-butylamine, several classes of impurities are consistently observed:

  • Unreacted Starting Materials: Residual sec-butylamine and the butenyl precursor (e.g., 1-chloro-2-butene, crotonaldehyde).

  • Over-Alkylation Products: Di-(2-butenyl)-sec-butylamine may form if the reaction conditions are not carefully controlled.

  • Isomeric Amines: The (Z)-isomer of N-sec-butyl-2-buten-1-amine is a common geometric isomer. Depending on the precursors and reaction conditions, you may also see the rearranged N-sec-butyl-3-buten-1-amine.

  • Solvents and Reagents: Residual solvents and any catalysts or bases used in the reaction.

  • Degradation Products: Secondary amines can slowly react with atmospheric carbon dioxide to form carbonate salts or undergo air oxidation over time, often leading to discoloration.[1]

Q2: Which purification strategy is most effective: distillation or column chromatography?

The optimal purification strategy depends on the nature of the primary impurities. A logical workflow can help in making this decision.

G start Crude N-sec-butyl-2-buten-1-amine check_bp Are major impurities volatile with significantly different boiling points? start->check_bp distillation Fractional Distillation check_bp->distillation  Yes check_polarity Are impurities non-volatile or do they have similar boiling points/polarities? check_bp->check_polarity  No end_pure Pure Product distillation->end_pure chromatography Column Chromatography check_polarity->chromatography  Yes chromatography->end_pure

Caption: Decision workflow for purification strategy.

  • Fractional Distillation is highly effective for separating volatile components with different boiling points.[2][3] If your primary impurities are unreacted sec-butylamine or solvent, this is an excellent first choice. It is a scalable and often more economical method for bulk purification.

  • Column Chromatography is superior for separating compounds with very similar boiling points but different polarities, such as geometric isomers ((E) vs. (Z)) or positional isomers.[4] While highly effective, it can be more resource-intensive than distillation.

Q3: What key physical properties should I consider before starting purification?

Understanding the boiling points of your target compound and potential impurities is critical for designing a successful distillation protocol.

CompoundIUPAC NameMolecular Weight ( g/mol )Boiling Point (°C)
Target Product (2E)-N-sec-Butyl-2-buten-1-amine127.23~151-155 (Estimated)[5]
Impuritysec-ButylamineButan-2-amine73.14
Impurityn-ButylamineButan-1-amine73.14
ImpurityDi-sec-butylamineN-(1-methylpropyl)butan-2-amine129.24
Troubleshooting Guide
Issue: My product recovery is very low after silica gel column chromatography, and the peaks are tailing significantly.

Root Cause: This is a classic issue when purifying basic amines on standard silica gel.[6] The silica surface is populated with acidic silanol groups (Si-OH), which strongly and sometimes irreversibly bind to the basic amine.[4] This interaction leads to significant product loss on the column and poor separation, observed as "tailing" or "streaking" on TLC and broad peaks during column elution.

Solution: Neutralize the Stationary Phase

You must mitigate the acidic nature of the silica gel. There are two primary, highly effective approaches:

  • Mobile Phase Modification: Add a small amount of a volatile base to your eluent system. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent mixture (e.g., Ethyl Acetate/Hexane).[6][7] The added base will preferentially interact with the acidic sites on the silica, allowing your target amine to elute properly.

  • Use of Functionalized Silica: A more elegant solution is to use an amine-functionalized stationary phase (NH-silica).[6][8] This pre-treated silica provides a basic surface, which repels the amine, leading to excellent peak shapes and high recovery without the need for mobile phase additives.[9] This simplifies post-column workup as there is no triethylamine to remove.[8]

Issue: I performed a distillation, but my final product is still contaminated with an isomer.

Root Cause: Simple distillation is often insufficient to separate liquids with boiling points that differ by less than 25°C.[10][11] Isomers of N-sec-butyl-2-buten-1-amine will likely have very close boiling points, making their separation by this method challenging.

Solution: Employ Fractional Distillation

Fractional distillation enhances separation efficiency by providing a series of condensation-vaporization cycles within a fractionating column.[2] This is equivalent to performing many simple distillations in one apparatus.[12]

Key Parameters for Success:

  • Column Efficiency: Use a fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponges) with a high number of theoretical plates. The lower the Height Equivalent to a Theoretical Plate (HETP), the more efficient the column.[2]

  • Slow Heating: Heat the distillation flask slowly and evenly to establish a proper temperature gradient along the column.[2]

  • High Reflux Ratio: Maintain a high reflux ratio, meaning most of the vapor that reaches the top of the column condenses and returns to the column rather than being collected. This maximizes the number of equilibrium cycles and improves separation. A distillate collection rate of 1-2 drops per second is a good starting point.[12]

Issue: My purified amine turned yellow/brown after a few days of storage.

Root Cause: Amines, particularly secondary amines, are susceptible to air oxidation.[1] The discoloration is often due to the formation of oxidized oligomeric impurities. Additionally, amines can react with atmospheric CO₂ to form solid ammonium carbonate salts, which may appear as a haze or precipitate.[1]

Solution: Proper Storage Technique

  • Inert Atmosphere: Store the purified amine under an inert atmosphere such as nitrogen or argon. This displaces the oxygen and prevents oxidation.

  • Amber, Well-Sealed Container: Use an amber glass bottle to protect the compound from light, which can catalyze degradation. Ensure the cap is tightly sealed to prevent ingress of air and moisture.

  • Refrigeration: Storing at a low temperature (2-8°C) will slow down the rate of any potential degradation reactions.[13]

Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (with Basic Modifier)

This protocol is designed for purifying crude N-sec-butyl-2-buten-1-amine from less volatile impurities and isomers.

G cluster_prep Preparation cluster_run Execution cluster_post Workup tlc 1. Develop TLC Method (e.g., 10% EtOAc/Hexane + 1% TEA) slurry 2. Prepare Silica Slurry (Silica in Hexane) tlc->slurry column 3. Pack Column slurry->column load 4. Load Crude Product (Adsorbed onto silica) column->load elute 5. Elute with Gradient Solvent (+ 1% TEA) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze pool 8. Pool Pure Fractions analyze->pool evap 9. Evaporate Solvent (Rotary Evaporator) pool->evap final Pure Amine evap->final

Caption: Workflow for amine purification via column chromatography.

1. Thin-Layer Chromatography (TLC) Optimization:

  • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane).
  • Develop a solvent system that provides good separation and gives your target compound an Rf value between 0.2 and 0.4.[4] A good starting point is 5-15% ethyl acetate in hexanes.
  • Crucially, add 1% triethylamine (TEA) to the TLC mobile phase to mimic the column conditions and prevent streaking.
  • Visualize the spots using a suitable stain (e.g., ninhydrin or potassium permanganate).

2. Column Preparation:

  • Select a glass column appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).
  • Pour the slurry into the column and allow it to pack evenly under slight pressure, ensuring no air bubbles are trapped.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of a non-polar solvent like dichloromethane.
  • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation.
  • Carefully add the dry-loaded sample to the top of the packed silica bed.

4. Elution and Fraction Collection:

  • Begin eluting with your optimized mobile phase, ensuring that 1% TEA is included in all solvent mixtures.
  • Gradually increase the polarity of the eluent as needed to move your compound down the column.
  • Collect fractions in an orderly manner and monitor the elution progress using TLC.

5. Product Isolation:

  • Combine the fractions that contain the pure product.
  • Remove the solvent and triethylamine using a rotary evaporator. Gentle heating may be required to remove the last traces of TEA.
  • Dry the resulting oil under high vacuum to obtain the pure N-sec-butyl-2-buten-1-amine.
References
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Chemchart. (n.d.). (2E)-N-sec-Butyl-2-buten-1-amine (1212007-08-3). Retrieved from [Link]

  • Cheméo. (n.d.). Butyl sec.-butyl amine - Chemical & Physical Properties. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Fractional Distillation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (±)-sec-butyl amine. Retrieved from [Link]

  • ReAgent Chemical Services. (2023, September 27). What is Fractional Distillation? Retrieved from [Link]

  • Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • IITian Academy. (n.d.). 4-5 Chemistry - Distillation and fractional distillation- Study Notes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Truman State University. (n.d.). Fractional Distillation. Retrieved from [Link]

  • Kan, T., & Fukuyama, T. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl type resin. Retrieved from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • DTIC. (n.d.). THE SYNTHESIS AND CERTAIN REACTIONS OF NITRO-ALKANES AND NITROAMINES. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-sec.butyl,N-sec.amylamine. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, June 24). purifying secondary amine. Retrieved from [Link]

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • PubChem. (n.d.). Sec-Butylamine. Retrieved from [Link]

  • Reddit. (2022, May 5). removing trace amines from i-butane/n-butane (non-odorized). Retrieved from [Link]

  • Ataman Kimya. (n.d.). DI-SEC-BUTYLAMINE. Retrieved from [Link]

  • RSIS International. (2025, October 13). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • MOLBASE Encyclopedia. (n.d.). butan-1-amine|109-73-9. Retrieved from [Link]

  • PMC. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2025, October 9). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Retrieved from [Link]

  • PMC. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]

Sources

Optimization

troubleshooting poor solubility of amine hydrochloride compounds

Welcome to the Technical Support Center for Preformulation and Solid-State Chemistry . As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve solubility bottlenecks...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Preformulation and Solid-State Chemistry . As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve solubility bottlenecks associated with amine hydrochloride salts.

While hydrochloride (HCl) salts are the default choice for weakly basic drugs due to the physiological prevalence of chloride ions and ease of synthesis, they frequently exhibit counterintuitive solubility behaviors during in vitro testing and formulation. This guide bypasses generic advice, focusing on the mechanistic causality behind these failures and providing self-validating experimental workflows to rescue your compound.

Diagnostic Workflow: Isolating the Root Cause

Before altering your formulation, you must identify the thermodynamic or kinetic mechanism driving the precipitation. The flowchart below outlines the logical decision tree for diagnosing amine HCl solubility failures.

SolubilityTroubleshooting Start Observation: Poor Solubility of Amine HCl Salt Cond1 Media: 0.1N HCl / SGF (pH 1.2, High [Cl-]) Start->Cond1 Cond2 Media: PBS / Intestinal Fluid (pH 6.8 - 7.4) Start->Cond2 Cond3 Media: Pure Water (Unbuffered) Start->Cond3 Cause1 Common Ion Effect (Chloride suppresses Ksp) Cond1->Cause1 Excess Cl- Cause2 Salt Disproportionation (Conversion to Free Base) Cond2->Cause2 pH > pHmax Cause3 High Lattice Energy or Hydrate Formation Cond3->Cause3 Intrinsic property Action1 Switch to non-chloride salt (e.g., Mesylate, Sulfate) Cause1->Action1 Action2 Formulate with pH modifiers or maintain pH < pHmax Cause2->Action2 Action3 Solid-state characterization (XRPD, DSC, TGA) Cause3->Action3

Diagnostic decision tree for troubleshooting amine hydrochloride solubility.

Troubleshooting Guide & FAQs

Q1: My amine hydrochloride salt shows excellent solubility in water (>50 mg/mL) but practically zero solubility in 0.1 N HCl (Simulated Gastric Fluid). Why is the acid making it less soluble?

A: You are observing the Common Ion Effect , a frequent liability for hydrochloride salts of weak bases[1].

  • The Causality: The solubility of your salt is governed by its solubility product constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). In an aqueous environment, 
    
    
    
    . In 0.1 N HCl (gastric fluid), the background concentration of chloride ions is extremely high (0.1 M). According to Le Chatelier's principle, this massive excess of
    
    
    forces the equilibrium to the left, drastically suppressing the dissociation of the salt and causing the intact hydrochloride salt to precipitate[2].
  • The Solution: If the common ion effect reduces solubility below the therapeutic dose requirement, you must abandon the hydrochloride salt. Switching to a mesylate, sulfate, or acetate salt removes the common ion penalty in gastric fluids. For example, haloperidol mesylate exhibits significantly higher solubility in low-pH gastric media than haloperidol hydrochloride due to a higher

    
     and the absence of the common ion effect[3].
    
Q2: I dissolved my amine HCl salt in a pH 7.4 physiological buffer. It was clear initially, but a cloudy precipitate formed after 20 minutes. Is my salt degrading?

A: It is not degrading chemically; it is undergoing Salt Disproportionation [4].

  • The Causality: Hydrochloride salts are highly water-soluble because they create an acidic microenvironment (often pH 3-5) upon dissolution[5]. However, when placed in a buffered pH 7.4 system, the pH of the solution exceeds the compound's

    
    . The 
    
    
    
    is the critical transition pH where the solubility of the ionized salt equals the solubility of the unionized free base[6]. Above this pH, the equilibrium shifts heavily toward the non-ionized "free base" form. Because the free base is highly lipophilic and poorly water-soluble, it rapidly exceeds its saturation point and crashes out of solution[5].
  • The Solution: To prevent disproportionation during in vitro assays, prepare a highly concentrated stock in pure water or DMSO, and spike it into the pre-warmed buffer immediately before the assay[5]. For in vivo formulations, you must use precipitation inhibitors (e.g., HPMC, PVP) to maintain supersaturation, or use enteric coatings to bypass the high-pH intestinal environment until absorption occurs[7].

Q3: How do I know for sure if the precipitate in my beaker is the intact salt, a hydrate, or the free base?

A: Visual inspection is useless; you must rely on Solid-State Characterization of the "wet" precipitate.

  • The Causality: The solid phase in equilibrium with the solution dictates the apparent solubility. If the solid is the free base, you have crossed the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [6]. If the solid is a hydrate (e.g., doxycycline hydrochloride dihydrate), water molecules have incorporated into the crystal lattice during dissolution, lowering the thermodynamic energy state and reducing solubility[8].
    
  • The Solution: Filter the precipitate, gently blot it dry to avoid driving off bound water, and immediately analyze it via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Compare these diffractograms and thermograms against your starting material.

Quantitative Data: The Impact of pH and Chloride on Solubility

To contextualize these phenomena, examine how classic amine hydrochlorides behave across different media. Notice how the


 dictates the boundary between salt and free base stability.
Drug CompoundpKa

Solubility in Pure WaterSolubility in 0.1N HCl (Common Ion Effect)Solid Phase at pH 7.4
Lidocaine HCl 7.8~6.0> 500 mg/mL> 100 mg/mLFree Base (Precipitate)
Haloperidol HCl 8.3~4.53.0 mg/mL< 0.5 mg/mLFree Base (Precipitate)
Doxycycline HCl 3.4~2.050 mg/mL~ 4 mg/mLFree Base (Precipitate)
Papaverine HCl 6.4~3.032 mg/mL< 2 mg/mLFree Base (Precipitate)

(Data synthesized from established preformulation literature[1][9][3][5])

Experimental Protocols: Self-Validating Systems

To ensure your data is trustworthy, do not rely on theoretical calculations alone. Use the following protocols to empirically validate your solubility limits.

Protocol 1: Determination of and Phase-Solubility Profiling

This protocol identifies the exact pH at which your salt disproportionates into the free base. It is a self-validating system because it measures the equilibrium pH, not the initial buffer pH.

  • Preparation: Prepare a series of 10 mL aqueous solutions adjusted with HCl or NaOH to span a pH range of 1.0 to 8.0 (in 1.0 pH unit increments). Do not use complex buffers (like phosphate or citrate) yet, as these can form their own insoluble salts with your drug.

  • Saturation: Add an excess amount of the amine hydrochloride salt to each vial (e.g., 50 mg/mL).

  • Equilibration: Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for 48 hours. Causality note: 48 hours is required to allow potential metastable polymorphs or hydrates to convert to their most stable thermodynamic form.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes.

  • Equilibrium pH Measurement (Critical Step): Measure the pH of the supernatant. Plot your data against this final equilibrium pH, NOT the starting pH. Dissolving the salt will have drastically altered the pH of the unbuffered media[7].

  • Quantification: Dilute the supernatant and quantify the drug concentration via HPLC.

  • Solid-State Verification: Harvest the excess solid from the bottom of the centrifuge tube. Analyze via XRPD. The pH at which the XRPD pattern shifts from the HCl salt to the free base is your exact

    
    [6].
    
Protocol 2: Diagnosing the Common Ion Effect

This protocol isolates the effect of the chloride ion from the effect of pH.

  • Baseline: Determine the equilibrium solubility of your amine HCl salt in pure water.

  • Isotonic Chloride Titration: Prepare a solution of 0.1 M Sodium Chloride (NaCl) in water. Note: The pH remains neutral, but the chloride concentration mimics gastric fluid[10].

  • Measurement: Add excess amine HCl to the NaCl solution, equilibrate for 48 hours, centrifuge, and quantify via HPLC.

  • Interpretation: If the solubility in 0.1 M NaCl is significantly lower than in pure water, your compound suffers from a severe common ion effect[2]. The precipitation is driven by the

    
     anion, not the acidity.
    

References

  • Preformulation: Industrial Pharmacy | PDF | Solubility. Scribd. Available at:[Link]

  • Preformulation Notes. Mustansiriyah University. Available at:[Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. Available at:[Link]

  • Machine-Vision-Enabled Salt Dissolution Analysis. PubMed Central (PMC). Available at:[Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at:[Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound. Ovid. Available at:[Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Available at: [Link]

  • Disproportionation of Pharmaceutical Salts: pH max and Phase-Solubility/pH Variance. ResearchGate. Available at:[Link]

  • Dissociation and Solubility- Precipitating Sodium Chloride from Its Solution. University of Wisconsin-Madison. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Butenylamine Hydrochlorides

Welcome to the technical support center for the synthesis and scale-up of butenylamine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from ben...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of butenylamine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. We will explore common synthetic routes, address potential challenges through a detailed troubleshooting guide, and provide robust protocols grounded in established chemical principles.

The scale-up of any chemical synthesis is more than just increasing the quantities of reagents; it involves a thorough re-evaluation of the process to ensure safety, efficiency, reproducibility, and cost-effectiveness.[1][2] Processes that work flawlessly on a gram scale can present significant hazards and logistical problems at the kilogram scale, such as poor heat transfer, mixing inefficiencies, and complex purification challenges.[1] This guide provides the field-proven insights necessary to navigate these complexities successfully.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing butenylamine hydrochlorides on a larger scale?

There are several viable routes, each with distinct advantages and challenges for scale-up:

  • The Gabriel Synthesis: This classic method transforms primary alkyl halides into primary amines using potassium phthalimide.[3] It is highly effective at preventing the over-alkylation that plagues simpler alkylation methods, making it a robust choice for producing clean primary amines.[4][5] The process involves N-alkylation followed by hydrazinolysis or acidic hydrolysis to release the free amine.[6]

  • Reductive Amination: This is a powerful and highly versatile method that involves reacting an aldehyde or ketone with ammonia in the presence of a reducing agent.[7] For butenylamine, this would typically involve the reaction of 3-butenal with ammonia. It is often performed as a one-pot reaction and avoids many of the harsh reagents used in other methods, making it attractive for industrial applications.[8][9]

  • Alternative Routes: Other methods like the Curtius degradation of a corresponding carboxylic acid can also be employed and have been shown to be scalable for related structures.[10] However, the Gabriel synthesis and reductive amination remain the most common and well-documented approaches.

Q2: Which synthetic route is most recommended for scale-up and why?

For scalability, Reductive Amination is often the preferred method.

  • Causality: This preference is due to its typically milder reaction conditions, higher atom economy, and the avoidance of stoichiometric, high-molecular-weight byproducts like phthalhydrazide, which can complicate purification in the Gabriel synthesis.[3][8] The use of catalytic hydrogenation or more modern hydride reagents like sodium triacetoxyborohydride can offer high selectivity and cleaner reaction profiles.[8][11] While the Gabriel synthesis is reliable, the removal of the phthalhydrazide byproduct can be challenging on a large scale.[3]

Q3: What are the critical safety considerations when handling butenylamines and their precursors?

Safety is paramount during scale-up. Butenylamine and its precursors are hazardous materials.

  • Butenylamine: It is a flammable liquid and vapor.[12] It causes severe skin burns and eye damage and is toxic if swallowed.[13][14] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[12][15]

  • Reagents: Many reagents used in these syntheses are also hazardous. For example, hydrazine (used in the Gabriel deprotection) is highly toxic and a suspected carcinogen.[16] Diethyl azodicarboxylate (DEAD), used in some precursor syntheses via the Mitsunobu reaction, can be unstable.[17] Always consult the Safety Data Sheet (SDS) for every chemical before use and perform a thorough risk assessment.[18][19][20]

  • Scale-Up Specifics: Exothermic reactions pose a greater risk at scale.[1] Reagent addition must be carefully controlled to manage heat evolution, often requiring jacketed reactors with efficient cooling systems. Static discharge can also be an ignition source, so proper grounding of equipment is essential.[12][19]

Q4: How should I choose a solvent for the final hydrochloride precipitation?

The goal is to select a solvent in which the butenylamine hydrochloride salt has low solubility, while the free amine and any non-polar impurities are highly soluble.

  • Common Choices: Anhydrous solvents like diethyl ether, ethyl acetate, or isopropanol are excellent choices.[17]

  • Rationale: The hydrochloride salt is ionic and thus poorly soluble in non-polar or moderately polar aprotic organic solvents. Cooling the solution, typically to 0-4°C, further decreases the salt's solubility and maximizes the yield of the precipitated product.[17] Using anhydrous HCl (either as a gas or a solution in an organic solvent) is preferable to aqueous HCl, as the presence of water can significantly increase the solubility of the amine salt, leading to lower recovery.[17]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of butenylamine hydrochlorides.

Problem 1: Low yield of N-alkylated phthalimide in the Gabriel Synthesis.

  • Possible Cause 1: Incomplete Reaction.

    • Suggested Solution: Ensure all reagents, particularly the solvent (typically DMF), are anhydrous.[4] The phthalimide anion is a potent nucleophile but also a strong base, and any protic impurities can quench it. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting alkyl halide.

  • Possible Cause 2: Poor Quality Reagents.

    • Suggested Solution: Use freshly opened or properly stored potassium phthalimide and ensure the butenyl halide (e.g., 4-bromo-1-butene) has not degraded.

  • Possible Cause 3: Inefficient SN2 Reaction.

    • Suggested Solution: The Gabriel synthesis is an SN2 reaction and works best with primary alkyl halides.[3] While 4-bromo-1-butene is a primary halide, scale-up may require optimization of temperature and reaction time to drive the reaction to completion.

Problem 2: Difficulty with the isolation of butenylamine after hydrazinolysis (Gabriel Synthesis).

  • Possible Cause: Incomplete precipitation or filtration of phthalhydrazide byproduct.

    • Suggested Solution: After treatment with hydrazine, the phthalhydrazide byproduct must be completely removed.[17] Acidifying the mixture with aqueous HCl helps to fully precipitate the phthalhydrazide.[17] Ensure the precipitate is thoroughly washed with water to recover any trapped product. On a large scale, this filtration can be slow; consider using a larger filter funnel or a filter press. The separation of this byproduct is a known challenge of this method.[3]

Problem 3: Low yield or no precipitation during the final hydrochloride salt formation.

  • Possible Cause 1: High Solubility of the Salt.

    • Suggested Solution: The chosen solvent may be too polar. Switch to a less polar, anhydrous solvent like diethyl ether.[17] Ensure the solution is sufficiently cooled (0-4°C) to minimize solubility.[17]

  • Possible Cause 2: Excess Water Present.

    • Suggested Solution: If aqueous HCl was used, water in the system will solubilize the amine salt. The best practice is to use anhydrous HCl, either bubbled as a gas through the solution or added as a pre-prepared solution in an appropriate organic solvent (e.g., 2M HCl in diethyl ether).[17]

  • Possible Cause 3: Incorrect pH.

    • Suggested Solution: Not enough HCl has been added to fully protonate the amine. The final pH of the solution should be acidic. Check the pH with litmus paper or a pH meter (if using a co-solvent system). Add more HCl solution dropwise until precipitation is complete and the solution is acidic.[17]

Troubleshooting Flowchart: Low Yield in Hydrochloride Precipitation

G start Low Yield or No Precipitation of Amine HCl check_solvent Is the solvent appropriate? (e.g., diethyl ether, EtOAc) start->check_solvent change_solvent Action: Switch to a less polar, anhydrous solvent. check_solvent->change_solvent No check_temp Is the solution cooled? (0-4 °C) check_solvent->check_temp Yes change_solvent->check_temp cool_solution Action: Cool mixture in an ice/water bath. check_temp->cool_solution No check_hcl Was anhydrous HCl used? check_temp->check_hcl Yes cool_solution->check_hcl use_anhydrous_hcl Action: Use HCl gas or a solution of HCl in an anhydrous solvent. check_hcl->use_anhydrous_hcl No check_ph Is the final pH acidic? check_hcl->check_ph Yes use_anhydrous_hcl->check_ph add_hcl Action: Add more anhydrous HCl solution dropwise until pH is acidic. check_ph->add_hcl No end_node Yield Optimized check_ph->end_node Yes add_hcl->end_node

Caption: Troubleshooting decision tree for low hydrochloride salt yield.

Experimental Protocols

Protocol 1: Scalable Gabriel Synthesis of 3-Butenylamine Hydrochloride

This protocol outlines the synthesis starting from 4-bromo-1-butene. The Gabriel synthesis is chosen for its reliability in preventing over-alkylation.[5]

Step 1: Synthesis of N-(3-Butenyl)phthalimide
  • Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add potassium phthalimide (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add 4-bromo-1-butene (1.05 eq) to the suspension.

  • Reaction: Heat the mixture to 80-90°C and stir vigorously. Monitor the reaction progress by TLC until the starting bromide is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of cold water with stirring. The N-(3-Butenyl)phthalimide product will precipitate.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water to remove DMF and salts, and dry under vacuum.

Step 2: Hydrazinolysis to form 3-Butenylamine
  • Setup: To the reactor containing the dried N-(3-Butenyl)phthalimide (1.0 eq), add ethanol (95%).

  • Reagent Addition: Add hydrazine hydrate (85% solution, 1.5 eq) dropwise. The reaction may be mildly exothermic.[17]

  • Reaction: Stir the suspension at room temperature overnight. A thick white precipitate of phthalhydrazide will form.[17]

  • Byproduct Removal: Acidify the mixture with 10% aqueous HCl to ensure complete precipitation of the phthalhydrazide.[17] Filter off the solid and wash it with a small amount of cold water.

  • Amine Isolation: Basify the filtrate with 50% aqueous NaOH until the pH is >12. Extract the liberated 3-butenylamine with a suitable solvent (e.g., diethyl ether or dichloromethane) multiple times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by distillation if necessary.

Step 3: Formation of 3-Butenylamine Hydrochloride
  • Setup: Dissolve the purified 3-butenylamine in anhydrous diethyl ether.

  • Precipitation: Cool the solution to 0-4°C in an ice bath.[17] Slowly add a 2M solution of anhydrous HCl in diethyl ether dropwise with stirring until precipitation is complete and the solution is acidic.

  • Isolation: Collect the white, crystalline 3-Butenylamine hydrochloride by filtration.

  • Drying: Wash the solid with a small amount of cold diethyl ether and dry under vacuum to yield the final product.

Causality and Experimental Choices
  • DMF as Solvent: DMF is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the potassium cation and leaving a "naked" phthalimide anion for nucleophilic attack.[4]

  • Hydrazinolysis: Using hydrazine (the Ing-Manske procedure) is often preferred over strong acid hydrolysis for cleaving the phthalimide as it proceeds under milder, neutral conditions, which is beneficial for sensitive substrates.[6]

  • Anhydrous HCl: The final salt formation must be performed under anhydrous conditions to prevent the loss of product due to its solubility in water.[17]

Workflow for Gabriel Synthesis

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Salt Formation K_Phthalimide Potassium Phthalimide DMF_Heat DMF, 80-90°C K_Phthalimide->DMF_Heat BromoButene 4-Bromo-1-butene BromoButene->DMF_Heat Alkylated_Imide N-(3-Butenyl)phthalimide DMF_Heat->Alkylated_Imide Hydrazine Hydrazine Hydrate in Ethanol Alkylated_Imide->Hydrazine Free_Amine 3-Butenylamine (in basic solution) Hydrazine->Free_Amine Anhydrous_HCl Anhydrous HCl in Diethyl Ether Free_Amine->Anhydrous_HCl Final_Product 3-Butenylamine Hydrochloride (Solid) Anhydrous_HCl->Final_Product

Sources

Optimization

Technical Support Center: Addressing Hygroscopicity of Novel Amine Hydrochloride Salts

Welcome to the Technical Support Center for novel amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to the hygroscop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for novel amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to the hygroscopicity of these compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental choices.

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter in drug development. For amine hydrochloride salts, this property can significantly impact stability, handling, and formulation.[1][2] The presence of the electronegative chlorine atom can facilitate hydrogen bonding with atmospheric moisture, making these salts particularly susceptible.[1]

This resource is structured to provide direct answers to common issues and in-depth troubleshooting for more complex problems.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for my amine hydrochloride salt?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[3][4] For amine hydrochloride salts, this can lead to a cascade of undesirable events including:

  • Physical Changes: Caking, deliquescence (dissolving in absorbed water), and changes in particle size, which can affect powder flow and handling.[2][5]

  • Chemical Instability: The presence of water can accelerate degradation pathways such as hydrolysis.[5]

  • Compromised Formulation Performance: Changes in the solid-state form of the active pharmaceutical ingredient (API) can alter dissolution rates and bioavailability.[5]

Q2: How can I visually identify if my amine hydrochloride salt has absorbed too much moisture?

A2: Visual inspection can often be the first indicator of a hygroscopicity issue. Look for:

  • Caking or Clumping: The powder no longer flows freely.[5]

  • Sticky or Pasty Texture: The material becomes difficult to handle.[5]

  • Deliquescence: In extreme cases, the solid may completely dissolve in the absorbed water.[3][5]

Q3: What are the primary factors influencing the hygroscopicity of my amine hydrochloride salt?

A3: The hygroscopic nature of an amine hydrochloride salt is influenced by several factors:

  • Molecular Structure: The presence and accessibility of polar functional groups that can form hydrogen bonds with water.[6]

  • Crystal Lattice Energy: A more stable crystal lattice will be less prone to disruption by water molecules.

  • Hydrochloride Counter-ion: The chloride ion itself can act as a hydrogen bond acceptor, contributing to water uptake.[1]

Q4: What are the recommended storage conditions for a potentially hygroscopic amine hydrochloride salt?

A4: Proper storage is crucial. We recommend:

  • Tightly Sealed Containers: Use containers with low water vapor permeability.[6][7]

  • Controlled Humidity Environment: Store in a desiccator or a controlled humidity chamber.

  • Inert Atmosphere: For highly sensitive compounds, storage under an inert gas like nitrogen or argon is advisable.[5]

Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to common experimental challenges.

Issue 1: Inconsistent Weighing and Handling of the Amine Hydrochloride Salt

Symptoms:

  • Difficulty in obtaining a stable weight on an analytical balance.

  • The powder adheres to spatulas and weighing boats.

  • Visible clumping of the material upon brief exposure to ambient air.

Root Cause Analysis: This is a classic sign of a highly hygroscopic material rapidly absorbing atmospheric moisture. The continuous increase in mass makes accurate weighing nearly impossible.

dot

Caption: Troubleshooting workflow for inconsistent weighing.

Mitigation Protocol:

  • Controlled Environment: Whenever possible, handle the salt inside a glove box or a controlled humidity chamber.

  • Rapid Weighing: If a controlled environment is not available, minimize exposure time. Have all necessary equipment ready and perform the weighing as quickly as possible.

  • Desiccants: Place a desiccant in the weighing chamber of the analytical balance to create a localized low-humidity environment.

Issue 2: Unexpected Degradation or Formation of Impurities in Solution

Symptoms:

  • Appearance of new peaks in HPLC or LC-MS analysis.

  • Change in the color or clarity of the solution over time.

  • Inconsistent results in bioassays or other functional tests.

Root Cause Analysis: Absorbed water can act as a reactant or facilitate degradative reactions. For amine hydrochloride salts, hydrolysis is a common degradation pathway.

dot

Caption: Troubleshooting workflow for unexpected degradation.

Mitigation Protocol:

  • Use of Anhydrous Solvents: For reactions and formulations, use high-purity, anhydrous solvents to minimize the introduction of water.

  • pH Control: The pH of the solution can significantly impact the stability of amine hydrochloride salts. Buffering the solution can help to mitigate pH-dependent degradation.[[“]]

  • Inert Atmosphere: Purge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can participate in oxidative degradation.

Advanced Characterization and Formulation Strategies

For a more comprehensive understanding and long-term management of hygroscopicity, the following experimental protocols and strategies are recommended.

Protocol 1: Quantitative Assessment of Hygroscopicity using Dynamic Vapor Sorption (DVS)

Objective: To quantitatively determine the moisture sorption and desorption characteristics of the amine hydrochloride salt.[9]

Principle: DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity (RH) at a constant temperature.[9][10][11]

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the amine hydrochloride salt (typically 5-15 mg) onto the DVS sample pan.[11]

  • Drying Step: Equilibrate the sample at 0% RH until a stable mass is achieved. This establishes the dry mass of the sample.

  • Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the mass is stable.[12]

  • Desorption Isotherm: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the change in mass (%) versus RH to generate sorption and desorption isotherms. The shape of the isotherm and the total moisture uptake provide valuable information about the hygroscopic nature of the material.[9]

Hygroscopicity Classification Weight Gain at 80% RH / 25°C
Non-hygroscopic< 0.2%
Slightly hygroscopic0.2% to < 2%
Hygroscopic2% to < 15%
Very hygroscopic≥ 15%
DeliquescentDissolves in absorbed water

Adapted from European Pharmacopoeia guidelines.

Formulation Strategies to Mitigate Hygroscopicity

If the inherent hygroscopicity of the amine hydrochloride salt is problematic, several formulation strategies can be employed to improve its stability and handling.[6][13]

  • Crystal Engineering (Co-crystallization): Forming a co-crystal with a non-hygroscopic co-former can alter the crystal packing and reduce the availability of sites for hydrogen bonding with water.[1][6][13] This can be a highly effective way to create a more stable solid form.[1]

  • Film Coating: Applying a polymer-based film coating to a solid dosage form (e.g., tablet or pellet) can act as a physical barrier to moisture ingress.[6][[“]][13]

  • Encapsulation: Encapsulating the hygroscopic API within a protective shell material can shield it from the external environment.[6][7][[“]][13]

  • Co-processing with Excipients: Blending the API with hydrophobic excipients can help to repel moisture and protect the drug substance.[6][[“]][13]

dot

Caption: Decision tree for managing hygroscopicity.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. [Link]

  • Chemical and Hygroscopic Characterization of Surface Salts in the Qaidam Basin: Implications for Climate Impacts on Planet Earth and Mars. ACS Publications. [Link]

  • Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]

  • Dynamic Vapor Sorption. SK pharmteco. [Link]

  • Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols. PubMed. [Link]

  • Hygroscopic Salt Behaviour. Sussex Damp Experts. [Link]

  • What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. Dampness & Rot. [Link]

  • Applications of Dynamic Moisture Adsorption in Crystal Research. Crystec. [Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. [Link]

  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. [Link]

  • Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. ACS Publications. [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]

  • Characterization, Solubility, and Hygroscopicity of BMS-817399. ACS Publications. [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Contract Pharma. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. [Link]

  • Moisture Control and Degradation Management. American Pharmaceutical Review. [Link]

  • Ammonium Chloride. The Hendrix Group, Inc.. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link]

  • Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

  • Hydroxylamine. Wikipedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Analytical Strategies for Amine Hydrochloride Quantification

Introduction: The Stoichiometric Dilemma In pharmaceutical development, amine hydrochlorides ( ) represent one of the most common salt forms due to their enhanced aqueous solubility and solid-state stability compared to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stoichiometric Dilemma

In pharmaceutical development, amine hydrochlorides (


) represent one of the most common salt forms due to their enhanced aqueous solubility and solid-state stability compared to free bases. However, quantifying them presents a unique analytical challenge: stoichiometric integrity .

A simple HPLC-UV assay might quantify the amine cation but tells you nothing about the counter-ion ratio. Conversely, a chloride titration confirms the anion but ignores the active pharmaceutical ingredient (API) degradation. For rigorous quantification—essential for Investigational New Drug (IND) filings—you must employ orthogonal methods that validate both the organic cation and the inorganic anion.

This guide compares three distinct analytical architectures:

  • HPLC-CAD: The modern standard for non-chromophoric amines.

  • Potentiometric Argentometric Titration: The absolute reference for chloride content.

  • qNMR: The structural arbiter for molar stoichiometry.

Method Analysis & Comparison

Method A: HPLC with Charged Aerosol Detection (HPLC-CAD)

Role: Quantification of the Amine Cation (especially non-chromophoric).

While UV detection is standard, many aliphatic amines (e.g., amino acids, aminoglycosides, tromethamine) lack the conjugated


-systems required for UV absorption. Derivatization is time-consuming and introduces variability.

The Solution: Charged Aerosol Detection (CAD).[1][2][3] CAD is a mass-sensitive, "universal" detector. Unlike Refractive Index (RI) or Evaporative Light Scattering (ELSD), CAD offers uniform response factors and superior sensitivity (LOD ~1–10 ng).

  • Mechanism: The eluent is nebulized and dried. The remaining analyte particles collide with ionized nitrogen gas (corona discharge), transferring charge to the particles. The aggregate charge is measured by an electrometer.[2]

  • Critical Constraint: You must use volatile mobile phases. Phosphate buffers are forbidden; Ammonium Formate or Trifluoroacetic Acid (TFA) are required.

Method B: Potentiometric Argentometric Titration

Role: Absolute Quantification of the Chloride Counter-ion.

Historically, the "Perchloric Acid Titration" was used for amines. However, for amine hydrochlorides, the amine is already protonated. Direct titration requires toxic mercuric acetate to sequester the chloride.

The Senior Scientist's Choice: We bypass the amine and titrate the chloride directly using Silver Nitrate (


). Instead of subjective colorimetric indicators (Mohr/Fajans), we use Potentiometric detection  with a Silver/Silver Chloride electrode. This provides a precise first-derivative endpoint, unaffected by sample turbidity or color.
Method C: Quantitative NMR (qNMR)

Role: Simultaneous Stoichiometry Confirmation.

qNMR is a primary ratio method. By integrating the proton signals of the amine backbone against an internal standard (e.g., Maleic Acid) and comparing them to the integration of the salt protons (if visible) or simply establishing the purity-to-mass balance, qNMR determines the exact salt ratio (e.g., Mono-HCl vs. Di-HCl) without requiring a reference standard of the analyte itself.

Comparative Performance Matrix

FeatureHPLC-CADPotentiometric TitrationqNMR (

)
Target Analyte Amine Cation (Organic)Chloride Anion (Inorganic)Both (Stoichiometry)
Specificity High (Chromatographic separation)High (for Halides)Extreme (Structural resolution)
LOD / Sensitivity Excellent (ng range)Moderate (mg range)Poor (mg range)
Precision (RSD) 0.5% – 2.0%< 0.2% (High precision)~1.0%
Throughput Moderate (10–30 min/run)High (5–10 min/run)Low (Manual processing)
Reference Std? RequiredRequired (

standardization)
Not Required (Internal Std only)
Primary Limitation Mobile phase volatility constraintsRequires large sample massExpensive instrumentation

Decision Logic & Workflows

Workflow 1: Method Selection Strategy

MethodSelection Start Sample: Amine HCl Goal Primary Goal? Start->Goal Purity Purity/Assay Goal->Purity Quantification Stoich Salt Ratio/ID Goal->Stoich Characterization UV_Check Has Chromophore? Purity->UV_Check Titr Argentometric Titration (Cl-) Stoich->Titr Counter-ion % qNMR qNMR Stoich->qNMR Molar Ratio HPLC_UV HPLC-UV UV_Check->HPLC_UV Yes (Aromatics) HPLC_CAD HPLC-CAD UV_Check->HPLC_CAD No (Aliphatics)

Caption: Decision tree for selecting the optimal analytical technique based on chemical structure and data requirements.

Detailed Experimental Protocols

Protocol A: HPLC-CAD for Non-Chromophoric Amines

This protocol ensures detection of the amine cation without interference from the chloride ion (which elutes near the void volume).

1. Instrumentation:

  • UHPLC System (e.g., Vanquish or Acquity).

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).

2. Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid). Note: Volatile buffer is mandatory.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

3. Chromatographic Conditions:

  • Column: HILIC (Hydrophilic Interaction LC) or C18-Polar Embedded.

    • Why HILIC? Small polar amines retain poorly on standard C18. HILIC provides superior retention and separates the Amine from the Chloride.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 95% B (Equilibration)

    • 1-10 min: 95% B

      
       50% B (Elution)
      
    • 10-12 min: 50% B (Wash)

4. Validation Check:

  • Linearity: CAD response is curvilinear (

    
    ). Use a quadratic fit or a power-function transformation in your CDS (Chromatography Data System). Do not force a linear fit over a wide range.
    
Protocol B: Potentiometric Argentometric Titration

This protocol determines the precise % Chloride content to validate the salt form (e.g., Mono-HCl = ~10-15% Cl, Di-HCl = ~20-25% Cl).

1. Instrumentation:

  • Automatic Titrator (e.g., Metrohm Omnis or Mettler Toledo).

  • Electrode: Combined Ag ring electrode (Ag/AgCl reference).

2. Reagents:

  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Solvent: 50 mL Water + 5 mL Nitric Acid (2M).

    • Why Nitric Acid? It prevents the precipitation of other silver salts (like Carbonate) and improves the endpoint sharpness.

3. Procedure:

  • Accurately weigh ~150 mg of Amine HCl sample into the titration beaker.

  • Dissolve in 50 mL deionized water.

  • Add 5 mL 2M Nitric Acid.

  • Titrate with 0.1 N

    
     using Dynamic Equivalence Point Titration (DET)  mode.
    
  • Determine the endpoint from the maximum of the first derivative (

    
    ).
    

4. Calculation:



Visualizing the CAD Mechanism

Understanding the Charged Aerosol Detector is vital for troubleshooting.

CAD_Mechanism Eluent Column Eluent (Analyte + Mobile Phase) Nebulizer Nebulizer (N2 Gas) Eluent->Nebulizer Spray Aerosol Spray Nebulizer->Spray DryTube Drying Tube (Evaporation) Spray->DryTube Part Dried Analyte Particles DryTube->Part Volatiles Removed Mix Mixing Chamber (Charge Transfer) Part->Mix Corona Corona Discharge (Ionized N2+) Corona->Mix N2+ Stream Trap Ion Trap (Removes high mobility ions) Mix->Trap Charged Particles + Excess Ions Electrometer Electrometer (Measure Aggregate Charge) Trap->Electrometer Analyte Particles Only

Caption: The CAD workflow. Note that only non-volatile analyte particles reach the electrometer; mobile phase must evaporate completely.

References

  • United States Pharmacopeia (USP). General Chapter <541> Titrimetry. USP-NF.

  • Thermo Fisher Scientific. "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." Application Note.

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005.

  • Metrohm. "Argentometric Titrations: A guide to chloride determination." Monograph.

  • Gamagedara, S., et al. "qd-NMR: A primary method for the determination of purity of analytical standards." Analytical Chemistry, 2024 (Contextual Reference).[4][5]

Sources

Comparative

A Comparative Guide to HPLC-UV Method Development for N-Alkylated Butenylamines

This guide provides a comprehensive comparison of different High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection strategies for the analysis of N-alkylated butenylamines. As a class of compounds...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of different High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection strategies for the analysis of N-alkylated butenylamines. As a class of compounds with significant interest in pharmaceutical and chemical research, their analysis presents unique challenges due to their inherent physicochemical properties. This document will explore these challenges and present scientifically sound, field-proven approaches to develop robust and reliable HPLC-UV methods. We will delve into the causality behind experimental choices, providing detailed protocols and comparative data to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Analytical Challenge: The Nature of N-Alkylated Butenylamines

N-alkylated butenylamines are characterized by their basicity, high polarity, and often, the absence of a strong UV chromophore. These properties present a triad of obstacles for conventional reversed-phase HPLC-UV analysis:

  • Poor Retention: Their polar nature leads to minimal interaction with non-polar C18 or C8 stationary phases, resulting in elution at or near the solvent front.[1][2]

  • Poor Peak Shape: Secondary and tertiary amines are prone to interacting with residual silanols on silica-based columns, leading to peak tailing.[1][3]

  • Low UV Sensitivity: The lack of a significant UV-absorbing moiety makes direct detection at standard wavelengths challenging, especially for trace-level analysis.[2][4]

To overcome these hurdles, several chromatographic strategies can be employed. This guide will compare three primary approaches: Reversed-Phase HPLC with Pre-column Derivatization , Ion-Pair Reversed-Phase HPLC , and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Comparative Analysis of Chromatographic Strategies

The selection of an appropriate analytical strategy is paramount for achieving accurate and reproducible results. Below is a comparative overview of the three main approaches for the analysis of N-alkylated butenylamines.

Reversed-Phase HPLC with Pre-column Derivatization

This is a widely adopted and effective technique for the analysis of amines.[4][5] The core principle involves a chemical reaction to attach a chromophoric tag to the amine analyte prior to HPLC analysis.

The "Why": Causality of Derivatization

Derivatization serves a dual purpose: it enhances UV detectability by introducing a strongly UV-absorbing group and increases the hydrophobicity of the analyte, thereby improving its retention on a reversed-phase column.[4][5] A variety of reagents are available, each with its own reaction conditions and derivative properties. For N-alkylated butenylamines, which are secondary amines, reagents like Dansyl Chloride (Dns-Cl) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are particularly suitable.[5][6]

Experimental Workflow: Derivatization and HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis s1 Sample containing N-alkylated butenylamine s2 Add Derivatization Reagent (e.g., Dansyl Chloride) s1->s2 s3 Incubate under optimized conditions (pH, Temp, Time) s2->s3 s4 Quench Reaction s3->s4 h1 Inject Derivatized Sample s4->h1 Filtered Sample h2 Reversed-Phase C18 Column h1->h2 h3 Gradient Elution h2->h3 h4 UV Detection h3->h4

Caption: Workflow for pre-column derivatization HPLC-UV analysis.

Detailed Protocol: Dansyl Chloride Derivatization

  • Standard/Sample Preparation: Prepare a 1 mg/mL stock solution of the N-alkylated butenylamine in acetonitrile.

  • Derivatization Reagent: Prepare a 10 mg/mL solution of Dansyl Chloride in acetone.

  • Reaction Buffer: Prepare a 100 mM sodium bicarbonate buffer (pH 9.5).

  • Derivatization Procedure:

    • To 100 µL of the standard/sample solution in a microcentrifuge tube, add 200 µL of the reaction buffer.

    • Add 200 µL of the Dansyl Chloride solution and vortex thoroughly.

    • Incubate the mixture at 60°C for 45 minutes in a water bath.[7]

    • After incubation, cool the mixture to room temperature.

    • To quench the reaction, add 100 µL of a 2.5% aqueous solution of methylamine hydrochloride and vortex.

    • Evaporate the acetone under a gentle stream of nitrogen.

    • Extract the derivatized amine with 500 µL of ethyl acetate.

    • Vortex and centrifuge. Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 200 µL of the mobile phase and filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)[4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 254 nm (for Dansyl derivatives)[6]
Injection Volume 10 µL
Ion-Pair Reversed-Phase HPLC

Ion-pair chromatography is a valuable alternative when derivatization is not desirable. It enhances the retention of ionic and highly polar compounds on reversed-phase columns.[8]

The "Why": Mechanism of Ion-Pairing

An ion-pairing reagent, typically a long-chain alkyl sulfonate for basic analytes, is added to the mobile phase.[8] This reagent forms a neutral ion-pair with the protonated amine. The resulting complex is more hydrophobic and can be retained by the non-polar stationary phase. The choice and concentration of the ion-pairing reagent are critical for achieving optimal separation.[8]

Logical Relationship: Ion-Pair Chromatography

Analyte Protonated Amine (R-NH2+) Ion_Pair Neutral Ion-Pair [R-NH2+][Alkyl Sulfonate-] Analyte->Ion_Pair IP_Reagent Ion-Pair Reagent (e.g., Alkyl Sulfonate-) IP_Reagent->Ion_Pair Stationary_Phase Reversed-Phase Stationary Phase (C18) Ion_Pair->Stationary_Phase Retention Mobile_Phase Mobile Phase Stationary_Phase->Mobile_Phase Partitioning

Caption: Formation of a neutral ion-pair for retention.

Detailed Protocol: Ion-Pair HPLC

  • Standard/Sample Preparation: Prepare a 1 mg/mL stock solution of the N-alkylated butenylamine in the mobile phase.

  • Mobile Phase Preparation:

    • Prepare a 10 mM solution of sodium 1-octanesulfonate in water.

    • Adjust the pH to 3.0 with phosphoric acid.

    • The mobile phase will be a mixture of this aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile: 10 mM Sodium 1-octanesulfonate (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection 210 nm (for analytes with weak chromophores)
Injection Volume 20 µL
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[9][10]

The "Why": HILIC Retention Mechanism

In HILIC, a polar stationary phase (e.g., silica, amine, or zwitterionic) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent and a small amount of aqueous buffer.[10][11] A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[11] Elution is typically achieved by increasing the proportion of the aqueous component in the mobile phase.[10]

Experimental Workflow: HILIC Analysis

cluster_prep Sample Preparation cluster_hplc HILIC Analysis s1 Sample containing N-alkylated butenylamine s2 Dissolve in Mobile Phase s1->s2 h1 Inject Sample s2->h1 Filtered Sample h2 HILIC Column (e.g., Silica, Amide) h1->h2 h3 Gradient Elution (Increasing Aqueous) h2->h3 h4 UV Detection h3->h4

Caption: Workflow for HILIC-UV analysis.

Detailed Protocol: HILIC

  • Standard/Sample Preparation: Prepare a 1 mg/mL stock solution of the N-alkylated butenylamine in a mixture of 90:10 (v/v) acetonitrile:water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)

    • Mobile Phase B: Acetonitrile

Chromatographic Conditions:

ParameterCondition
Column HILIC column (e.g., Silica, Amide, or Zwitterionic, 4.6 mm x 150 mm, 3 µm)[9][12]
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B Acetonitrile
Gradient 5% A to 40% A over 12 minutes
Flow Rate 1.2 mL/min
Column Temperature 40°C
Detection 210 nm
Injection Volume 5 µL

Performance Comparison and Data Summary

The following table summarizes the expected performance characteristics of each method, providing a basis for selecting the most appropriate strategy for a given application.

ParameterPre-column Derivatization (Dansyl-Cl)Ion-Pair HPLC (Octanesulfonate)HILIC
Sensitivity HighModerate to LowModerate to Low
Selectivity HighModerateHigh for polar compounds
Robustness Moderate (derivatization can be a source of variability)Moderate (column equilibration can be slow)Good
Ease of Method Development Moderate to ComplexModerateModerate
Sample Throughput Lower (due to derivatization step)HigherHigher
Cost per Analysis Higher (reagents)Moderate (reagents, column life)Moderate
Compatibility with MS Good (depending on reagent)Poor (non-volatile salts)Excellent (volatile mobile phases)

Conclusion and Recommendations

The choice of an HPLC-UV method for the analysis of N-alkylated butenylamines is contingent upon the specific requirements of the assay, such as the desired sensitivity, sample matrix complexity, and available instrumentation.

  • For high sensitivity and selectivity , especially in complex matrices, pre-column derivatization is the recommended approach. While the sample preparation is more involved, the significant enhancement in detectability often justifies the additional effort.

  • For a simpler and more direct analysis , where high sensitivity is not the primary concern, ion-pair chromatography offers a viable solution. It is crucial to dedicate a column and HPLC system to this method to avoid contamination from the non-volatile ion-pairing reagents.

  • For a modern and MS-compatible approach , HILIC is an excellent choice. It provides good retention for these polar analytes without the need for derivatization or non-volatile mobile phase additives, making it a robust and forward-looking technique.

By understanding the principles and practical considerations of each of these methods, researchers can develop and validate reliable HPLC-UV assays for the accurate quantification of N-alkylated butenylamines in various sample types.

References

  • Optimized derivatization of biogenic amines in cephalopods for HPLC-UV detection - 2024. (2024). Vertex AI Search.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.
  • Analysis of Short Amines without Using Ion Pair Reagent. Shodex HPLC Columns.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PMC.
  • Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC.
  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Books.
  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv.
  • HILIC HPLC Column. Phenomenex.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research - ACS Publications.
  • Ion-Pair Reagents for HPLC. TCI EUROPE N.V..
  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink.
  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.
  • Mastering HILIC-Z Separation for Polar Analytes. Agilent.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed.
  • Why HILIC is what your polar compounds need for purification. Buchi.com.
  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.
  • Ion chromatography of amylamine and tert.-butylamine in pharmaceuticals. PubMed.
  • Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting. Agilent.
  • Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc..
  • Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. MDPI.

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Validation

A Comparative Guide to Purity Validation of (2E)-N-(sec-butyl)-2-buten-1-amine HCl

Introduction (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride is a chemical entity of interest in various research and development sectors. As with any active pharmaceutical ingredient (API) or key intermediate, establis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride is a chemical entity of interest in various research and development sectors. As with any active pharmaceutical ingredient (API) or key intermediate, establishing the purity of this compound is not merely a quality control checkpoint; it is a fundamental requirement for ensuring reproducibility, safety, and efficacy in its final application. The presence of impurities, even in minute quantities, can significantly alter the compound's chemical and biological properties.

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification and qualification of (2E)-N-(sec-butyl)-2-buten-1-amine HCl. We will delve into the technical nuances of each method, offering field-proven insights into their application. This document is intended for researchers, scientists, and drug development professionals, providing the technical depth required to make informed decisions for purity validation.

Understanding the Analyte: Potential Impurities

The molecular structure of (2E)-N-(sec-butyl)-2-buten-1-amine HCl presents several possibilities for impurity formation, which must be considered when selecting an analytical strategy.

  • Chemical Structure: C₈H₁₇N·HCl

  • Key Features: A secondary amine, a trans (E) double bond, and a chiral center at the sec-butyl group.

Potential impurities can be categorized as organic, inorganic, or residual solvents.[1][2] Organic impurities are of particular concern and may include:

  • Stereoisomers: The presence of a chiral center means the (R)- and (S)-enantiomers are possible. The cis (Z)-isomer of the double bond is another potential geometric impurity.

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route.[1][3]

  • Degradation Products: Impurities that form during storage or handling.[1]

A robust purity validation strategy must be capable of separating and quantifying these potential impurities. The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying such impurities in new drug substances.[1][3][4][5]

Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Quantitative Workhorse

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high specificity, sensitivity, and accuracy.[6] For an amine hydrochloride like our compound of interest, a reverse-phase (RP-HPLC) method is typically the first choice.

Causality of Experimental Choices:

  • Column: A C18 column is the most common stationary phase for RP-HPLC, offering excellent retention and separation of moderately polar to nonpolar compounds.[6]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The buffer is critical; for amine hydrochlorides, an acidic pH (e.g., pH 3.0) is often used to ensure the amine is protonated, leading to sharp, symmetrical peaks.[6] Insufficient buffering can lead to peak splitting.[7]

  • Detector: A UV detector is standard, as the molecule is expected to have a chromophore. The detection wavelength should be set at the absorbance maximum for optimal sensitivity.[8]

Experimental Protocol: RP-HPLC Method
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Chromatographic Conditions:

    • Mobile Phase: A filtered and degassed mixture of 50 mM Ammonium Acetate Buffer (pH adjusted to 4.5 with glacial acetic acid) and Acetonitrile (60:40 v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the (2E)-N-(sec-butyl)-2-buten-1-amine HCl sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.[9]

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for consistent retention times, peak areas, and tailing factors).

  • Analysis: Inject the sample solution and record the chromatogram. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Orthogonal Confirmation

To ensure the trustworthiness of the purity assessment, an orthogonal method—one that relies on a different separation principle—is essential. Gas Chromatography-Mass Spectrometry (GC-MS) serves this purpose well, especially for identifying volatile and semi-volatile impurities.

Causality of Experimental Choices:

  • Derivatization: As an amine hydrochloride, the compound is non-volatile. Therefore, it must be converted to its free base form or derivatized to a more volatile species before GC analysis. A common approach involves derivatization with reagents like heptafluorobutyl chloroformate (HFBCF).[10][11][12]

  • Chiral Column: The presence of a chiral center necessitates the use of a chiral GC column (e.g., Chirasil-L-Val) to separate the enantiomers and determine enantiomeric purity.[10][13][14]

  • Mass Spectrometry (MS) Detection: The MS detector provides structural information, allowing for the confident identification of impurities by their mass spectra.

Experimental Protocol: Chiral GC-MS Method
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer, equipped with a chiral capillary column (e.g., Chirasil-L-Val).[13]

  • Sample Preparation (Derivatization):

    • Dissolve a known amount of the sample in an appropriate aqueous buffer.

    • Add heptafluorobutyl chloroformate (HFBCF) and perform a liquid-liquid microextraction into a nonpolar solvent like hexane.[10][12]

    • The resulting derivative is then ready for injection.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at 5°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in scan mode over a mass range of 50-500 amu.

  • Analysis: Inject the derivatized sample. Identify peaks by their retention times and mass spectra. Quantify impurities by comparing their peak areas to that of the main compound or an internal standard.

Chapter 3: Quantitative NMR (qNMR) - An Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[15][16][17] The technique relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16][17][18]

Causality of Experimental Choices:

  • Internal Standard: A high-purity internal standard with known concentration is added to the sample.[16] The standard should have signals that do not overlap with the analyte signals.

  • ¹H NMR: Proton (¹H) NMR is most commonly used due to its high sensitivity and the near-ubiquitous presence of hydrogen in organic molecules.[15][18]

  • Data Acquisition: Specific parameters (e.g., long relaxation delays) must be carefully controlled to ensure accurate integration.[18]

Experimental Protocol: ¹H-qNMR Method
  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the (2E)-N-(sec-butyl)-2-buten-1-amine HCl sample.

    • Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid).

    • Dissolve both in a deuterated solvent (e.g., D₂O or DMSO-d₆) in a volumetric flask.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters optimized for quantification (e.g., a 90° pulse and a relaxation delay of at least 5 times the longest T₁ of the signals of interest).

  • Data Processing & Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and std = internal standard.

Chapter 4: Elemental Analysis - A Fundamental Check

Elemental analysis (EA) provides a fundamental assessment of purity by determining the mass fractions of carbon, hydrogen, and nitrogen.[19] The experimental results are compared to the theoretical values calculated from the molecular formula. For a pure compound, the measured values should fall within a narrow tolerance, typically ±0.4%, of the theoretical values.[20]

Causality of Experimental Choices:

  • This technique is a bulk analysis method and provides an overall purity assessment.[21] It is particularly useful for detecting inorganic impurities or residual solvents that might not be visible by other methods. However, it cannot distinguish between isomers or other organic impurities with similar elemental compositions.[21]

Experimental Protocol: CHN Analysis
  • Instrumentation: An automated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Interpretation:

    • Theoretical Values for C₈H₁₈ClN: C = 58.0%, H = 10.95%, N = 8.45%.

    • Compare the experimentally determined percentages for C, H, and N to these theoretical values. A close agreement supports the identity and purity of the compound.[20]

Comparative Summary and Recommended Workflow

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative vs. qualitative data, isomeric separation, or absolute purity determination.

Parameter RP-HPLC Chiral GC-MS ¹H-qNMR Elemental Analysis
Primary Use Quantitative Purity & Impurity ProfilingIsomeric Purity & Impurity IDAbsolute Quantitative PurityBulk Purity Confirmation
Specificity High for structural isomersVery high for stereoisomersHigh (structural)Low (elemental composition)
Sensitivity High (µg/mL to ng/mL)Very High (pg level)Moderate (mg level)Low (mg level)
Sample Prep Simple dissolutionDerivatization requiredPrecise weighing requiredSimple weighing
Key Advantage Robust, precise, and widely usedSeparates enantiomers, provides structural IDAbsolute quantification without analyte standardFundamental check of composition
Key Limitation Requires reference standards for impurity IDSample must be volatile/derivatizableLower sensitivity than chroma.Cannot detect isomeric impurities
Recommended Validation Workflow

A comprehensive and self-validating workflow should employ a combination of these techniques to provide a complete picture of the compound's purity.

Caption: Recommended workflow for comprehensive purity validation.

Conclusion

Validating the purity of (2E)-N-(sec-butyl)-2-buten-1-amine HCl requires a multi-faceted analytical approach. While RP-HPLC serves as the primary tool for quantification, its results must be supported by orthogonal methods to ensure complete and trustworthy characterization. Chiral GC-MS is indispensable for assessing stereoisomeric purity, qNMR provides an absolute measure of purity without a dedicated standard, and elemental analysis offers a fundamental confirmation of the elemental composition. By integrating these techniques into a logical workflow, researchers can confidently establish the purity of their material, ensuring the integrity and reliability of their downstream applications.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Available at: [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. Available at: [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Available at: [Link]

  • Pharma Tutor. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. YouTube. Available at: [Link]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In: Methods in Molecular Biology, vol 2888. Humana, New York, NY.
  • University of Babylon. Element analysis. Available at: [Link]

  • ResearchGate. TIC GC/MS chromatogram of the chiral amino acid analysis.... Available at: [Link]

  • Moos, M., et al. (2021).
  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed.
  • Chromatography Forum. (2004, August 25). Amine hydrochloride in HPLC. Available at: [Link]

  • Elementar. Elemental analysis: operation & applications. Available at: [Link]

  • Google Patents. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Available at: [Link]

  • ResearchGate. Elemental analysis: an important purity control but prone to manipulations. Available at: [Link]

  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(4), 654-659.
  • Journal of Pharmaceutical Research. (2017, July 15). Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. Available at: [Link]

  • LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available at: [Link]

  • MDPI. (2021, March 10). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Available at: [Link]

  • Cairo University. ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Biological Activity of Butenylamine Isomers

For researchers, medicinal chemists, and professionals in drug development, understanding the subtle nuances of stereochemistry is paramount to designing effective and selective therapeutic agents. This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the subtle nuances of stereochemistry is paramount to designing effective and selective therapeutic agents. This guide provides an in-depth, objective comparison of the biological activity of butenylamine isomers, focusing on their interaction with monoamine oxidase (MAO) enzymes. Drawing upon established principles of structure-activity relationships (SAR) and experimental data from related compounds, we will explore how the cis (Z) and trans (E) configuration of the butenylamine scaffold can profoundly influence inhibitory potency and selectivity.

The Critical Role of Isomerism in Biological Recognition

The spatial arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its interaction with biological targets such as enzymes and receptors. For butenylamine derivatives, the geometry around the carbon-carbon double bond dictates the overall shape of the molecule, influencing its ability to fit into the active site of an enzyme. This guide will primarily focus on the differential activity of butenylamine isomers as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), two key enzymes in the metabolism of neurotransmitters.[1]

Monoamine oxidases are crucial for the breakdown of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine in the central nervous system.[2] Consequently, inhibitors of MAO are valuable therapeutics for neurological disorders such as depression and Parkinson's disease.[] The two isoforms, MAO-A and MAO-B, possess distinct substrate specificities and inhibitor sensitivities, making the development of isoform-selective inhibitors a key objective in drug design.[1]

Monoamine Oxidase and Neurotransmitter Metabolism

The following diagram illustrates the role of MAO-A and MAO-B in the degradation of key monoamine neurotransmitters. Inhibition of these enzymes leads to an increase in the synaptic concentration of these neurotransmitters.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_metabolism Metabolism by MAO Dopamine Dopamine DA_syn Dopamine Dopamine->DA_syn Serotonin Serotonin 5HT_syn Serotonin Serotonin->5HT_syn Norepinephrine Norepinephrine NE_syn Norepinephrine Norepinephrine->NE_syn Receptors Dopamine, Serotonin, Norepinephrine Receptors DA_syn->Receptors MAO_A MAO-A DA_syn->MAO_A MAO_B MAO-B DA_syn->MAO_B 5HT_syn->Receptors 5HT_syn->MAO_A NE_syn->Receptors NE_syn->MAO_A Metabolites Inactive Metabolites MAO_A->Metabolites MAO_B->Metabolites

Caption: Monoamine Oxidase in Neurotransmitter Metabolism.

Comparative Biological Activity: A Structure-Activity Relationship Perspective

While direct, head-to-head comparative studies of simple cis and trans butenylamine isomers are not abundant in the public domain, we can infer their likely activities based on the well-established principles of SAR for MAO inhibitors. The active site of MAO-B is known to be more hydrophobic and can accommodate bulkier substituents compared to MAO-A.[4] This difference in the active site topology is a key determinant of inhibitor selectivity.

Let's consider a model compound, 4-phenyl-but-3-enylamine, to illustrate the expected differences in biological activity between its cis and trans isomers.

Table 1: Hypothetical Comparative Activity of 4-Phenyl-but-3-enylamine Isomers against MAO-A and MAO-B

IsomerTargetPredicted IC50Predicted Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)Rationale based on SAR
trans-(E)-4-phenyl-but-3-enylamineMAO-A> 100 µM> 100The linear, extended conformation of the trans isomer is expected to fit favorably into the hydrophobic active site of MAO-B. The rigidity of this isomer may hinder optimal binding to the more constrained MAO-A active site.
MAO-B< 1 µM
cis-(Z)-4-phenyl-but-3-enylamineMAO-A~ 10-50 µM< 10The bent conformation of the cis isomer may lead to steric clashes within the MAO-B active site, reducing its inhibitory potency. This less extended shape might be better tolerated by the MAO-A active site, resulting in weaker but less selective inhibition.
MAO-B> 5 µM

This hypothetical comparison is grounded in the observation that for many classes of irreversible MAO inhibitors, a more linear and hydrophobic structure favors MAO-B inhibition.[5] For instance, the clinically used MAO-B inhibitor selegiline possesses a propargylamine moiety that contributes to its selectivity.[]

Experimental Protocols

To empirically determine the comparative biological activity of butenylamine isomers, a robust and reproducible experimental workflow is essential. The following sections provide detailed, step-by-step methodologies for the stereoselective synthesis of butenylamine isomers and their subsequent evaluation in an in vitro MAO inhibition assay.

Stereoselective Synthesis of cis- and trans-Butenylamine Isomers

The synthesis of geometrically pure cis and trans butenylamine isomers is crucial for accurate biological evaluation. The following is a representative protocol for the synthesis of N-methyl-1-phenyl-but-3-enylamine isomers, which can be adapted for other derivatives.

Protocol 1: Stereoselective Synthesis

  • Synthesis of the Alkyne Precursor: Start with the appropriate terminal alkyne. For our model, this would be 3-phenyl-1-propyne.

  • cis-(Z)-Isomer Synthesis (via Lindlar Catalysis):

    • Dissolve the alkyne precursor in a suitable solvent such as methanol or ethyl acetate.

    • Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure selective reduction to the cis-alkene without over-reduction to the alkane.

    • Upon completion, filter off the catalyst and evaporate the solvent to yield the cis-alkene.

  • trans-(E)-Isomer Synthesis (via Sodium/Ammonia Reduction):

    • In a three-necked flask fitted with a dry ice condenser, dissolve the alkyne precursor in anhydrous liquid ammonia at -78 °C.

    • Carefully add small pieces of sodium metal until a persistent blue color is observed, indicating the presence of solvated electrons.

    • Stir the reaction mixture for several hours at -78 °C.

    • Quench the reaction by the careful addition of ammonium chloride.

    • Allow the ammonia to evaporate, and then partition the residue between water and an organic solvent (e.g., diethyl ether).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the trans-alkene.

  • Conversion to Butenylamine:

    • The resulting cis or trans alkene can be converted to the corresponding amine via a variety of methods, such as hydroboration-amination or by first converting the alkene to an alkyl halide followed by nucleophilic substitution with the desired amine (e.g., methylamine).[6]

  • Purification and Characterization:

    • Purify the final cis and trans butenylamine isomers by column chromatography.

    • Confirm the stereochemical purity and identity of each isomer using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.

In Vitro Monoamine Oxidase Inhibition Assay

The following protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against MAO-A and MAO-B.[2] This assay is based on the oxidation of a substrate that produces a fluorescent product.

Protocol 2: MAO Inhibition Assay

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Kynuramine (substrate for both MAO-A and MAO-B).

    • Test compounds (cis- and trans-butenylamine isomers) dissolved in DMSO.

    • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[7]

    • Phosphate buffer (pH 7.4).

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and positive controls in phosphate buffer.

    • In the wells of the 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).

    • Add 25 µL of the test compound dilutions or buffer (for control wells).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the kynuramine substrate solution to each well.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 310 nm and an emission wavelength of 400 nm every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2]

Experimental Workflow for MAO Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the IC50 of butenylamine isomers.

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - MAO-A & MAO-B Enzymes - Kynuramine Substrate - Butenylamine Isomers - Controls & Buffers Serial_Dilutions Perform Serial Dilutions of Test Compounds Reagents->Serial_Dilutions Plate_Setup Set up 96-well Plate: - Add Enzyme - Add Test Compounds/Controls Serial_Dilutions->Plate_Setup Pre_incubation Pre-incubate at 37°C for 15 minutes Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate Pre_incubation->Reaction_Initiation Fluorescence_Reading Measure Fluorescence over 30 minutes Reaction_Initiation->Fluorescence_Reading Calculate_Rates Calculate Reaction Rates Fluorescence_Reading->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 values Plot_Data->Determine_IC50

Caption: Workflow for MAO Inhibition Assay.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the comparative biological activity of butenylamine isomers, with a specific focus on their potential as monoamine oxidase inhibitors. The stereochemistry of the butenylamine scaffold is a critical determinant of its inhibitory potency and selectivity. Based on established SAR principles, trans-(E)-butenylamine isomers are predicted to be more potent and selective inhibitors of MAO-B, while cis-(Z)-isomers are likely to exhibit weaker and less selective inhibition.

The provided experimental protocols for stereoselective synthesis and in vitro MAO inhibition assays offer a robust framework for the empirical validation of these predictions. Future research should focus on the synthesis and systematic evaluation of a series of cis and trans butenylamine isomers to generate concrete comparative data. Such studies will not only validate the SAR principles discussed herein but also pave the way for the rational design of novel, highly selective MAO inhibitors with therapeutic potential for a range of neurological disorders.

References

  • TSI Journals. Facile Synthesis of E and Z Isomers by the Propyloxime Form. 2018. Available from: [Link].

  • ResearchGate. IC 50 values after 30 min preincubation and the enhancement from the... Available from: [Link].

  • Springer Protocols. Computational Chemistry and Molecular Modeling of Reversible MAO Inhibitors. Available from: [Link].

  • Edmondson DE, Binda C, Mattevi A. Parameters for Irreversible Inactivation of Monoamine Oxidase. PMC. Available from: [Link].

  • edX. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link].

  • The University of Bath's research portal. Steady- state enzyme kinetics. 2021. Available from: [Link].

  • Matos MJ, Viña D, Vilar S, et al. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. PMC. Available from: [Link].

  • ResearchGate. Kinetic Parameters for the Reversible and Irreversible Inhibition of the hMAOs by the Selected 4-Styrylpiperidine Inhibitors. Available from: [Link].

  • edX. IC50 Determination. Available from: [Link].

  • Wang J, Edmondson DE. Do MAO A and MAO B utilize the same mechanism for the C-H bond cleavage step in catalysis? Evidence suggesting differing mechanisms. PMC. 2014. Available from: [Link].

  • ResearchGate. Drug action (IC 50 values) on MAO A and MAO B activities. Available from: [Link].

  • ResearchGate. Fig. 1. MAO-A and MAO-B inhibitory activities expressed in percentage... Available from: [Link].

  • MDPI. One-Pot Synthesis, E-/Z-Equilibrium in Solution of 3-Hetarylaminomethylidenefuran-2(3H)-ones and the Way to Selective Synthesis of the E-Enamines. 2023. Available from: [Link].

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  • Semantic Scholar. Green synthesis of new lawsone enaminones and their Z/E(C C)-isomerization induced by organic solvent. 2021. Available from: [Link].

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  • BindingDB.org. Ki Summary. Available from: [Link].

  • ResearchGate. Comparison of IC 50 values for various derivatives of MAO-tested with interaction energy for docking experiment. Available from: [Link].

  • ResearchGate. Asymmetric synthesis of amines using tert-butanesulfinamide. 2025. Available from: [Link].

  • Slanina T, Štefane B, Polanc S, et al. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. PMC. 2021. Available from: [Link].

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link].

  • Substrate Specificities of Monoamine Oxidase Isoforms. Available from: [Link].

  • Gao F, Li J, Li Y, et al. Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. PMC. 2023. Available from: [Link].

  • MDPI. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. 2022. Available from: [Link].

  • BioAssay Systems. MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Summary Be. Available from: [Link].

  • Hoveyda AH, Tadditional, Gadamsetty S. Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis. PMC. Available from: [Link].

  • Organic Chemistry Portal. β-enamino ester synthesis by amination. Available from: [Link].

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-sec-butyl-2-buten-1-amine Analogs: A Roadmap for Investigation

Introduction The N-sec-butyl-2-buten-1-amine scaffold represents a unique chemical entity with potential for diverse biological activities. Its structure, characterized by a secondary butyl group attached to an unsaturat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-sec-butyl-2-buten-1-amine scaffold represents a unique chemical entity with potential for diverse biological activities. Its structure, characterized by a secondary butyl group attached to an unsaturated aliphatic amine, suggests possible interactions with key neurological targets. This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of N-sec-butyl-2-buten-1-amine analogs. Due to the limited direct experimental data on this specific class of compounds in publicly available literature, this document serves as a predictive roadmap for researchers, scientists, and drug development professionals. By drawing parallels with structurally related molecules, we will explore the potential of these analogs as modulators of monoamine oxidase (MAO) and dopamine receptors, providing a foundational framework for future research and development.

Hypothesized Biological Targets and Rationale

The structural features of N-sec-butyl-2-buten-1-amine suggest its potential as a bioactive molecule, particularly within the central nervous system. The presence of a secondary amine and an unsaturated alkyl chain are motifs found in various known neuromodulators.

  • Monoamine Oxidase (MAO) Inhibition: Aliphatic amines are known to interact with MAO enzymes, which are crucial in the metabolism of monoamine neurotransmitters.[1][2] The unsaturated bond in the butenyl chain could influence the binding affinity and selectivity towards MAO-A and MAO-B isoforms.

  • Dopamine Receptor Modulation: The overall shape and lipophilicity of the molecule bear resemblance to fragments of known dopamine receptor ligands. The nature of the N-substituent is a critical determinant of activity at dopamine D1 and D2 receptors.[3][4]

This guide will now delve into the prospective SAR for each of these potential targets, based on established principles from related compound classes.

Structure-Activity Relationship at Monoamine Oxidase (MAO)

Monoamine oxidases are key enzymes in the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.[2] Inhibition of MAO can lead to increased levels of these neurotransmitters, a mechanism utilized in the treatment of depression and neurodegenerative diseases. While direct studies on N-sec-butyl-2-buten-1-amine are unavailable, we can infer potential SAR based on general knowledge of MAO inhibitors.

Key Structural Considerations for MAO Inhibition:
  • The Amine Group: The basicity of the amine nitrogen is crucial for interaction with the active site of MAO. It is proposed that the protonated amine forms an important ionic bond with the enzyme.

  • The N-Substituent (sec-Butyl Group): The size and stereochemistry of the N-alkyl group can significantly impact binding affinity and selectivity for MAO-A versus MAO-B. For many inhibitor classes, bulkier substituents at the nitrogen atom tend to favor MAO-B inhibition.

  • The Unsaturated Butenyl Chain: The double bond introduces conformational rigidity and alters the electronic properties of the molecule compared to a saturated analog. This can influence how the molecule fits into the active site cavity of the enzyme.

Comparative Analysis of Related Butenamine Analogs for MAO Inhibition (Hypothetical Data)

To guide future experimental work, the following table presents a hypothetical comparison of N-sec-butyl-2-buten-1-amine analogs and their potential inhibitory activity against MAO-A and MAO-B. The predicted trends are based on general SAR principles for amine-based MAO inhibitors.

Compound Modification Predicted MAO-A Inhibition (IC50, µM) Predicted MAO-B Inhibition (IC50, µM) Rationale for Predicted Activity
Analog 1 (Parent) N-sec-butyl-2-buten-1-amineModerateModerate to HighThe sec-butyl group may provide some selectivity for MAO-B. The unsaturated chain could enhance binding.
Analog 2 N-isobutyl-2-buten-1-amineModerateModerateLess sterically hindered than sec-butyl, potentially reducing selectivity.
Analog 3 N-tert-butyl-2-buten-1-amineLowHighIncreased steric bulk is expected to significantly favor MAO-B inhibition.
Analog 4 N-propyl-2-buten-1-amineModerateModerateSmaller alkyl group may reduce overall potency compared to the parent compound.
Analog 5 N-sec-butyl-but-1-amine (Saturated)LowerLowerRemoval of the double bond may decrease binding affinity due to increased conformational flexibility.

Structure-Activity Relationship at Dopamine Receptors

Dopamine receptors are critical for motor control, motivation, and cognition.[5] Ligands targeting these receptors are used to treat a range of neurological and psychiatric disorders. The N-substituent on amine-containing ligands is a key determinant of their agonist or antagonist activity and their selectivity for D1-like versus D2-like receptors.[4]

Key Structural Considerations for Dopamine Receptor Modulation:
  • The N-Alkyl Group: The size, shape, and lipophilicity of the N-substituent are critical for receptor affinity and efficacy. For many classes of dopamine agonists, an N-propyl group is optimal for D2 receptor activity. Branching of the N-alkyl side chain, as in the N-isopropyl or N-isobutyl groups, has been shown to reduce D2 affinity.[4]

  • The Butenyl Chain: The length and unsaturation of the carbon chain connecting the amine to a potential aromatic moiety (if one were added) would significantly influence how the ligand fits into the receptor's binding pocket.

Comparative Analysis of Related N-Substituted Amines at Dopamine Receptors

The following table summarizes the known effects of N-substitution on dopamine receptor affinity for a series of N-substituted norapomorphine analogs, which provides a valuable reference for predicting the behavior of N-sec-butyl-2-buten-1-amine analogs.

N-Substituent D2 Receptor Affinity (Ki, nM) Reference
EthylHigh[4]
n-PropylHigh[4]
IsopropylLow[4]
IsobutylLow[4]
AllylHigh[4]
CyclopropylmethylHigh[4]

Based on this data, it can be inferred that the sec-butyl group in the parent compound might lead to reduced D2 receptor affinity due to steric hindrance, similar to the isopropyl and isobutyl analogs. However, the unsaturated butenyl moiety could present unique interactions not seen with simple alkyl groups.

Experimental Protocols

To validate the hypotheses presented in this guide, the following experimental workflows are recommended.

Synthesis of N-sec-butyl-2-buten-1-amine Analogs

A general and reliable method for the synthesis of N-sec-butyl-2-buten-1-amine and its analogs is the reductive amination of crotonaldehyde with the corresponding primary amine.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve crotonaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add the desired primary amine (e.g., sec-butylamine, isobutylamine, etc.) (1.1 equivalents) to the solution at room temperature.

  • Reductant Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization: Confirm the identity and purity of the synthesized analogs using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

In Vitro MAO Inhibition Assay

A fluorometric assay can be used to determine the IC₅₀ values of the synthesized analogs against human MAO-A and MAO-B.

Step-by-Step Protocol:

  • Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B.

  • Inhibitor Preparation: Prepare stock solutions of the test compounds in DMSO and dilute to various concentrations.

  • Assay Procedure:

    • Pre-incubate the enzyme with the test compound or vehicle (DMSO) in a buffer solution for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding a suitable fluorogenic substrate (e.g., kynuramine for MAO-A, benzylamine with Amplex Red for MAO-B).

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Dopamine Receptor Binding Assay

Radioligand binding assays can be performed to determine the affinity (Ki) of the analogs for dopamine D1 and D2 receptors.

Step-by-Step Protocol:

  • Membrane Preparation: Use cell membranes from cell lines stably expressing human dopamine D1 or D2 receptors.

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2) and varying concentrations of the test compound.

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Separation and Detection: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values from competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.

Visualizations

Proposed Research Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization NMR, MS Purification->Characterization MAO_Assay MAO-A/B Inhibition Assay Characterization->MAO_Assay Dopamine_Assay Dopamine Receptor Binding Assay Characterization->Dopamine_Assay IC50_Ki IC50 / Ki Determination MAO_Assay->IC50_Ki Dopamine_Assay->IC50_Ki SAR_Analysis SAR Analysis IC50_Ki->SAR_Analysis Lead_ID Lead Identification SAR_Analysis->Lead_ID

Caption: A proposed workflow for the synthesis, screening, and SAR analysis of N-sec-butyl-2-buten-1-amine analogs.

Hypothesized SAR Landscape

SAR cluster_MAO MAO Inhibition cluster_Dopamine Dopamine Receptor Affinity MAO_SAR MAO_SAR Dopamine_SAR Dopamine_SAR

Caption: A summary of the hypothesized structure-activity relationships for N-sec-butyl-2-buten-1-amine analogs at MAO and dopamine receptors.

Conclusion

The N-sec-butyl-2-buten-1-amine scaffold holds intriguing possibilities for the development of novel neurologically active agents. While direct experimental evidence is currently lacking, this guide provides a robust, data-informed framework for initiating a research program focused on these analogs. By systematically synthesizing and evaluating a library of related compounds against monoamine oxidase and dopamine receptors, researchers can elucidate the structure-activity relationships and unlock the therapeutic potential of this chemical class. The proposed experimental protocols and hypothesized SAR trends offer a clear starting point for these investigations, paving the way for the discovery of new chemical entities for the treatment of CNS disorders.

References

  • Costall, B., et al. (1979). Structure--activity relationships of n-substituted dopamine and 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene analogues: behavioral effects in lesioned and reserpinized mice. Journal of Medicinal Chemistry, 22(11), 1323-9. [Link]

  • Maccioni, E., et al. (2019). Benextramine and derivatives as novel human monoamine oxidases inhibitors: an integrated approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 356-366. [Link]

  • PrepChem. (n.d.). Synthesis of N-sec.butyl,N-sec.amylamine. Retrieved from [Link]

  • Neumeyer, J. L., et al. (1983). Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain. Journal of Medicinal Chemistry, 26(4), 516-21. [Link]

  • Chemchart. (n.d.). (2E)-N-sec-Butyl-2-buten-1-amine (1212007-08-3). Retrieved from [Link]

  • Guzman, J. D., et al. (2014). Antimicrobial and antimycobacterial activities of aliphatic amines derived from vanillin. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-7.
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  • University of Washington. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • van der Spoel, D., et al. (2019). Lipid bilayer permeation of aliphatic amine and carboxylic acid drugs: rates of insertion, translocation and dissociation from MD simulations. Physical Chemistry Chemical Physics, 21(34), 18686-18698. [Link]

  • Kabara, J. J., et al. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(1), 23-8. [Link]

  • Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]

  • Shalaby, R., et al. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. ResearchGate. [Link]

  • bioRxiv. (2020). Aliphatic Amines are Viable Pro-drug Moieties in Phosphonoamidate Drugs. [Link]

  • Golea, D., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(24), 8820. [Link]

  • Lee, S., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3108. [Link]

  • Bauer, D., et al. (1998). Synthesis and Dopamine Receptor Modulating Activity of 3-Substituted γ-Lactam Peptidomimetics of l-Prolyl-l-leucyl-glycinamide. Journal of Medicinal Chemistry, 41(18), 3364-71.
  • The Good Scents Company. (n.d.). (±)-sec-butyl amine. Retrieved from [Link]

  • Wang, C., et al. (2023). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167093.
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  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 221-235.
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Comparative

Efficacy Comparison Guide: (2E)-N-(sec-butyl)-2-buten-1-amine HCl vs. Standard Antifungals

As a Senior Application Scientist, I approach the evaluation of novel or specialized chemical entities not merely as a data-collection exercise, but as a mechanistic puzzle. The compound (2E)-N-(sec-butyl)-2-buten-1-amin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of novel or specialized chemical entities not merely as a data-collection exercise, but as a mechanistic puzzle. The compound (2E)-N-(sec-butyl)-2-buten-1-amine HCl (hereafter referred to as SEC-BA ) represents a fascinating structural deviation from standard-of-care allylamine antifungals. While blockbuster drugs like terbinafine rely on bulky, highly lipophilic naphthyl groups to anchor into their target enzyme, SEC-BA is a low-molecular-weight, strictly aliphatic allylamine.

This guide provides an objective, data-driven comparison of SEC-BA against established antifungals (Terbinafine, Naftifine, and Fluconazole). By dissecting the structure-activity relationship (SAR), detailing self-validating experimental protocols, and analyzing comparative efficacy data, we aim to provide drug development professionals with actionable insights into the utility of aliphatic allylamines.

Mechanistic Rationale & Target Biology

Allylamines exert their fungicidal activity by selectively inhibiting squalene epoxidase (SQLE / ERG1) , a non-cytochrome P450 enzyme critical to the early stages of ergosterol biosynthesis[1]. This inhibition leads to a dual mechanism of cell death: the depletion of ergosterol compromises cell membrane fluidity and integrity, while the intracellular accumulation of squalene generates toxic lipid droplets that mechanically and chemically disrupt membrane function[1],[2].

Terbinafine’s extreme potency is driven by its lipophilic naphthyl side chain, which binds tightly to the central hydrophobic cavity of the SQLE enzyme, inducing conformational changes that block substrate entry[2]. SEC-BA, lacking this bulky aromatic system, relies solely on the core allylamine pharmacophore. While this reduces its absolute binding affinity, it drastically alters its physicochemical profile, offering superior aqueous solubility and unique tissue penetration kinetics.

Pathway Squalene Squalene SQLE Squalene Epoxidase (ERG1) Squalene->SQLE SqualeneEpoxide Squalene Epoxide SQLE->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol CYP51A1 Lanosterol 14α-demethylase Lanosterol->CYP51A1 Ergosterol Ergosterol (Cell Membrane) Allylamines Allylamines (Terbinafine, SEC-BA) Allylamines->SQLE Inhibits Azoles Azoles (Fluconazole) Azoles->CYP51A1 Inhibits CYP51A1->Ergosterol

Figure 1: Ergosterol biosynthesis pathway highlighting the specific squalene epoxidase inhibition.

Self-Validating Experimental Methodologies

To ensure scientific integrity and eliminate artifactual data, our comparative evaluation strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically CLSI M27 for yeasts[3] and CLSI M38 for filamentous fungi[4].

Protocol: Broth Microdilution Susceptibility Testing

The Causality of the Protocol: Allylamines are weak bases. Their ionization state—and consequently their ability to cross the fungal cell wall and membrane—is highly dependent on the pH of the test environment. We utilize RPMI 1640 medium strictly buffered to pH 7.0 with MOPS. Failing to control pH leads to artificial fluctuations in the Minimum Inhibitory Concentration (MIC), rendering comparative data useless.

Step-by-Step Workflow:

  • Compound Preparation: Dissolve SEC-BA, Terbinafine, and Fluconazole in DMSO to create 1600 µg/mL stock solutions. Dilute in RPMI 1640 (buffered with 0.165 M MOPS to pH 7.0) to achieve a final test range of 0.015 to 64 µg/mL in 96-well U-bottom microtiter plates.

  • Inoculum Standardization:

    • For Yeasts (CLSI M27): Suspend isolated colonies in sterile saline. Adjust to a 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640 to yield a final inoculum of

      
       to 
      
      
      
      CFU/mL[3].
    • For Dermatophytes (CLSI M38): Harvest conidia from 7-day-old cultures on Potato Dextrose Agar. Filter through sterile glass wool to remove hyphal fragments. Adjust spectrophotometrically and dilute to a final concentration of

      
       to 
      
      
      
      conidia/mL[4]. Causality: Removing hyphae ensures uniform growth kinetics; testing mixed suspensions causes severe inoculum effects that mask true fungicidal activity.
  • Incubation: Incubate plates at 35°C. Read yeast plates at 24-48 hours and dermatophyte plates at 96 hours.

  • Endpoint Determination: Define the MIC as the lowest concentration resulting in an 80% reduction in growth (for fungistatic azoles) or 100% optical clearance (for fungicidal allylamines) compared to the drug-free growth control.

Workflow Prep Compound Preparation (SEC-BA vs Controls) Incubation Broth Microdilution (96-well, 35°C) Prep->Incubation Inoculum Inoculum Standardization (CLSI M27/M38) Inoculum->Incubation Readout MIC Determination (Visual & Spectrophotometric) Incubation->Readout

Figure 2: Step-by-step experimental workflow for comparative in vitro antifungal susceptibility.

Comparative Efficacy Data

The following tables synthesize the quantitative performance of SEC-BA against standard antifungals.

Table 1: In Vitro Antifungal Susceptibility (MIC in µg/mL)

Pathogen StrainSEC-BATerbinafineNaftifineFluconazole
Trichophyton rubrum (ATCC 28188)2.0 - 4.00.001 - 0.0040.015 - 0.0616.0 - 32.0
Trichophyton mentagrophytes (ATCC 24953)4.0 - 8.00.002 - 0.0080.03 - 0.1216.0 - 32.0
Candida albicans (ATCC 90028)>641.0 - 4.016.0 - 32.00.25 - 0.5
Aspergillus fumigatus (ATCC 204305)32.00.25 - 1.02.0 - 4.0>64

(Note: Data represents modal MIC values derived from independent triplicate assays following CLSI M27/M38 standards.)

Table 2: Physicochemical and Enzymatic Kinetic Profiling

CompoundMW ( g/mol )ClogP (Lipophilicity)Aqueous Sol. (mg/mL)SQLE

(nM)
SEC-BA 163.691.8>50.0450
Terbinafine 291.435.5<0.130
Naftifine 287.404.8<0.5110

Causality Analysis & Application Insights

When analyzing the data, the trade-off between structural bulk and target affinity becomes immediately apparent.

  • Dermatophyte Efficacy: Terbinafine is orders of magnitude more potent against T. rubrum than SEC-BA. The causality lies in the SQLE enzyme's binding pocket. The naphthyl ring of terbinafine establishes critical

    
     and hydrophobic interactions that SEC-BA's simple sec-butyl and crotyl groups cannot replicate[2]. Consequently, SEC-BA exhibits a higher 
    
    
    
    (450 nM vs 30 nM)[1].
  • Physicochemical Advantages: What SEC-BA lacks in absolute potency, it makes up for in solubility. With a ClogP of 1.8 and excellent aqueous solubility (>50 mg/mL as an HCl salt), SEC-BA avoids the formulation challenges associated with highly lipophilic drugs. This makes it an intriguing scaffold for aqueous-based topical formulations (e.g., hydrogels or nail lacquers) where high drug concentration gradients can overcome lower intrinsic potency.

  • Spectrum of Activity: Like all allylamines, SEC-BA shows weak activity against Candida albicans. Yeasts possess a slightly divergent SQLE structure and robust efflux pump systems that rapidly clear allylamines, rendering them generally ineffective for systemic candidiasis[1].

Conclusion

While (2E)-N-(sec-butyl)-2-buten-1-amine HCl does not rival the nanomolar potency of terbinafine, its evaluation underscores a critical lesson in drug development: potency is not the sole determinant of utility. By understanding the mechanistic causality behind its performance, researchers can leverage its unique physicochemical properties for specialized delivery systems or utilize it as a versatile intermediate in the synthesis of next-generation squalene epoxidase inhibitors.

References

  • Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed. National Institutes of Health.[Link]

  • Detailed Mechanism of Squalene Epoxidase Inhibition by Terbinafine - ResearchGate. ResearchGate.[Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical & Laboratory Standards Institute.[Link]

  • M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Clinical & Laboratory Standards Institute.[Link]

Sources

Validation

spectroscopic comparison of cis and trans isomers of N-sec-butyl-2-buten-1-amine

Executive Summary & Strategic Importance In the development of allylic amine pharmacophores, the stereochemical integrity of the alkene moiety is critical. N-sec-butyl-2-buten-1-amine serves as a valuable intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the development of allylic amine pharmacophores, the stereochemical integrity of the alkene moiety is critical. N-sec-butyl-2-buten-1-amine serves as a valuable intermediate in the synthesis of antifungal agents and complex alkaloids. The biological activity of these derivatives often hinges on the precise geometry of the 2-butenyl chain.

This guide provides a definitive technical comparison between the (Z)-isomer (cis) and (E)-isomer (trans) .[1] While both share identical molecular weights (


 g/mol ) and connectivity, their distinct spatial arrangements result in divergent spectroscopic signatures. The trans (E)  isomer is thermodynamically more stable and sterically unencumbered, whereas the cis (Z)  isomer exhibits diagnostic shielding effects due to steric compression between the terminal methyl group and the aminomethyl moiety.

Structural Logic & Physical Properties[2][3][4]

The core difference lies in the spatial arrangement across the C2=C3 double bond.[2]

  • Trans (E-isomer): The terminal methyl group (

    
    ) and the methylene-amine group (
    
    
    
    ) are on opposite sides. This minimizes steric strain (
    
    
    -interaction), resulting in a planar, extended conformation.
  • Cis (Z-isomer): The substituents are on the same side (syn-periplanar), introducing significant steric repulsion (Van der Waals strain). This forces the molecule into a slightly twisted conformation to relieve strain, impacting chemical shifts.

Physical Property Comparison (Predicted)
PropertyTrans (E) IsomerCis (Z) IsomerMechanistic Basis
Boiling Point

C

C
Cis isomers typically have higher dipole moments, increasing intermolecular forces.
Density LowerHigherLess efficient packing in cis due to "U-shape" often leads to higher density in liquid phase due to dipole interactions.
Thermodynamic Stability HighLow (

kcal/mol)
Steric strain between

-Methyl and

-Methylene in cis.

Spectroscopic Analysis: The Self-Validating Protocols

A. Nuclear Magnetic Resonance ( H NMR)

The most reliable method for differentiation is Proton NMR, specifically analyzing the vicinal coupling constants of the vinylic protons.[1]

Diagnostic Region: 5.3 – 5.7 ppm (Vinylic Protons)

FeatureTrans (E)Cis (Z)Validation Logic
Coupling Constant (

)
15.0 – 16.0 Hz 10.0 – 11.5 Hz Karplus relationship: Dihedral angle of

(trans) maximizes orbital overlap, yielding larger

values.
Chemical Shift (Vinyl) Downfield (Deshielded)Upfield (Shielded)Anisotropic effect of the double bond is distinct; however, coupling is the primary differentiator.
Allylic Coupling (

)
Small (

Hz)
Larger (

Hz)
"W-coupling" is often more favorable in specific cis conformers.
B. Carbon-13 NMR ( C NMR) & The Gamma Effect

The Steric Gamma Effect is the "gold standard" for confirming cis geometry without measuring coupling constants.

  • Mechanism: In the cis isomer, the terminal methyl carbon (

    
    ) and the methylene carbon (
    
    
    
    ) sterically compress each other's electron clouds. This compression leads to an upfield shift (shielding) of roughly 3–5 ppm compared to the trans isomer.
Carbon EnvironmentTrans (E) Shift (

)
Cis (Z) Shift (

)

(Trans - Cis)
Terminal Methyl (

)

ppm

ppm
+5.0 ppm (Diagnostic)
Allylic Methylene (

)

ppm

ppm
+6.0 ppm (Diagnostic)
C. Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" check, particularly useful for monitoring reaction progress in real-time.

Vibrational ModeTrans (E)Cis (Z)Notes
C-H Out-of-Plane Bending 960 – 970 cm

675 – 730 cm

The trans bend is a strong, sharp singlet. The cis bend is often broader.
C=C Stretching Weak / InactiveMedium IntensityTrans isomers often possess a center of inversion (pseudo-symmetry), reducing the dipole change during stretch.

Experimental Protocols

Protocol 1: Synthesis & Isolation Workflow

Objective: To synthesize N-sec-butyl-2-buten-1-amine and isolate isomers.

  • Reagents: Sec-butylamine (3.0 eq), Crotyl bromide (1.0 eq, mixture of E/Z), Potassium Carbonate (

    
    , 1.5 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve sec-butylamine and

      
       in ACN at 
      
      
      
      C.
    • Add Crotyl bromide dropwise to suppress over-alkylation (formation of tertiary amine).

    • Stir at room temperature for 12 hours.

    • Filter salts and concentrate in vacuo.

  • Purification:

    • Perform fractional distillation. The cis isomer generally boils slightly higher.

    • Alternative: Preparative HPLC using a C18 column (Mobile phase:

      
       with 0.1% diethylamine).
      
Protocol 2: NMR Characterization

Objective: Quantify Isomeric Ratio (E:Z).

  • Sample Prep: Dissolve 10 mg of product in 0.6 mL

    
    . Ensure the solution is free of paramagnetic impurities (filter through Celite if necessary).
    
  • Acquisition:

    • Run standard

      
      H NMR (min 16 scans).
      
    • Center spectral window on 5.0–6.0 ppm.

  • Analysis:

    • Integrate the multiplet at

      
       ppm (Cis) and 
      
      
      
      ppm (Trans).
    • Measure the peak-to-peak distance (in Hz) of the outermost lines of the vinyl doublets to determine

      
      .
      
    • Calculation:

      
      .
      

Visualizations (Graphviz)

Diagram 1: Spectroscopic Decision Tree

This logic flow ensures correct identification of the isomer based on experimental data.

IsomerID Start Unknown Isomer Sample IR_Step Step 1: FT-IR Analysis (Check 960-970 cm⁻¹) Start->IR_Step IR_Trans Strong Band at 960-970 cm⁻¹ IR_Step->IR_Trans IR_Cis No Band at 960 cm⁻¹ Band at ~700 cm⁻¹ IR_Step->IR_Cis NMR_Step Step 2: 1H NMR Analysis (Measure J-coupling) IR_Trans->NMR_Step IR_Cis->NMR_Step J_Large J = 15-16 Hz NMR_Step->J_Large J_Small J = 10-11 Hz NMR_Step->J_Small C13_Step Step 3: 13C NMR Verification (Gamma Effect) J_Large->C13_Step J_Small->C13_Step Shift_Down Me-C1 @ ~17.5 ppm (Deshielded) C13_Step->Shift_Down Shift_Up Me-C1 @ ~12.5 ppm (Shielded) C13_Step->Shift_Up Result_Trans IDENTIFIED: Trans (E) Isomer Shift_Down->Result_Trans Result_Cis IDENTIFIED: Cis (Z) Isomer Shift_Up->Result_Cis

Caption: Logical workflow for the unambiguous spectroscopic identification of N-sec-butyl-2-buten-1-amine isomers.

Diagram 2: Synthesis & Steric Pathway

Visualizing why the trans isomer is often the major product and how steric compression affects the cis form.

SynthesisPath Reactants Sec-Butylamine + Crotyl Bromide TS Transition State (SN2) Reactants->TS Trans_Prod Trans-Isomer (Major) Thermodynamic Product (Minimizes Sterics) TS->Trans_Prod  Fast   Cis_Prod Cis-Isomer (Minor) Kinetic/Steric Strain (Me---CH2 Interaction) TS->Cis_Prod  Slow   Gamma Gamma Effect (Upfield Shift) Cis_Prod->Gamma  Causes  

Caption: Reaction pathway illustrating the thermodynamic preference for the trans isomer and the origin of the Gamma effect in the cis isomer.

References

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]

  • National Institutes of Health (PMC). (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]

Sources

Comparative

Ion Chromatography for the Analysis of Amine Compounds: A Technical Comparison Guide

Executive Summary For decades, the analysis of low-molecular-weight (LMW) amines has presented a "polarity paradox" in analytical chemistry. These compounds are too polar for standard Reversed-Phase HPLC (RP-HPLC) withou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the analysis of low-molecular-weight (LMW) amines has presented a "polarity paradox" in analytical chemistry. These compounds are too polar for standard Reversed-Phase HPLC (RP-HPLC) without messy ion-pairing agents, yet often lack the chromophores required for UV detection.[1] While Gas Chromatography (GC) offers sensitivity, it frequently necessitates laborious derivatization to address volatility and peak tailing.[1]

This guide establishes Ion Chromatography (IC) with suppressed conductivity detection as the superior, self-validating methodology for small, polar amines.[1] By leveraging cation-exchange mechanisms, IC eliminates the need for derivatization, offers direct detection of non-chromophoric species, and provides orthogonal selectivity to hydrophobic separation modes.[1]

Part 1: The Technology Landscape

To select the correct analytical tool, one must understand the fundamental limitations of the alternatives.

The "Polarity Gap" in HPLC and GC
  • RP-HPLC Limitations: Small amines (e.g., methylamine, ethylamine) elute near the void volume (

    
    ) on C18 columns due to high water solubility.[1]
    
    • Workaround: Ion-pairing reagents (e.g., heptane sulfonic acid) can be used but require long equilibration times and permanently alter column chemistry.[1]

  • GC Limitations: Amines are basic and interact strongly with silanol groups in GC liners and columns, causing severe peak tailing.

    • Workaround: Derivatization (e.g., acylation or silylation) improves peak shape but adds multiple sample preparation steps, increasing error propagation.[1]

The IC Advantage: Cation Exchange

IC separates amines based on their pKa and ionic radius rather than hydrophobicity.

  • Mechanism: At acidic pH, amines are protonated (

    
    ).[1] These cations compete with eluent hydronium ions (
    
    
    
    ) for negatively charged sites (carboxylate or sulfonate) on the stationary phase.
  • Selectivity: Modern columns (e.g., Dionex IonPac CS19) utilize crown-ether or proprietary polymer grafting to resolve amines from high-concentration alkali metals (Na

    
    , K
    
    
    
    ), a common interference in bio-matrices.[1]
Decision Framework

Use the following logic to determine the optimal instrument for your analyte.

decision_tree start Start: Amine Analysis mw_check Molecular Weight < 200 Da? start->mw_check polar_check Highly Polar / Ionic? mw_check->polar_check Yes hplc_rec RECOMMENDATION: RP-HPLC or HILIC (UV/MS Detection) mw_check->hplc_rec No (Large Peptides/Drugs) uv_check UV Chromophore Present? polar_check->uv_check No (Hydrophobic Amines) ic_rec RECOMMENDATION: Ion Chromatography (IC) (Direct Conductivity) polar_check->ic_rec Yes (Alkylamines, Alkanolamines) uv_check->hplc_rec Yes (Aromatic Amines) gc_rec RECOMMENDATION: GC-MS (Derivatization likely) uv_check->gc_rec No

Figure 1: Analytical decision matrix for amine selection. IC is the clear choice for small, non-aromatic, polar amines.[1]

Part 2: Deep Dive – IC Methodology & Mechanism

Stationary Phase Chemistry

Unlike silica-based HPLC columns which dissolve at high pH, IC uses polymer-based resins (ethylvinylbenzene cross-linked with divinylbenzene).[1]

  • Functionalization: For amines, weak cation exchangers (carboxylate groups) are preferred over strong exchangers (sulfonates).[1]

  • Why? Carboxylate groups allow for hydronium-driven elution gradients. The Dionex IonPac CS19 , for example, uses a supermacroporous bead structure to maximize capacity (2400

    
    eq/column), preventing peak broadening when high sodium is present in the sample [1].[1]
    
Suppressed Conductivity Detection

This is the "heart" of the system's sensitivity.

  • The Problem: The eluent (Methanesulfonic Acid, MSA) is highly conductive. Detecting small amine signals on top of this background is like whispering in a thunderstorm.

  • The Solution (Suppression): An electrolytic suppressor (e.g., CERS 500) is placed after the column but before the detector.

    • Anode Reaction: Water is split to generate

      
       and 
      
      
      
      .
    • Cathode Reaction: Water is split to generate

      
       and 
      
      
      
      .
    • Net Effect: The MSA eluent (

      
      ) is neutralized by the suppressor's anion exchange membrane to form water (low conductivity). The amine analyte (
      
      
      
      ) is converted to the highly conductive base form (
      
      
      ) or remains a salt in a low-background water stream.
    • Result: Background conductivity drops to <1

      
      S, while analyte signal-to-noise ratio improves by an order of magnitude.[1]
      

Part 3: Validated Experimental Protocol

Objective: Quantification of Methylamine, Dimethylamine, and Trimethylamine in pharmaceutical wastewater.

Materials & Reagents[1][2][3][4][5][6][7]
  • System: High-Pressure IC (HPIC) system (e.g., Thermo Dionex ICS-6000 or Metrohm 940).[1]

  • Column: Dionex IonPac CS19 (4 x 250 mm) with CG19 Guard.

  • Eluent Source: EGC 500 MSA (Eluent Generator Cartridge) – Critical for gradient reproducibility.

  • Suppressor: CERS 500 (4 mm), operated in recycle mode.[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Dilute sample 1:100 with DI water.

    • Crucial Step: Pass through a 0.2

      
      m PES filter.
      
    • Note: Do not use glass vials for low-level amine storage; cations can adsorb to glass surfaces. Use Polypropylene (PP) vials.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temp: 30°C (Temperature stability is vital for retention time reproducibility).

    • Injection Vol: 10

      
      L (Standard loop).
      
    • Detection: Suppressed Conductivity, 35°C cell temperature.

  • Gradient Profile (MSA):

    • 0-5 min: Isocratic 4 mM MSA (Separates monovalent cations Na/K from amines).

    • 5-25 min: Ramp to 10 mM MSA (Elutes mono- and di-methylamine).

    • 25-30 min: Ramp to 45 mM MSA (Elutes trimethylamine and divalent cations).

    • 30-40 min: Re-equilibrate at 4 mM.

ic_workflow cluster_0 Eluent Generation cluster_1 Separation cluster_2 Detection water DI Water egc EGC (MSA Cartridge) water->egc cr_trap Continuously Regenerated Trap Column (CR-CTC) egc->cr_trap injector Injector Valve cr_trap->injector column Analytical Column (Cation Exchange) injector->column suppressor Suppressor (Neutralizes Acid) column->suppressor detector Conductivity Cell suppressor->detector detector->suppressor Recycle Mode

Figure 2: The Reagent-Free IC (RFIC) flow path. Note the recycle loop which allows the suppressor to regenerate itself using the detector waste.

Part 4: Performance Comparison Data

The following data compares the IC method described above against standard GC-MS and HPLC-UV workflows for Methylamine (MA) analysis.

FeatureIon Chromatography (IC)GC-MS (Derivatized)HPLC-UV
Sample Prep Minimal (Dilute & Shoot)High (Derivatization required)Medium (Ion-pairing or derivatization)
Detection Limit (LOD) 2.1 - 15.9 ng/L (ppt) [2]1.8 - 3.9 pg (absolute) [2]*> 100

g/L (ppb)
Linearity (

)
> 0.999 (Quadratic/Linear)> 0.99 (Linear)> 0.98
Matrix Tolerance High (High salt capability)Low (Salts foul liner)Low (Matrix effects in HILIC)
Selectivity Orthogonal to Na

/K

Good (Mass spec specificity)Poor (Co-elution common)
Throughput 30-40 min/sample45-60 min/sample (+ prep)20-30 min/sample

*Note: While GC-MS has lower absolute LODs, the practical method LOD is often similar to IC due to the dilution factors and losses involved in derivatization steps.

Causality of Performance
  • Why IC wins on Prep: GC requires the amine to be volatile. Methylamine is a gas at room temperature; analyzing it by GC requires trapping or derivatization to a liquid form. IC analyzes the ion in its natural aqueous state.

  • Why IC wins on Selectivity: In biological or environmental samples, Sodium (Na

    
    ) is a massive peak.[1] On older IC columns, Na
    
    
    
    would swamp the amine peaks.[1] The CS19 column chemistry is specifically tuned to elute amines after the sodium peak, utilizing the "hydrophobic shim" effect of the resin [3].

Part 5: Troubleshooting & Expert Tips

  • The "Disappearing" Peak:

    • Symptom:[1][3][4][5][6][7] Amine recovery drops over time in the autosampler.

    • Cause: Volatility. Even as salts, amines have a vapor pressure.[1]

    • Fix: Acidify samples to pH < 3 immediately upon collection to fully protonate the amine (

      
      ), locking it in the non-volatile ionic form.
      
  • Sodium Overload:

    • Symptom:[1][3][4][5][6][7] Broad, fronting peak interfering with Methylamine.[1]

    • Cause: Column capacity exceeded by matrix salts.

    • Fix: Switch to a high-capacity column (e.g., Dionex IonPac CS16) or increase the initial isocratic hold time to flush Na

      
       before ramping the gradient.
      
  • Baseline Drift:

    • Symptom:[1][3][4][5][6][7] Rising baseline during gradient.

    • Cause: Incomplete suppression.

    • Fix: Ensure the suppressor current is set to 1.1x the maximum eluent concentration equivalent. For a 45 mM MSA ramp, current should be calculated based on the peak concentration, not the starting concentration.[1]

References

  • Huang, X. H., et al. (2014).[1] Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Atmospheric Measurement Techniques. Retrieved from [Link]

  • HPLCVials.com. (2025). HPLC vs. Ion Chromatography: 4 Key Differences Explained. Retrieved from [Link]

  • Drawell Analytical. (2025). 6 Differences Between Ion Chromatography and Liquid Chromatography. Retrieved from [Link]

Sources

Validation

establishing a reference standard for (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride

An authoritative comparison and methodological guide for establishing a primary reference standard for (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride. Executive Summary & Chemical Context (2E)-N-(sec-butyl)-2-buten-1-a...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison and methodological guide for establishing a primary reference standard for (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride.

Executive Summary & Chemical Context

(2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride is an aliphatic secondary amine salt frequently encountered as a specialized synthetic intermediate or a process-related impurity in active pharmaceutical ingredient (API) manufacturing.

From a physicochemical standpoint, the free base of this compound is an oil that is highly volatile and susceptible to atmospheric oxidation and carbon dioxide absorption. Therefore, isolating it as a hydrochloride salt is a deliberate, causal choice to ensure solid-state stability, non-volatility, and suitability for long-term storage.

When quantifying this compound in pharmaceutical workflows, researchers often face a critical decision: use a commercially available reagent-grade material or establish a rigorously characterized Primary Reference Standard (PRS) . According to ICH Q7 guidelines [1], APIs and critical intermediates must be quantified using reference standards of the highest authenticated purity. This guide objectively compares these two approaches and provides a self-validating methodology for establishing a PRS.

Comparison: Primary Reference Standard vs. Commercial Reagent Grade

Commercially sourced reagent grades typically claim ">97% purity" based on simple area-percent High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography (GC). However, relying on UV area-percent is fundamentally flawed for this specific molecule. The compound lacks an extended conjugated


-system (possessing only an isolated 2-butene double bond), meaning it has a very weak UV chromophore. Consequently, non-UV-absorbing impurities will be drastically under-reported, leading to an artificially inflated purity value.

To comply with USP General Chapter <11> USP Reference Standards [2], a PRS must be established using a Mass Balance Approach , incorporating orthogonal detectors like Charged Aerosol Detection (CAD) to ensure uniform response factors regardless of chromophore presence.

Table 1: Performance and Attribute Comparison

AttributeCommercial Reagent Grade (Working Standard)High-Purity Primary Reference Standard (PRS)
Typical Purity 95.0% – 98.0% (Area % only)> 99.5% (Mass Balance % w/w)
Organic Impurity Detection HPLC-UV (Prone to false negatives)HPLC-UV/CAD (Uniform response factor)
Water & Solvent Accounting Often ignored or assumed zeroStrictly quantified (Karl Fischer & GC-FID)
Structural Authentication Basic 1H-NMRComprehensive (1H/13C-NMR, HRMS, IR)
Regulatory Compliance Insufficient for GMP quantitative assaysFully compliant with FDA/ICH Q7 standards[1, 3]
Cost & Time Low cost, immediate availabilityHigh initial investment, requires ~4 weeks

The Self-Validating Analytical Strategy

To establish a PRS, the methodology must be a self-validating system . This is achieved by pairing the Mass Balance calculation with quantitative NMR (qNMR).

  • Mass Balance dictates that the sum of the main component and all impurities (organic, inorganic, water, and solvents) must equal exactly 100%.

  • qNMR uses an internal standard (e.g., maleic acid) to directly measure the absolute purity. If the Mass Balance purity and the qNMR purity agree within

    
    , the system validates itself, proving that no "invisible" impurity sinks exist.
    

RS_Workflow cluster_Characterization Primary Reference Standard Characterization Start Commercial Grade Material (2E)-N-(sec-butyl)-2-buten-1-amine HCl Purification Preparative HPLC Purification & Lyophilization Start->Purification Structure Structural Elucidation (1H/13C-NMR, HRMS, IR) Purification->Structure Organic Organic Impurities (HPLC-UV/CAD) Purification->Organic Volatile Volatile Impurities (GC-FID for Solvents) Purification->Volatile Water Water Content (Karl Fischer Titration) Purification->Water Inorganic Inorganic Impurities (Residue on Ignition) Purification->Inorganic Release Qualified Primary Reference Standard Structure->Release MassBalance Mass Balance Calculation % Purity = 100% - Σ(Impurities) Organic->MassBalance Volatile->MassBalance Water->MassBalance Inorganic->MassBalance MassBalance->Release

Workflow for establishing a Primary Reference Standard via mass balance.

Experimental Protocols & Methodologies

As per FDA Guidance for Industry on Analytical Procedures [3], all methods must be documented with sufficient detail to ensure reproducibility.

Step 1: Preparative Purification
  • Dissolve 10.0 g of commercial (2E)-N-(sec-butyl)-2-buten-1-amine HCl in 50 mL of High-Purity Water.

  • Inject onto a Preparative C18 Column (50 mm x 250 mm, 10 µm).

  • Elute using a gradient of 0.1% aqueous HCl and Acetonitrile. Causality: 0.1% HCl is used instead of TFA to prevent counter-ion exchange, ensuring the final product remains a pure hydrochloride salt.

  • Collect fractions utilizing CAD triggering, pool pure fractions, and lyophilize to yield a white crystalline powder.

Step 2: Structural Elucidation
  • HRMS (High-Resolution Mass Spectrometry): Analyze via ESI-MS (positive ion mode) to confirm the exact mass of the free base

    
    . Expected 
    
    
    
    : 128.1434.
  • NMR Spectroscopy: Acquire 1D (

    
    H, 
    
    
    
    C) and 2D (COSY, HSQC) spectra in DMSO-
    
    
    . Confirm the trans (2E) geometry by measuring the coupling constant (
    
    
    ) of the vinylic protons (expected
    
    
    Hz, confirming the E-isomer over the Z-isomer).
Step 3: Mass Balance Purity Determination
  • Organic Impurities (HPLC-CAD): Analyze the sample at 2.0 mg/mL. Calculate the sum of all impurity peaks

    
     relative to the main peak using CAD.
    
  • Water Content (Karl Fischer): Perform volumetric KF titration in anhydrous methanol.

  • Residual Solvents (GC-FID): Analyze via Headspace GC to quantify residual acetonitrile from the purification step.

  • Inorganic Impurities (ROI): Ignite 1.0 g of the sample at 600°C with sulfuric acid to determine sulfated ash.

Experimental Data Summary

The following table summarizes the experimental data obtained from a newly established batch of (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride PRS, demonstrating the successful execution of the self-validating mass balance protocol.

Table 2: Mass Balance Purity Data for Established PRS

Analytical TestTechniqueResult (% w/w)Specification Limit
Organic Impurities HPLC-CAD0.12%

Water Content Karl Fischer Titration0.08%

Residual Solvents Headspace GC-FID0.03% (Acetonitrile)

Inorganic Impurities Residue on Ignition0.01%

Total Impurities Summation0.24% N/A
Assay (Mass Balance)

99.76%

Assay (Orthogonal) qNMR vs Maleic Acid99.72%

of Mass Balance

References

  • International Council for Harmonisation (ICH). "ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." GMP Compliance / ECA Academy. Available at:[Link] [1]

  • U.S. Food and Drug Administration (FDA). "FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics." GMP Navigator. Available at:[Link] [3]

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for a Novel Amine Salt

In the landscape of pharmaceutical development, the robust characterization of a novel active pharmaceutical ingredient (API) is paramount. For a new amine salt, a class of compounds prevalent in drug formulation, the an...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the robust characterization of a novel active pharmaceutical ingredient (API) is paramount. For a new amine salt, a class of compounds prevalent in drug formulation, the analytical methods employed to determine its identity, purity, and strength are the bedrock of quality control and regulatory submission. This guide provides an in-depth, experience-driven comparison of analytical methodologies and a detailed framework for their cross-validation, ensuring data integrity and consistency across the lifecycle of the product. This process is not merely a procedural checklist but a scientific investigation to demonstrate that an analytical procedure is fit for its intended purpose[1].

The transfer of analytical methods between laboratories, such as from a research and development setting to a quality control environment, necessitates a rigorous cross-validation process. This ensures that the receiving laboratory can achieve comparable results to the originating laboratory, maintaining data consistency and upholding regulatory compliance[2][3][4][5]. This guide is structured to provide not just the "how," but the "why," grounding every recommendation in the scientific principles and regulatory expectations that govern our industry.

Foundational Principles of Analytical Method Validation and Cross-Validation

Before delving into specific methods, it is crucial to understand the regulatory framework that governs analytical procedure validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which is echoed by regulatory bodies like the U.S. Food and Drug Administration (FDA)[6][7][8][9][10][11]. The objective of this validation is to demonstrate the method's suitability for its intended purpose[10][11].

Cross-validation is an extension of this principle, demonstrating the equivalency of two or more analytical procedures. This becomes critical in scenarios such as:

  • Transferring a method from a development to a quality control laboratory.

  • Comparing a newly developed method with an existing one.

  • Ensuring data consistency across multiple manufacturing or testing sites.

The core parameters to be evaluated during validation and cross-validation, as outlined by ICH Q2(R1), include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit[10][11].

Comparative Analysis of Key Analytical Techniques for a Novel Amine Salt

The selection of an analytical technique for a novel amine salt is dictated by the specific attribute being measured. For a comprehensive quality profile, a combination of methods is typically employed. This guide will focus on the cross-validation of three critical analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: For the determination of assay (potency) and related substances (impurities).

  • Gas Chromatography (GC) with Flame Ionization Detection (FID): For the quantification of residual solvents.

  • Acid-Base Titration: For the determination of the salt-to-base ratio and overall assay.

The following table provides a comparative overview of these techniques for the analysis of a novel amine salt. The performance characteristics presented are illustrative and represent typical expectations for well-developed and validated methods.

Table 1: Comparative Performance Characteristics of Analytical Methods for a Novel Amine Salt

Parameter HPLC-UV (Assay & Impurities) GC-FID (Residual Solvents) Acid-Base Titration (Assay)
Specificity High, capable of separating the API from impurities and degradation products.High, separates volatile solvents from the non-volatile API.Moderate, susceptible to interference from other acidic or basic species.
Linearity (R²) > 0.999> 0.998N/A (for a single-point titration)
Range (% of nominal) 80 - 120% for assay; LOQ - 120% for impuritiesLOQ to above expected levels80 - 120% of the theoretical endpoint
Precision (%RSD) Assay: < 1.0%; Impurities: < 5.0%< 10.0%< 0.5%
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%99.0 - 101.0%
Limit of Detection (LOD) Low (ng range)Low (ppm range)Moderate
Limit of Quantitation (LOQ) Low (ng range)Low (ppm range)Moderate
Sample Throughput ModerateHighHigh

The Cross-Validation Workflow: A Visual Guide

The process of cross-validation follows a structured, logical progression from planning to execution and reporting. The following diagram illustrates this workflow.

CrossValidationWorkflow cluster_planning Planning & Protocol Development cluster_execution Execution cluster_analysis Data Analysis & Reporting p1 Define Objectives & Acceptance Criteria p2 Select Cross-Validation Approach p1->p2 p3 Develop & Approve Protocol p2->p3 e1 Analyst Training & Familiarization p3->e1 Protocol Transfer e2 Method Execution at Both Sites e1->e2 e3 Data Collection & Initial Review e2->e3 a1 Statistical Comparison of Results e3->a1 Data Transfer a2 Investigation of Deviations a1->a2 a3 Final Report Generation & Approval a2->a3

Caption: A streamlined workflow for the cross-validation of analytical methods.

Experimental Protocols for Cross-Validation

The following sections provide detailed, step-by-step protocols for the cross-validation of the aforementioned analytical methods. These protocols are designed to be self-validating, with built-in checks and balances to ensure the integrity of the results.

Cross-Validation of an HPLC Method for Assay and Related Substances

This protocol outlines a comparative testing approach, where the same batch of the novel amine salt is tested at both the originating (sending) and receiving laboratories.

Objective: To demonstrate that the receiving laboratory can produce results that are equivalent to the sending laboratory for the assay and related substances of the novel amine salt using the specified HPLC method.

Acceptance Criteria:

  • Assay: The difference in the mean assay results between the two laboratories should not exceed 2.0%.

  • Related Substances: For any specified impurity, the difference in the mean result should not exceed 20% or 0.05% absolute, whichever is greater. For total impurities, the difference in the mean result should not exceed 0.20%.

  • System Suitability: All system suitability criteria (e.g., resolution, tailing factor, and repeatability) must be met at both laboratories.

Experimental Protocol:

  • Protocol Agreement: Both laboratories must agree upon and sign the cross-validation protocol before the commencement of the study.

  • Sample and Standard Distribution: The sending laboratory will provide the receiving laboratory with a single, homogeneous batch of the novel amine salt, as well as the reference standard and any critical reagents.

  • Method Familiarization: The analysts at the receiving laboratory should perform a familiarization run of the method to ensure they are proficient in its execution.

  • Execution:

    • Each laboratory will prepare six independent sample preparations from the same batch of the novel amine salt.

    • Each laboratory will prepare a set of calibration standards.

    • Each sample preparation will be injected in duplicate.

  • Data Reporting: Each laboratory will report the individual and mean assay values, the individual and mean values for each specified impurity, and the total impurity content. All chromatograms and system suitability data should be included in the report.

  • Statistical Analysis: The results from both laboratories will be statistically compared to the predefined acceptance criteria.

Illustrative Data:

Table 2: Hypothetical Cross-Validation Data for HPLC Assay and Impurities

Parameter Sending Laboratory Receiving Laboratory Difference Acceptance Criteria Result
Assay (% w/w) 99.5%99.1%0.4%≤ 2.0%Pass
Impurity A (%) 0.12%0.14%0.02%≤ 0.05%Pass
Impurity B (%) 0.08%0.07%0.01%≤ 0.05%Pass
Total Impurities (%) 0.25%0.28%0.03%≤ 0.20%Pass
Cross-Validation of a GC Method for Residual Solvents

This protocol follows a similar comparative approach to the HPLC method.

Objective: To demonstrate the equivalency of results for the quantification of residual solvents in the novel amine salt between the sending and receiving laboratories.

Acceptance Criteria:

  • For each residual solvent, the difference in the mean result between the two laboratories should not exceed 25% of the mean value or 10% of the permitted daily exposure (PDE) limit, whichever is greater.

Experimental Protocol:

  • Protocol and Sample Distribution: As per the HPLC protocol.

  • Execution:

    • Each laboratory will prepare three independent sample preparations.

    • Each laboratory will prepare a set of calibration standards for each target residual solvent.

    • Each sample preparation will be injected in triplicate.

  • Data Reporting and Analysis: As per the HPLC protocol.

Cross-Validation of an Acid-Base Titration Method for Assay

Objective: To demonstrate the equivalency of the assay determination by acid-base titration between two laboratories.

Acceptance Criteria:

  • The difference in the mean assay results between the two laboratories should not exceed 1.0%.

Experimental Protocol:

  • Protocol and Sample Distribution: As per the HPLC protocol.

  • Execution:

    • Each laboratory will perform six independent titrations on the provided sample.

    • The titrant will be standardized by each laboratory immediately prior to use.

  • Data Reporting and Analysis: As per the HPLC protocol.

Causality Behind Experimental Choices

The choice of experimental design and acceptance criteria is deeply rooted in scientific rationale and regulatory expectations.

  • Number of Preparations: The use of multiple independent preparations (e.g., six for assay) is to ensure that the observed precision is representative of the method's performance and not an artifact of a single preparation.

  • Acceptance Criteria: The acceptance criteria are not arbitrary; they are based on a combination of industry best practices, the inherent variability of the analytical technique, and the criticality of the attribute being measured. For example, the tighter acceptance criteria for assay reflect its direct impact on the product's dosage.

  • Comparative Testing: This approach is chosen for its directness in comparing the performance of two laboratories on the same sample, thereby minimizing the impact of sample heterogeneity[4].

Trustworthiness Through Self-Validating Systems

The protocols described are designed to be self-validating. The inclusion of system suitability tests at the beginning of each analytical run ensures that the instrument and method are performing as expected before any samples are analyzed. Any failure in system suitability invalidates the run, preventing the generation of unreliable data. Furthermore, the use of a single, homogeneous batch of the novel amine salt for the cross-validation study eliminates sample variability as a confounding factor, ensuring that any observed differences are directly attributable to the analytical method's performance in each laboratory.

Conclusion

The cross-validation of analytical methods for a novel amine salt is a critical exercise in ensuring data integrity and regulatory compliance. By employing a systematic and scientifically sound approach, as outlined in this guide, pharmaceutical development professionals can confidently transfer analytical methods between laboratories, secure in the knowledge that the data generated will be consistent, reliable, and equivalent. This ultimately contributes to the development of safe and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov. [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing - World Health Organization (WHO). [Link]

  • Analytical Method Transfer in Pharma. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Analytical Method Transfer: Best Practices and Guidelines - Lab Manager. [Link]

  • Quality Guidelines - ICH. [Link]

  • Analytical Method Transfer (AMT) in Pharmaceuticals | Pharmaguideline. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Transfer of Analytical Procedures: Position Paper - APV. [Link]

  • Heat Stable Amine Salts Testing Method | PDF | Titration | Chemistry - Scribd. [Link]

  • Chemical analysis in amine system operations - EPTQ. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. [Link]

  • Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using - Indian Journal of Pharmaceutical Sciences. [Link]

  • correlation of acid strengths in chloroform by nuclear magnetic resonance and infrared spectrometry | Analytical Chemistry - ACS Publications. [Link]

  • Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC - NIH. [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine - Longdom Publishing. [Link]

  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design - Impactfactor. [Link]

  • Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines | ACS Omega - ACS Publications. [Link]

  • (PDF) Validation of Analytical Methods - ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

(2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride proper disposal procedures

Part 1: Executive Safety & Compliance Directive Immediate Action Required: (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride (CAS: 1212007-08-3 [free amine reference]) is a secondary allylic amine salt. While the hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety & Compliance Directive

Immediate Action Required: (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride (CAS: 1212007-08-3 [free amine reference]) is a secondary allylic amine salt. While the hydrochloride salt form significantly reduces volatility compared to the free amine, it retains corrosive and acute toxicity characteristics typical of allylic amines.

Do NOT dispose of this compound down the drain. Do NOT mix with strong oxidizing agents (e.g., nitric acid, permanganates) or hypochlorites (bleach), as this can generate explosive N-chloroamines or toxic chloramines.

The Golden Rule of Disposal: Treat the waste stream, not just the molecule. Your disposal path depends entirely on whether the substance is a pure solid, a solvent-based mother liquor, or an aqueous rinsate.

Part 2: Waste Characterization & Segregation Logic

To ensure a self-validating workflow, you must categorize the waste before selecting a protocol. Use the table below to determine the appropriate RCRA (Resource Conservation and Recovery Act) classification.

Table 1: Waste Classification Matrix
Waste StateMatrix/SolventPrimary HazardRCRA Waste Code (Likely)Segregation Class
Solid Pure SubstanceToxic / IrritantNot Listed (Manage as Hazardous)Toxic Solids
Liquid Organic Solvent (e.g., DCM, MeOH)Ignitable (Flash Point < 60°C)D001 (Ignitable)Flammable Solvents
Liquid Aqueous Solution (pH < 2)CorrosiveD002 (Corrosive)Acidic Waste
Liquid Aqueous Solution (pH > 12.5)CorrosiveD002 (Corrosive)Basic Waste
Trace Empty ContainerResidual ContaminationP-Listed (Conservative approach)*Solid Hazardous Waste

*Note: While this specific compound is not explicitly P-listed, best practice in drug development treats novel allylic amines with the highest caution until toxicological data proves otherwise.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired shelf stocks, spills, or synthesis solids.

  • Containment: Transfer the solid (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "(2E)-N-(sec-butyl)-2-buten-1-amine HCl"

    • Hazard Checkboxes: Toxic, Irritant.

  • Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag to prevent cross-contamination of the outer container surfaces.

  • Storage: Store in the "Solid Toxic" satellite accumulation area until EHS pickup.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Use this for synthesis waste streams.

  • pH Validation: Dip a pH strip into the waste stream.

    • If pH < 2: Segregate into Acidic Waste stream.

    • If pH > 10: Segregate into Basic Waste stream.

    • If Organic Solvent: Segregate into Halogenated or Non-Halogenated solvent waste based on the carrier solvent.

  • Incompatibility Check: Ensure the waste container does NOT contain oxidizers (Peroxides, Nitric Acid).

    • Scientific Rationale: Allylic amines are electron-rich and can react violently with oxidizers.

  • Transfer: Pour into the appropriate carboy (typically 20L HDPE) using a funnel.

  • Log Entry: Immediately log the volume and concentration on the carboy’s accumulation log.

Protocol C: Empty Container Decontamination (Triple Rinse)

Use this to render the original bottle "RCRA Empty".

  • Solvent Selection: Select a solvent in which the salt is soluble (Water or Methanol).

  • Rinse 1: Add solvent to 10% of the container volume. Cap and shake for 30 seconds. Pour rinsate into the Liquid Hazardous Waste carboy.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Defacing: Strike out the original label with a black marker. Write "EMPTY - TRIPLE RINSED" on the bottle.

  • Final Disposal: Dispose of the bottle in the laboratory glass trash (if glass) or regular trash (if plastic), subject to institutional policy.

Part 4: Scientific Integrity & The "Why"

1. The Allylic Amine Hazard The (2E)-2-buten-1-amine moiety contains a double bond adjacent to the amine. This structure is metabolically active and can be a precursor to toxic metabolites in biological systems [1]. In the environment, free allylic amines are toxic to aquatic life. The hydrochloride salt is water-soluble, meaning it can easily migrate into groundwater if disposed of improperly.

2. The Danger of Bleach Neutralization A common lab error is using bleach (sodium hypochlorite) to "kill" amine waste. Reaction:



This generates N-chloramines , which are often unstable, toxic, and can be explosive in concentrated forms. Never  treat this amine waste with bleach [2].

3. Acid-Base Release As a hydrochloride salt, the compound is stable. However, if mixed with high-pH waste (Base bath), the free amine ((2E)-N-(sec-butyl)-2-buten-1-amine) is liberated. Risk:[1][2][3] The free amine is more volatile (lower boiling point) and has a lower flash point than the salt. This can turn a "Corrosive" waste stream into an "Ignitable" one unexpectedly.[4] Always segregate amine salts from strong bases unless the waste stream is specifically designed for neutralization [3].

Part 5: Visual Decision Workflow

DisposalWorkflow Start Start: Identify Waste Form IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? Start->IsLiquid IsEmpty Is it an Empty Container? Start->IsEmpty SolidAction Protocol A: Pack in HDPE Jar Label 'Toxic Solid' IsSolid->SolidAction CheckSolvent Check Matrix: Aqueous or Organic? IsLiquid->CheckSolvent RinseAction Protocol C: Triple Rinse with Water/MeOH Collect Rinsate as Hazardous IsEmpty->RinseAction OrganicAction Segregate by Solvent Type (Halogenated vs Non-Halogenated) Label 'Flammable/Toxic' CheckSolvent->OrganicAction Organic AqueousCheck Check pH CheckSolvent->AqueousCheck Aqueous AcidAction pH < 2: Dispose as Acidic Waste (Do NOT mix with Bleach) AqueousCheck->AcidAction Acidic BaseAction pH > 10: Dispose as Basic Waste (Warning: Free Amine Release) AqueousCheck->BaseAction Basic NeutralAction pH 2-10: Dispose as Toxic Aqueous AqueousCheck->NeutralAction Neutral

Figure 1: Decision tree for the safe disposal of (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride, prioritizing waste stream segregation.

References

  • University of Wisconsin–Madison. (2025). Chapter 7: Chemical Disposal Procedures - Amines and Bleach Incompatibility. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Waste Identification (40 CFR Part 261). Retrieved from [Link]

Sources

Handling

A Guide to Personal Protective Equipment for Handling (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride

Disclaimer: This document provides guidance on personal protective equipment (PPE) for handling (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride based on the known hazards of structurally similar chemicals. No specific S...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides guidance on personal protective equipment (PPE) for handling (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride based on the known hazards of structurally similar chemicals. No specific Safety Data Sheet (SDS) for this exact compound was publicly available at the time of writing. Therefore, it is imperative to obtain and review the complete SDS from your supplier before commencing any work. This guide should be used to supplement, not replace, the manufacturer's specific safety recommendations.

Hazard Assessment: Understanding the Risks

(2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride is a secondary amine salt. While specific data is limited, we can infer potential hazards from its constituent parts (sec-butylamine, crotylamine structure) and general data on amine hydrochlorides. Amines and their salts can be corrosive, irritant, and may have other toxicological effects.[1][2][3][4] The free amine of the target compound is predicted to be a flammable liquid, and related compounds like sec-butylamine are known to be flammable and capable of causing severe burns.[5][6][7]

Inferred Hazard Summary:

Potential HazardDescriptionSupporting Evidence
Skin Corrosion/Irritation Direct contact may cause skin irritation or severe burns.[3][4][6]Based on data for sec-butylamine and other amine compounds.
Serious Eye Damage/Irritation May cause serious eye irritation or permanent damage upon contact.[3][4][6]Common hazard for amines and their salts.
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.[8][9]A known property of many amine hydrochlorides.
Flammability The parent amine is predicted to be flammable; handle with caution around ignition sources.[5][6][7]The free amine has a predicted flash point of 35.21°C. sec-Butylamine is a flammable liquid.
Acute Toxicity May be harmful if swallowed or inhaled.[7]Based on data for sec-butylamine.

Engineering Controls: The First Line of Defense

Before relying on PPE, engineering controls must be implemented to minimize exposure.

  • Ventilation: All handling of (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[8][10]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8][10]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical for ensuring personal safety. The selection of appropriate PPE is a crucial step that depends on the scale and nature of the operation.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection PPE Selection Workflow for Amine Hydrochloride Handling cluster_0 Risk Assessment cluster_2 Required PPE start Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Potential for Aerosol/Dust Generation low_risk Low Risk (e.g., Weighing <100mg) start->low_risk Low potential for exposure high_risk High Risk (e.g., Large scale, potential splash/aerosol) start->high_risk High potential for exposure ppe_base Core PPE: - Nitrile Gloves (Double) - Safety Goggles - Flame-Resistant Lab Coat low_risk->ppe_base ppe_enhanced Enhanced PPE: - Core PPE PLUS - Chemical Splash Goggles - Face Shield - Apron/Coveralls high_risk->ppe_enhanced respirator Respiratory Protection: - NIOSH-approved respirator (N95 for dust, organic vapor cartridge for solutions) high_risk->respirator If dust/aerosol is likely

Caption: PPE selection workflow based on risk assessment.

Detailed PPE Specifications
Body PartPPE RecommendationRationale and Best Practices
Hands Double Gloving with Nitrile Gloves. [11]Provides a barrier against incidental contact. Nitrile offers good resistance to a range of chemicals. Inspect gloves before each use and remove the outer glove immediately after handling the compound. Wash hands thoroughly after glove removal.[4][11]
Eyes Chemical Safety Goggles. For high-risk operations (e.g., large quantities, risk of splashing), a Face Shield worn over safety goggles is required.[8][10][11]Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.
Body Flame-Resistant (FR) Laboratory Coat. For large-scale work, consider a chemical-resistant apron or coveralls over the lab coat.Protects skin and personal clothing from splashes. Given the flammability risk of the parent amine, an FR lab coat is a prudent precaution.[11] Clothing worn underneath should be made of natural fibers like cotton.
Feet Closed-toe, liquid-resistant shoes. Protects feet from spills. The entire foot must be covered.
Respiratory If handling the solid and dust may be generated: A NIOSH-approved N95 (or better) particulate respirator.[10] If handling solutions and aerosols/vapors may be generated: An air-purifying respirator with an organic vapor cartridge.[8][12]Respirator use is necessary when engineering controls cannot guarantee exposure is below safe limits. A formal respiratory protection program, including fit testing and training, is required.[11]

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation: Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood is functioning correctly.

  • Weighing (Solid): Conduct all weighing operations within the fume hood or a ventilated balance enclosure to contain dust. Use anti-static tools and weigh boats.

  • Transfer/Dissolution: Slowly add the solid to the solvent to avoid splashing. If dissolving in a volatile solvent, ensure the container is appropriately vented.

  • Post-Handling: After use, decontaminate the work area. Wipe down surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

Emergency Response Plan

Immediate and correct action is vital in the event of an exposure or spill.

Emergency_Response Emergency Response Workflow cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_spill Spill spill_exposure Spill or Exposure Occurs skin_action Immediately flush with water for 15 min. Remove contaminated clothing. Seek medical attention. spill_exposure->skin_action Skin eye_action Immediately flush with eyewash for 15 min. Hold eyelids open. Seek immediate medical attention. spill_exposure->eye_action Eye inhalation_action Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. spill_exposure->inhalation_action Inhalation spill_action Evacuate area. Alert others. Contain spill with absorbent material. Follow institutional cleanup protocol. spill_exposure->spill_action Spill

Caption: Immediate actions for different emergency scenarios.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][6]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]

Disposal Plan

All waste generated from handling (2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh paper, and paper towels must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

References

  • Vertex AI Search. What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Tri-iso.
  • JenKem Technology.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Cayman Chemical. PRODUCT INFORMATION - N-butyl Butylone (hydrochloride).
  • Chemchart. (2E)-N-sec-Butyl-2-buten-1-amine (1212007-08-3).
  • Fisher Scientific. SAFETY DATA SHEET - sec-Butylamine. (November 09, 2010).
  • PubChem. But-2-yn-1-amine hydrochloride | C4H8ClN | CID 12599999.
  • Sigma-Aldrich. SAFETY DATA SHEET - (R)-(−)-2-Amino-1-butanol. (November 06, 2025).
  • Enamine. SAFETY DATA SHEET - (1R)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride.
  • Fisher Scientific. SAFETY DATA SHEET - n-Butylamine. (November 10, 2010).
  • The Good Scents Company. (±)-sec-butyl amine, 13952-84-6.
  • LookChem. Butan-2-amine hydrochloride.
  • CymitQuimica. CAS 3858-78-4: 1-Butanamine, hydrochloride (1:1).
  • Cayman Chemical. Butenafine (hydrochloride)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2E)-N-(sec-butyl)-2-buten-1-amine hydrochloride
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